ML10375
Description
Properties
Molecular Formula |
C17H25ClN2O3 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C17H25ClN2O3/c1-11-6-12(2)10-20(9-11)4-5-23-17(21)13-7-14(18)15(19)8-16(13)22-3/h7-8,11-12H,4-6,9-10,19H2,1-3H3 |
InChI Key |
BUEFUOFMOXJXAR-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)CCOC(=O)C2=CC(=C(C=C2OC)N)Cl)C |
Canonical SMILES |
CC1CC(CN(C1)CCOC(=O)C2=CC(=C(C=C2OC)N)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3,5-dimethylpiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate ML 10375 ML-10375 ML10375 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of MLN4924 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN4924, also known as Pevonedistat, is a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). Neddylation is a post-translational modification process crucial for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. CRLs play a critical role in regulating the turnover of a plethora of proteins involved in fundamental cellular processes, including cell cycle progression, DNA replication, and signal transduction. By inhibiting NAE, MLN4924 effectively blocks the entire neddylation cascade, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins. This disruption of protein homeostasis triggers a cascade of cellular events that collectively contribute to the anticancer activity of MLN4924, including cell cycle arrest, induction of apoptosis, and senescence. This technical guide provides a comprehensive overview of the mechanism of action of MLN4924 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism of Action
MLN4924 exerts its anticancer effects by targeting a critical enzyme in the neddylation pathway, NAE. This enzyme is responsible for the initial activation of NEDD8, a ubiquitin-like protein. The activated NEDD8 is then transferred to a member of the cullin family of proteins, a core component of CRLs. This neddylation of cullins is essential for the proper assembly and ubiquitin ligase activity of CRL complexes.
By forming a covalent adduct with NEDD8 in the NAE active site, MLN4924 effectively blocks the neddylation of cullins.[1] This leads to the inactivation of CRLs, preventing the ubiquitination and subsequent proteasomal degradation of their numerous substrate proteins. The accumulation of these substrates, many of which are tumor suppressors or cell cycle inhibitors, is the central event that drives the anticancer activity of MLN4924.
Key Cellular Consequences of MLN4924 Treatment:
-
Cell Cycle Arrest: A hallmark of MLN4924 activity is the induction of cell cycle arrest, most commonly at the G2/M phase.[2][3] This is primarily due to the accumulation of CRL substrates that regulate cell cycle progression, such as the DNA replication licensing factors CDT1 and ORC1, and the cell cycle inhibitors p21 and p27.[2][3][4] The accumulation of CDT1 and ORC1 can lead to DNA re-replication and the induction of a DNA damage response.[4][5]
-
Apoptosis: MLN4924 is a potent inducer of apoptosis in a wide range of cancer cell lines.[2][4][6] The accumulation of pro-apoptotic proteins, such as Noxa, and the activation of caspase cascades, including caspase-3 and PARP cleavage, are key events in MLN4924-induced apoptosis.[2][4]
-
Senescence: In addition to apoptosis, MLN4924 can induce a state of irreversible cell growth arrest known as senescence.[6] This is often associated with the accumulation of the cyclin-dependent kinase inhibitor p21.[2][6]
-
Autophagy: MLN4924 has also been shown to trigger autophagy in some cancer cell types.[7][8] This process can have a dual role, either promoting cell survival or contributing to cell death, depending on the cellular context. The induction of autophagy by MLN4924 is linked to the suppression of the PI3K/Akt/mTOR signaling pathway.[7][8]
Quantitative Data: In Vitro Efficacy of MLN4924
The cytotoxic and antiproliferative effects of MLN4924 have been demonstrated across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| SJSA-1 | Osteosarcoma | 0.073 | 96 | [2] |
| MG-63 | Osteosarcoma | 0.071 | 96 | [2] |
| Saos-2 | Osteosarcoma | 0.19 | 96 | [2] |
| HOS | Osteosarcoma | 0.25 | 96 | [2] |
| A549/PTX | Paclitaxel-Resistant Lung Adenocarcinoma | 18.3 | 24 | [1] |
| A549/PTX | Paclitaxel-Resistant Lung Adenocarcinoma | 12.0 | 48 | [1] |
| A549/PTX | Paclitaxel-Resistant Lung Adenocarcinoma | 7.3 | 72 | [1] |
| H460/PTX | Paclitaxel-Resistant Lung Adenocarcinoma | 12.9 | 24 | [1] |
| H460/PTX | Paclitaxel-Resistant Lung Adenocarcinoma | 10.6 | 48 | [1] |
| H460/PTX | Paclitaxel-Resistant Lung Adenocarcinoma | 5.0 | 72 | [1] |
| BxPC-3 | Pancreatic Cancer | 0.213 | Not Specified | [7] |
| U87 | Glioblastoma | 4.28 | Not Specified | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MLN4924.
Western Blotting
Objective: To detect the levels of specific proteins in cell lysates following MLN4924 treatment, such as neddylated and unneddylated cullins, and CRL substrates (e.g., p21, p27, CDT1).
Protocol:
-
Cell Lysis:
-
Treat cells with the desired concentrations of MLN4924 for the indicated times.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a polyacrylamide gel (SDS-PAGE).
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after MLN4924 treatment.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with MLN4924 at various concentrations and for different durations.
-
Harvest cells by trypsinization and collect them by centrifugation.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
PI fluorescence intensity is proportional to the DNA content.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V Staining
Objective: To quantify the percentage of apoptotic cells following MLN4924 treatment.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with MLN4924 as required.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Senescence-Associated β-Galactosidase Staining
Objective: To detect senescent cells after MLN4924 treatment.
Protocol:
-
Cell Treatment:
-
Treat cells with MLN4924 for the desired period.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with a solution containing 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5-15 minutes at room temperature.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Add the β-galactosidase staining solution (containing X-gal) to the cells.
-
Incubate the cells at 37°C (in a non-CO2 incubator) overnight.
-
-
Visualization:
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantify the percentage of blue-stained cells.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway affected by MLN4924 and a typical experimental workflow.
Caption: MLN4924 inhibits NAE, blocking cullin neddylation and CRL activity, leading to substrate accumulation and anti-cancer effects.
Caption: Workflow for evaluating the cellular effects of MLN4924 treatment on cancer cells.
Resistance Mechanisms
Despite the promising preclinical and clinical activity of MLN4924, resistance can emerge. The primary mechanisms of resistance identified to date include:
-
Mutations in NAE: Mutations in the gene encoding the β-subunit of NAE (UBA3) can reduce the binding affinity of MLN4924 to the enzyme, thereby diminishing its inhibitory effect.[1][9]
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump MLN4924 out of the cancer cells, reducing its intracellular concentration and efficacy.
Conclusion
MLN4924 represents a novel and promising therapeutic strategy for a variety of cancers. Its well-defined mechanism of action, centered on the inhibition of the neddylation pathway and the subsequent disruption of protein homeostasis, provides a strong rationale for its clinical development. This in-depth technical guide has provided a comprehensive overview of the core mechanism, quantitative efficacy data, detailed experimental protocols, and visual representations of the key cellular processes affected by MLN4924. A thorough understanding of these aspects is crucial for researchers, scientists, and drug development professionals working to advance this and other targeted therapies for the treatment of cancer. Further research into overcoming resistance mechanisms will be critical for maximizing the clinical potential of MLN4924.
References
- 1. MLN4924 neddylation inhibitor promotes cell death in paclitaxel-resistant human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. telomer.com.tr [telomer.com.tr]
- 7. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. β-galactosidase Assay [bio-protocol.org]
Pevonedistat: A Technical Guide to NEDD8-Activating Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pevonedistat (MLN4924) is a pioneering, first-in-class small molecule inhibitor of the NEDD8-Activating Enzyme (NAE).[1] By disrupting the neddylation pathway, a crucial post-translational modification process, pevonedistat selectively induces cell cycle arrest, senescence, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of pevonedistat's mechanism of action, summarizes key preclinical and clinical data, details essential experimental protocols for its study, and visualizes the core biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the Neddylation Pathway
Neddylation is a multi-step enzymatic cascade, analogous to ubiquitination, that is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases.[2] CRLs are critical for the proteasomal degradation of a significant portion of the proteome, including key proteins involved in cell cycle control and DNA replication.
The neddylation process begins with the ATP-dependent activation of the ubiquitin-like protein NEDD8 by the NAE.[3] Pevonedistat functions as an adenosine monophosphate (AMP) mimetic. It forms a stable, covalent adduct with NEDD8 within the catalytic pocket of NAE.[1][3] This pevonedistat-NEDD8 adduct cannot be utilized in the subsequent steps of the neddylation cascade, leading to an effective halt of the entire process. The resulting inactivation of CRLs leads to the accumulation of their substrates, triggering downstream anti-tumor effects.[1]
Quantitative Data
In Vitro Efficacy: IC50 Values
Pevonedistat has demonstrated potent cytotoxic activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | Varies | [4] |
| Neuroblastoma Cell Lines (various) | Neuroblastoma | 136-400 | [5] |
| NAE Enzyme Inhibition | - | 4.7 | [6] |
Clinical Efficacy: Maximum Tolerated Dose (MTD)
Clinical trials have established the MTD of pevonedistat in various dosing schedules and patient populations.
| Clinical Trial Identifier | Patient Population | Dosing Schedule | MTD | Reference |
| NCT00677170 | Advanced Solid Tumors | Days 1-5, 21-day cycle (Schedule A) | 50 mg/m² | [7][8] |
| NCT00677170 | Advanced Solid Tumors | Days 1, 3, 5, 21-day cycle (Schedule B) | 50 mg/m² | [7][8] |
| NCT00677170 | Advanced Solid Tumors | Days 1, 3, 5, 21-day cycle (Schedule C) | 67 mg/m² | [7][8] |
| NCT00911066 | AML and MDS | Days 1, 3, 5, 21-day cycle (Schedule A) | 59 mg/m² | [9] |
| NCT00911066 | AML and MDS | Days 1, 4, 8, 11, 21-day cycle (Schedule B) | 83 mg/m² | [9] |
| NCT01862328 | Advanced Solid Tumors | with Docetaxel | 25 mg/m² | [10] |
| NCT01862328 | Advanced Solid Tumors | with Carboplatin + Paclitaxel | 20 mg/m² | [10] |
| NCT01814826 | AML (in combination with Azacitidine) | Days 1, 3, 5, 28-day cycle | 20 mg/m² | [11] |
Key Signaling Pathways Affected
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival and proliferation. Its constitutive activation is a hallmark of many B-cell malignancies. Pevonedistat inhibits the degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of NF-κB signaling and promoting apoptosis.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in inducing cell cycle arrest and apoptosis in response to cellular stress. The stability and activity of p53 are, in part, regulated by neddylation. Pevonedistat has been shown to activate p53, contributing to its anti-tumor effects. The cellular response to pevonedistat can be p53-dependent, with p53 wild-type cells often undergoing apoptosis, while p53-mutant cells may exhibit cell cycle arrest and DNA re-replication.[5]
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of pevonedistat on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Pevonedistat
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well and incubate overnight.
-
Treat cells with a serial dilution of pevonedistat and a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark at room temperature for at least 2 hours, ensuring all formazan crystals are dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of pevonedistat.
Western Blotting for CRL Substrate Accumulation
This protocol is used to detect the accumulation of CRL substrates, such as CDT1 and NRF2, as a pharmacodynamic marker of pevonedistat activity.
Materials:
-
Pevonedistat-treated and control cell or tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDT1, anti-NRF2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates and determine protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of pevonedistat on cell cycle distribution.
Materials:
-
Pevonedistat-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)[12]
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[13]
-
Wash the cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution.[13]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of pevonedistat in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line
-
Matrigel (optional)
-
Pevonedistat
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunodeficient mice.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers and calculating tumor volume.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer pevonedistat or vehicle control according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Continue treatment for the specified duration, monitoring tumor growth and animal well-being (e.g., body weight).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Immunohistochemistry (IHC) for Pharmacodynamic Markers
This protocol is used to detect the accumulation of CRL substrates in tumor tissue from in vivo studies or patient biopsies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking solution (e.g., normal serum)
-
Primary antibodies (e.g., anti-CDT1, anti-NRF2)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.[14]
-
Perform heat-induced antigen retrieval.[14]
-
Block endogenous peroxidase activity with hydrogen peroxide.[14]
-
Block non-specific binding with blocking solution.
-
Incubate with primary antibody.
-
Incubate with biotinylated secondary antibody.
-
Incubate with ABC reagent.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the staining intensity and distribution under a microscope.
Conclusion
Pevonedistat represents a novel therapeutic strategy that targets a fundamental cellular process dysregulated in cancer. Its mechanism of action, involving the inhibition of the NAE and subsequent disruption of CRL-mediated protein degradation, has shown significant promise in preclinical and clinical studies. This technical guide provides a foundational resource for researchers and drug development professionals working with pevonedistat, offering a comprehensive overview of its biological activity and the methodologies required for its investigation. Further research will continue to delineate the full potential of pevonedistat and other neddylation inhibitors in the treatment of various malignancies.
References
- 1. A Neddylation inhibitor: Pevonedistat_Chemicalbook [chemicalbook.com]
- 2. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pevonedistat - Wikipedia [en.wikipedia.org]
- 4. Pevonedistat | MLN4924 | NAE inhibitor | TargetMol [targetmol.com]
- 5. escholarship.org [escholarship.org]
- 6. Pevonedistat | C21H25N5O4S | CID 16720766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I Study of the Investigational NEDD8-Activating Enzyme Inhibitor Pevonedistat (TAK-924/MLN4924) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. General Immunohistochemical Protocol for formalin-fixed, paraffin-embedded tissue sections [protocols.io]
The Neddylation Pathway and the Role of MLN4924: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that expand the functional diversity of the proteome. Among these, the attachment of ubiquitin and ubiquitin-like proteins (UBLs) governs a vast array of cellular processes. Neddylation is an essential PTM that involves the covalent conjugation of the UBL NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8) to substrate proteins.[1][2] This process is analogous to ubiquitination and is orchestrated by a dedicated enzymatic cascade. The most prominent substrates of neddylation are the cullin proteins, which form the scaffold of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases.[2][3] The neddylation of cullins is a prerequisite for the activation of CRLs, which in turn target a plethora of substrates for ubiquitination and subsequent proteasomal degradation.[4][5] Given the central role of CRLs in regulating proteins involved in cell cycle progression, DNA replication, and signal transduction, the neddylation pathway has emerged as a compelling target for anti-cancer drug development.[5][6]
This technical guide provides an in-depth overview of the neddylation pathway, its key components, and its crucial role in cellular homeostasis. It further details the mechanism of action of MLN4924 (Pevonedistat), a first-in-class, potent, and selective inhibitor of the NEDD8-activating enzyme (NAE), and its downstream consequences on cellular processes, leading to anti-neoplastic effects such as apoptosis and senescence.[7][8]
The Neddylation Pathway: An Enzymatic Cascade
The neddylation pathway proceeds through a sequential three-step enzymatic cascade involving an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase, which facilitates the attachment of NEDD8 to a lysine residue on the target substrate.[3][9]
-
NEDD8 Activation (E1): The process is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of the NAE1 (also known as APPBP1) and UBA3 subunits.[3][10] In an ATP-dependent reaction, NAE adenylates the C-terminal glycine of mature NEDD8 and forms a high-energy thioester bond between a catalytic cysteine in UBA3 and NEDD8.[1][11]
-
NEDD8 Conjugation (E2): The activated NEDD8 is then transferred from NAE to the catalytic cysteine of a NEDD8-conjugating enzyme, either UBE2M (also known as UBC12) or UBE2F.[12][13]
-
NEDD8 Ligation (E3): Finally, a substrate-specific NEDD8 E3 ligase facilitates the transfer of NEDD8 from the E2 enzyme to a specific lysine residue on the substrate protein, forming a stable isopeptide bond.[14] While several NEDD8 E3 ligases have been identified, the most well-characterized are the RING-box proteins (RBX1 and RBX2/SAG) that are integral components of CRLs.[14][15]
The reversibility of this process is maintained by de-neddylating enzymes, such as the COP9 Signalosome (CSN) complex, which cleave NEDD8 from its substrates.[16]
Signaling Pathway of Neddylation
Cullin-RING Ligases: The Primary Substrates of Neddylation
The most extensively studied substrates of neddylation are the cullin proteins (CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5, and CUL7).[14] Cullins act as molecular scaffolds for CRLs, which are multi-subunit complexes. A typical CRL consists of a cullin protein, a RING-box protein (RBX1 or RBX2), a substrate receptor, and often an adaptor protein that links the substrate receptor to the cullin.[17]
Neddylation of a conserved lysine residue in the C-terminal domain of the cullin protein induces a significant conformational change.[4][18] This change releases the inhibitory protein CAND1 and promotes the recruitment of the ubiquitin-charged E2 enzyme to the RBX protein, thereby activating the E3 ligase activity of the CRL complex.[9][19] Activated CRLs then polyubiquitinate a wide range of substrate proteins, targeting them for degradation by the 26S proteasome. CRL substrates are key regulators of numerous cellular processes, and their dysregulation is frequently observed in cancer.[5]
MLN4924 (Pevonedistat): A First-in-Class Neddylation Inhibitor
MLN4924, also known as Pevonedistat, is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[7][8] Structurally, MLN4924 acts as an adenosine monophosphate (AMP) mimetic.[11] It forms a stable, covalent adduct with NEDD8 in the catalytic pocket of the NAE, specifically on the UBA3 subunit.[11][20] This MLN4924-NEDD8 adduct prevents the transfer of NEDD8 to the E2 conjugating enzyme, thereby blocking the entire downstream neddylation cascade.[21][22]
Mechanism of Action of MLN4924
Cellular Consequences of Neddylation Inhibition by MLN4924
By inhibiting NAE, MLN4924 prevents the neddylation of all cullin family members, leading to the global inactivation of CRL E3 ligases.[21][23] This has profound downstream effects on the cell, primarily driven by the accumulation of a multitude of CRL substrate proteins that would normally be targeted for degradation.[24][25]
Accumulation of CRL Substrates
The inactivation of CRLs leads to the stabilization and accumulation of numerous tumor-suppressive proteins and cell cycle regulators.[21][24] This accumulation disrupts normal cellular processes and is the primary driver of the anti-cancer activity of MLN4924.[23][25]
Table 1: Key Cullin-RING Ligase Substrates Stabilized by MLN4924
| Substrate | Associated CRL | Cellular Function | Consequence of Accumulation |
| p21 (CDKN1A) | CRL1Skp2 | Cyclin-dependent kinase inhibitor, cell cycle arrest | G1/G2 cell cycle arrest, senescence[26] |
| p27 (CDKN1B) | CRL1Skp2 | Cyclin-dependent kinase inhibitor, cell cycle arrest | G1 cell cycle arrest[24] |
| Wee1 | CRL1β-TrCP | G2/M checkpoint kinase | G2/M cell cycle arrest |
| CDT1 | CRL1Skp2, CRL4Cdt2 | DNA replication licensing factor | DNA re-replication, DNA damage response[25] |
| Phospho-IκBα | CRL1β-TrCP | Inhibitor of NF-κB signaling | Inhibition of pro-survival NF-κB pathway |
| Noxa | CRL5 | Pro-apoptotic BH3-only protein | Induction of apoptosis[24] |
| DEPTOR | CRL1β-TrCP | mTOR inhibitor | Inhibition of mTOR signaling, induction of autophagy[23][26] |
| ORC1 | CRL4Cdt2 | Origin recognition complex subunit | DNA re-replication stress[25] |
Induction of Apoptosis, Senescence, and Cell Cycle Arrest
The accumulation of CRL substrates triggers several anti-proliferative cellular responses:
-
Apoptosis: MLN4924 induces apoptosis in a wide range of cancer cell types.[7][19] This is mediated by the accumulation of pro-apoptotic proteins like Noxa and the inhibition of pro-survival pathways such as NF-κB.[21] The DNA damage resulting from CDT1-induced re-replication also contributes to the apoptotic response.
-
Senescence: In some cellular contexts, MLN4924 treatment leads to cellular senescence, a state of irreversible growth arrest.[7][26] This is often driven by the robust accumulation of the cell cycle inhibitors p21 and p27.[1][7]
-
Cell Cycle Arrest: Inhibition of neddylation causes profound cell cycle arrest, typically at the G2/M phase, due to the stabilization of key checkpoint proteins like Wee1.[5][11] The accumulation of p21 and p27 also contributes to arrest in the G1 phase.[24]
-
Autophagy: MLN4924 has been shown to induce autophagy, in part through the accumulation of the mTOR inhibitor DEPTOR.[23][26] While initially a pro-survival response, excessive or prolonged autophagy can lead to cell death.
Quantitative Data on MLN4924
MLN4924 is a highly potent inhibitor of NAE, with an IC50 of 4.7 nM in in vitro assays.[14] Its anti-proliferative activity has been demonstrated across a wide range of cancer cell lines.
Table 2: IC50 Values of MLN4924 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| SJSA-1 | Osteosarcoma | 0.073 | 4 days |
| MG-63 | Osteosarcoma | 0.071 | 4 days |
| Saos-2 | Osteosarcoma | 0.19 | 4 days |
| HOS | Osteosarcoma | 0.25 | 4 days |
| MiaPaCa-2 | Pancreatic Cancer | <0.213 | Not Specified |
| BxPC-3 | Pancreatic Cancer | 0.213 | Not Specified |
| U87 | Glioblastoma | 4.28 | Not Specified |
| LN229 | Glioblastoma | <4.28 | Not Specified |
| Ca9-22 | Oral Cancer | ~1.5 | 48 hours |
| CAL 27 | Oral Cancer | ~1.5 | 48 hours |
| Molt 3 | T-cell ALL | ~0.5 | 72 hours |
| Jurkat | T-cell ALL | ~0.5 | 72 hours |
| CEM | T-cell ALL | ~0.5 | 72 hours |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.[9][13][18]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the neddylation pathway and the effects of MLN4924.
Western Blot Analysis of Cullin Neddylation and Substrate Accumulation
This protocol is designed to detect the neddylation status of cullins and the accumulation of CRL substrates following MLN4924 treatment. Neddylated cullins migrate more slowly on SDS-PAGE due to the addition of the ~8.5 kDa NEDD8 protein.
1. Sample Preparation and Lysis: a. Culture and treat cells with desired concentrations of MLN4924 or DMSO (vehicle control) for the specified duration. b. Place the cell culture dish on ice and wash cells twice with ice-cold 1x Phosphate Buffered Saline (PBS). c. Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant to a new pre-chilled tube.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load 20-40 µg of protein per lane into an SDS-PAGE gel (a 4-12% gradient gel is recommended for good separation). d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-Cullin1, anti-p21, anti-CDT1) overnight at 4°C. h. Wash the membrane three times for 10 minutes each with TBST. i. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane five times for 5 minutes each with TBST. k. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[17][21]
Cell Viability Assay (MTT/CCK-8)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of medium. b. Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment: a. Prepare serial dilutions of MLN4924. b. Treat the cells with various concentrations of MLN4924 or DMSO control. Include wells with medium only as a blank control.
3. Incubation and Assay: a. Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours). b. Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well. c. Incubate for 2-4 hours at 37°C. d. If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and incubate for 15 minutes to dissolve the formazan crystals. e. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
4. Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Calculate cell viability as a percentage of the vehicle-treated control. c. Plot the percentage of viability against the log concentration of MLN4924 to determine the IC50 value.[9][11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment: a. Seed cells in 6-well plates and treat with MLN4924 or DMSO control for the desired time.
2. Cell Harvesting and Staining: a. Harvest both adherent and floating cells. b. Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. d. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1x Annexin V Binding Buffer to each tube.
3. Flow Cytometry Analysis: a. Analyze the samples by flow cytometry within one hour of staining. b. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[3][12]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Assay
This cytochemical assay detects β-galactosidase activity at pH 6.0, a known biomarker for senescent cells.
1. Cell Treatment: a. Seed cells in 6-well plates and treat with MLN4924 or DMSO control. A longer treatment duration (e.g., 72-96 hours) is often required to induce senescence.
2. Cell Fixation and Staining: a. Aspirate the media and wash the cells with PBS. b. Fix the cells with a fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature. c. Wash the cells twice with PBS. d. Prepare the SA-β-Gal staining solution (containing X-Gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0). e. Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the cytoplasm of senescent cells. f. Do not allow the plate to dry out.
3. Visualization and Quantification: a. Wash the cells with PBS. b. Observe the cells under a light microscope. Senescent cells will appear blue. c. Count the number of blue-stained cells and the total number of cells in several random fields to determine the percentage of senescent cells.[7][10]
In Vitro Neddylation Assay
This biochemical assay reconstitutes the neddylation cascade in a test tube to assess the activity of the enzymes or the effect of inhibitors.
1. Reaction Setup: a. Prepare a reaction mixture in a buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and DTT). b. The mixture should contain recombinant proteins: NEDD8, NAE (E1), and UBE2M or UBE2F (E2). c. If testing E3 ligase activity, include the E3 complex (e.g., purified CRL) and the substrate. d. To test inhibitors like MLN4924, pre-incubate the compound with the reaction mixture before initiating the reaction.
2. Reaction Initiation and Quenching: a. Initiate the reaction by adding ATP. b. Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). c. Stop the reaction by adding non-reducing SDS loading buffer.
3. Analysis: a. Analyze the reaction products by SDS-PAGE and Western blotting, probing with an anti-NEDD8 antibody to detect neddylated species.[22][24]
Conclusion
The neddylation pathway, by controlling the activity of the vast family of Cullin-RING E3 ligases, is a master regulator of cellular protein homeostasis. Its critical role in cell cycle control, DNA replication, and survival signaling makes it a prime target for therapeutic intervention in oncology. MLN4924 has emerged as a pioneering drug in this class, demonstrating potent anti-cancer activity by effectively shutting down this pathway. Its mechanism of action, leading to the accumulation of tumor-suppressive CRL substrates, triggers a multi-faceted attack on cancer cells through the induction of apoptosis, senescence, and cell cycle arrest. The detailed protocols provided herein offer a robust framework for researchers to further investigate the intricacies of the neddylation pathway and to evaluate the efficacy of novel therapeutic agents targeting this critical cellular process.
References
- 1. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CRL-NEDD8 pathway as a new approach to enhance ATRA-induced differentiation of acute promyelocytic leukemia cells [medsci.org]
- 6. The NAE inhibitor pevonedistat (MLN4924) synergizes with TNF-α to activate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting protein neddylation with an NEDD8-activating enzyme inhibitor MLN4924 induced apoptosis or senescence in human lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pevonedistat | C21H25N5O4S | CID 16720766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Apoptosis assay [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 18. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Mechanism of NEDD8 Activation of CUL5 Ubiquitin E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. abcam.co.jp [abcam.co.jp]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
MLN4924's Effect on Cullin-RING Ligases (CRLs): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MLN4924, also known as Pevonedistat, is a first-in-class, potent, and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] This inhibition disrupts the neddylation cascade, a critical post-translational modification required for the activation of Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][3] By preventing the neddylation of cullin proteins, MLN4924 effectively inactivates CRLs, leading to the accumulation of their substrate proteins.[3][4] Many of these substrates are key regulators of vital cellular processes, including cell cycle progression, DNA replication, and stress responses.[5][6] The stabilization of these tumor-suppressive proteins triggers a cascade of cellular events, including cell cycle arrest, apoptosis, and senescence, underpinning the potent anti-cancer activity of MLN4924 observed in a wide range of preclinical models and clinical trials.[3][7][8][9] This technical guide provides a comprehensive overview of the core mechanism of action of MLN4924, quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.
Core Mechanism of Action
The neddylation pathway is a three-step enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme, and E3 ligases. Cullin proteins, the scaffold components of CRLs, are the primary substrates for neddylation. The covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue on the cullin C-terminal domain induces a conformational change that is essential for the recruitment of the E2 ubiquitin-conjugating enzyme and subsequent ubiquitination of CRL substrates.[2]
MLN4924 specifically targets and inhibits NAE, the apical enzyme in this cascade.[4] It forms a covalent adduct with NEDD8 in a reaction catalyzed by NAE, which then acts as a potent inhibitor of the enzyme.[7][8] This blockade of NAE prevents the transfer of NEDD8 to the E2 conjugating enzyme and, consequently, the neddylation of cullins is halted. The absence of neddylated cullins renders the CRL complexes inactive. As a result, the polyubiquitination and subsequent proteasomal degradation of CRL substrates are inhibited, leading to their accumulation within the cell.[3][5]
The accumulation of various CRL substrates is central to the therapeutic effect of MLN4924. These substrates include, but are not limited to:
-
Cell Cycle Regulators: p21, p27, and Wee1, whose accumulation leads to cell cycle arrest, primarily at the G2 phase.[5][7]
-
DNA Replication Factors: CDT1 and ORC1, which, when stabilized, can cause DNA re-replication stress and trigger a DNA damage response.[5][7][9]
-
Pro-apoptotic Proteins: Noxa, which contributes to the induction of apoptosis.[7]
-
NF-κB Signaling Inhibitors: p-IκBα, leading to the inactivation of the pro-survival NF-κB pathway.[5]
The culmination of these effects is the suppression of tumor growth through the induction of cell cycle arrest, apoptosis, and senescence.[2][3]
Quantitative Data on MLN4924's Effects
The following tables summarize key quantitative data from various studies on MLN4924, providing a comparative overview of its potency and effects across different cancer cell lines.
Table 1: In Vitro Cytotoxicity of MLN4924 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |
| SJSA-1 | Osteosarcoma | 73 | 96 | Cell Viability Assay |
| MG-63 | Osteosarcoma | 71 | 96 | Cell Viability Assay |
| Saos-2 | Osteosarcoma | 190 | 96 | Cell Viability Assay |
| HOS | Osteosarcoma | 250 | 96 | Cell Viability Assay |
| A375 | Melanoma | <300 | Not Specified | Cell Viability Assay |
| Mel39 | Melanoma | 143 | 72 | Apoptosis Assay |
| JJ012 | Chondrosarcoma | Not Specified (Dose-dependent reduction) | 24, 48 | WST-1 Assay |
| SW-1353 | Chondrosarcoma | Not Specified (Dose-dependent reduction) | 24, 48 | WST-1 Assay |
| Various Pediatric Cancer Cell Lines | Various | Median: 143 (Range: 15-678) | 96 | DIMSCAN |
Data compiled from multiple sources.[7][10][11][12]
Table 2: Effect of MLN4924 on CRL Substrate Protein Levels
| Cell Line | Treatment | Protein Substrate | Fold Increase/Accumulation |
| A375 Melanoma | MLN4924 | MLX, EID1, KLF5, ORC6L, MAGEA6, MORF4L2, MRFAP1, MORF4L1, TAX1BP1 | Rapidly stabilized |
| MV4-11 AML | 1 µM MLN4924 for 24h | CDT1, p27, KEAP1, NUSAP1, MLX | Significantly upregulated |
| Osteosarcoma Cells (SJSA-1, MG-63) | 0.04 - 1 µM MLN4924 | CDT1, p27, p21, Wee1, Noxa, p16, Cyclin E | Accumulation observed |
| Endometrial Carcinoma Cells | MLN4924 | CDT1, ORC1, p-IκBα, p27, p21 | Accumulation observed |
Data compiled from multiple sources.[1][5][7][13]
Key Experimental Protocols
This section outlines detailed methodologies for essential experiments used to characterize the effects of MLN4924.
Western Blot Analysis for Cullin Neddylation and Substrate Accumulation
Objective: To qualitatively and quantitatively assess the inhibition of cullin neddylation and the accumulation of CRL substrates following MLN4924 treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SJSA-1, MG-63) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of MLN4924 (e.g., 0.04, 0.2, 1 µM) or DMSO as a vehicle control for desired time points (e.g., 6, 24, 48 hours).[7]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against neddylated and unneddylated cullins (e.g., Cullin-1, Cullin-2), CRL substrates (e.g., p21, p27, CDT1), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[14]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the protein of interest to the loading control.
-
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of MLN4924 on cancer cells.
Methodology (WST-1/MTT Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with a serial dilution of MLN4924. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72, 96 hours).[7]
-
-
Reagent Addition:
-
Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Methodology (BrdU Incorporation Assay):
-
Cell Culture and Treatment:
-
Culture cells in 96-well microplates and treat with MLN4924 or DMSO for the desired time.[14]
-
-
BrdU Labeling:
-
Add BrdU labeling solution to the cells and incubate to allow for incorporation into newly synthesized DNA.
-
-
Fixation and Detection:
-
Fix the cells and add an anti-BrdU antibody conjugated to a detection enzyme.
-
Add the substrate and measure the colorimetric output using a microplate reader.[14]
-
-
Data Analysis:
-
Compare the absorbance values of treated cells to control cells to determine the effect on proliferation.
-
In Vivo Xenograft Tumor Growth Assay
Objective: To evaluate the anti-tumor efficacy of MLN4924 in a living organism.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size.
-
-
Drug Administration:
-
Randomize mice into treatment and control groups.
-
Administer MLN4924 (e.g., 60 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal, subcutaneous) and schedule (e.g., three times a week).[15]
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (length × width²) / 2.[15]
-
-
Endpoint and Analysis:
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Weigh the tumors and perform further analysis such as immunohistochemistry for proliferation and apoptosis markers.
-
Compare tumor growth curves and final tumor weights between the treatment and control groups.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts and workflows related to MLN4924's action.
References
- 1. Quantitative proteomic analysis of cellular protein modulation upon inhibition of the NEDD8-activating enzyme by MLN4924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inactivation of the Cullin (CUL)-RING E3 ligase by the NEDD8-activating enzyme inhibitor MLN4924 triggers protective autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MLN4924: additional activities beyond neddylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial Testing of the Investigational NEDD8 Activating Enzyme Inhibitor MLN4924 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of MLN4924 (Pevonedistat) as a Potential Therapeutic Agent in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ashpublications.org [ashpublications.org]
- 14. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the preclinical anticancer activity of Pevonedistat
An In-depth Technical Guide to the Preclinical Anticancer Activity of Pevonedistat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class, selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the critical E1 enzyme that initiates the neddylation cascade, a post-translational modification process parallel to ubiquitination.[2][4] This pathway is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases, which are responsible for targeting approximately 20% of the proteome for degradation.[1][5] By inhibiting NAE, pevonedistat prevents the activation of CRLs, leading to the accumulation of various tumor-suppressive CRL substrates.[1][6] This disruption of protein homeostasis results in cell cycle arrest, apoptosis, and senescence in cancer cells, establishing pevonedistat as a promising anticancer agent.[1][3] Preclinical studies have demonstrated its potent antitumor activity in a wide array of hematologic malignancies and solid tumors.[7]
Core Mechanism of Action: NAE Inhibition
Pevonedistat functions as an adenosine monophosphate (AMP) mimetic, binding to the NAE active site and forming a stable covalent adduct with NEDD8.[1][3][4] This action terminates the neddylation enzymatic cascade. The primary consequence is the prevention of neddylation on the cullin scaffold of CRL complexes.[3] Neddylation is a prerequisite for CRL activity; therefore, its inhibition renders the CRLs inactive.[3] This inactivation leads to the failure of ubiquitination and subsequent proteasomal degradation of specific CRL substrate proteins, many of which are key regulators of critical cellular processes.[3][8][9]
Preclinical In Vitro Activity
Pevonedistat has demonstrated broad cytotoxic activity across a diverse panel of cancer cell lines. Its efficacy is dose- and time-dependent, inducing various cellular outcomes including apoptosis, cell cycle arrest, and senescence.[6]
Table 1: In Vitro Cytotoxicity of Pevonedistat Monotherapy in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Concentration Range (nM) | Key Outcomes | Reference(s) |
| Mantle Cell Lymphoma (MCL) | Granta, HBL-2, others | 100 - 500 | G1/S phase arrest, apoptosis, NF-κB inhibition | [6] |
| Neuroblastoma | Panel of cell lines | 136 - 400 | p53-dependent apoptosis and cell cycle arrest | [8] |
| Acute Myeloid Leukemia (AML) | MV4-11, THP-1 | Not specified | Antiproliferative effects | [10][11] |
| Acute Lymphoblastic Leukemia (ALL) | T- and B-ALL cell lines | 159 - 300 | ER stress, UPR-mediated cell death | [12] |
| Pancreatic Cancer | Miapaca-2, Capan-1 | Not specified | G2 arrest, apoptosis via Wee1/p27/p21 axis | [13][14] |
| Colorectal Cancer (CRC) | HCT116, LoVo | Not specified | p53-mediated apoptosis, DNA re-replication | [5] |
| Head and Neck Squamous Carcinoma (HNSCC) | Cal27, FaDu | ~80 | Induction of rereplication, growth inhibition | [15] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Panel of cell lines | Not specified | G2/M arrest, apoptosis | [16][17] |
Preclinical In Vivo Activity
The in vitro efficacy of pevonedistat translates to significant antitumor activity in various xenograft and orthotopic animal models. As a single agent, pevonedistat has been shown to inhibit tumor growth and prolong survival.
Table 2: In Vivo Efficacy of Pevonedistat Monotherapy in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Key Outcomes | Reference(s) |
| Mantle Cell Lymphoma (MCL) | SCID mouse models | Not specified | Prolonged survival compared to controls | [6] |
| Neuroblastoma | Orthotopic mouse xenografts | 50 and 100 mg/kg, i.p. | Significant decrease in tumor weight | [8][18] |
| Pancreatic Cancer | Subcutaneous xenografts (Capan-1) | 20 mg/kg, s.c. | Suppressed tumorigenesis and tumor growth | [13] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Human xenograft tumors in mice | Not specified | Complete tumor growth inhibition | [7] |
| Melanoma | Subcutaneous xenografts | 90 mg/kg, s.c. twice daily | Significantly prolonged survival | [19] |
| Head and Neck Squamous Carcinoma (HNSCC) | Nude mice with Cal27 xenografts | 20 mg/kg, i.p. | Significant tumor growth inhibition | [15] |
Effects on Cell Cycle and Apoptosis
Pevonedistat's anticancer effects are primarily driven by its ability to induce cell cycle arrest and apoptosis.[4] By inhibiting CRLs, pevonedistat causes the accumulation of key cell cycle regulators and tumor suppressors.[1]
-
Cell Cycle Arrest: The specific phase of cell cycle arrest (G1, S, or G2) is cell-type dependent.[1]
-
G1/S Arrest: In MCL, pevonedistat induces G1 or S phase arrest, associated with the stabilization of p21.[6]
-
G2/M Arrest: In pancreatic and renal cancer cells, pevonedistat leads to G2 arrest through the accumulation of Wee1, p21, and p27.[13][16]
-
DNA Rereplication: In some cancer cells, such as colorectal and HNSCC, the accumulation of the DNA replication licensing factor Cdt1 leads to uncontrolled DNA re-replication, DNA damage, and subsequent cell death.[5][15]
-
-
Induction of Apoptosis: Pevonedistat triggers apoptosis through both intrinsic and extrinsic pathways.
-
Intrinsic Pathway: It alters the balance of Bcl-2 family proteins, favoring pro-apoptotic members (e.g., Bak, NOXA) over anti-apoptotic ones (e.g., Bcl-xL, Mcl-1), leading to PARP cleavage.[6][12]
-
Extrinsic Pathway: In colorectal cancer, pevonedistat-induced apoptosis involves the TRAIL-R2/caspase-8 pathway.[5]
-
ER Stress: In ALL, pevonedistat causes proteotoxic stress, leading to an unfolded protein response (UPR) that culminates in apoptosis.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What is Pevonedistat used for? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 14. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. researchgate.net [researchgate.net]
MLN4924: A Technical Guide to its Dual Mechanisms of Apoptosis and Senescence Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN4924, also known as Pevonedistat, is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1] Neddylation is a post-translational modification process crucial for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2] CRLs target a wide array of substrate proteins for proteasomal degradation, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, DNA replication, and signal transduction.[3] By forming a covalent adduct with NEDD8, MLN4924 blocks the initial step in the neddylation cascade, leading to the inactivation of CRLs.[4] This disruption of CRL-mediated protein turnover results in the accumulation of various tumor-suppressive proteins, ultimately triggering two primary anti-cancer cellular fates: apoptosis and senescence.[1][2] This technical guide provides an in-depth overview of the signaling pathways governing MLN4924-induced apoptosis and senescence, supported by quantitative data and detailed experimental protocols.
Core Signaling Pathways
The anticancer effects of MLN4924 stem from its ability to induce the accumulation of specific CRL substrate proteins that act as key regulators of cell cycle control and survival. The two primary outcomes of MLN4924 treatment, apoptosis and senescence, are orchestrated by a complex interplay of signaling pathways.
Induction of Senescence
Cellular senescence is a state of irreversible cell cycle arrest. MLN4924 can induce senescence, particularly at lower concentrations, primarily through the accumulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[2] Both p21 and p27 are well-established substrates of CRL1/SCF E3 ligases and their accumulation leads to the inhibition of cyclin-CDK complexes, thereby halting cell cycle progression at the G2 phase.[2][5]
Another critical event in MLN4924-induced senescence is the onset of DNA damage response.[5] The accumulation of DNA replication licensing factors, such as CDT1, another CRL substrate, can lead to DNA re-replication and subsequent DNA damage.[6] This damage activates checkpoint kinases, which in turn can contribute to the stabilization and activation of p21, reinforcing the senescent phenotype.[5] While some studies suggest a p53-independent mechanism for p21 accumulation, others indicate that MLN4924 can also activate the p53 signaling pathway, further promoting p21 expression.[4][5]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which MLN4924 eliminates cancer cells. This process is triggered by the accumulation of several pro-apoptotic proteins that are substrates of CRLs.
A central player in MLN4924-induced apoptosis is the BH3-only protein Noxa.[1] The accumulation of Noxa, a substrate of CRLs, leads to the neutralization of anti-apoptotic Bcl-2 family members, thereby promoting the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and the subsequent activation of the caspase cascade.[7]
Furthermore, MLN4924 can inhibit the NF-κB signaling pathway.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon signaling, IκBα is targeted for degradation by the CRL1/SCFβ-TrCP E3 ligase, allowing NF-κB to translocate to the nucleus and promote the transcription of anti-apoptotic genes. By inhibiting CRLs, MLN4924 prevents the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and sensitizing cells to apoptosis.[1] The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, which cleave essential cellular substrates, including PARP, leading to the dismantling of the cell.[1]
Quantitative Data
The following tables summarize the quantitative effects of MLN4924 on cell viability, apoptosis, and the expression of key regulatory proteins in various cancer cell lines.
Table 1: Effect of MLN4924 on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| SJSA-1 | Osteosarcoma | 0.073 | 4 days | [1] |
| MG-63 | Osteosarcoma | 0.071 | 4 days | [1] |
| Saos-2 | Osteosarcoma | 0.19 | 4 days | [1] |
| HOS | Osteosarcoma | 0.25 | 4 days | [1] |
| HCT116 | Colon Cancer | 0.022 - 0.087 | 72 hours | [2] |
| H1299 | Lung Cancer | 0.022 - 0.087 | 72 hours | [2] |
| U87 | Glioblastoma | 0.022 - 0.087 | 72 hours | [2] |
| A172 | Glioblastoma | 0.01 | 7 days | [8] |
| U251MG | Glioblastoma | 0.31 | 7 days | [8] |
| U373MG | Glioblastoma | 0.05 | 7 days | [8] |
| U87MG | Glioblastoma | 0.43 | 7 days | [8] |
| MiaPaCa-2 | Pancreatic Cancer | <0.213 | Not Specified | [9] |
| BxPC-3 | Pancreatic Cancer | 0.213 | Not Specified | [9] |
| LN229 | Glioblastoma | <4.28 | Not Specified | [9] |
| U87 | Glioblastoma | 4.28 | Not Specified | [9] |
Table 2: Induction of Apoptosis by MLN4924
| Cell Line | Concentration (µM) | Incubation Time | % Apoptotic Cells | Reference |
| SJSA-1 | 0.2 | 48 hours | 8% | [1] |
| SJSA-1 | 1 | 48 hours | 53% | [1] |
| MG-63 | 0.2 | 48 hours | 11% | [1] |
| MG-63 | 1 | 48 hours | 46% | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 0.25 - 2 | 48 hours | 10% - 60% | [3] |
| A172 (Glioblastoma) | 0.04 | 7 days | ~30% | [8] |
| A172 (Glioblastoma) | Dose-dependent | 7 days | 30% - 70% | [8] |
| PDC1 (Patient-Derived Glioblastoma) | 0.1 | 7 days | >90% | [8] |
| PDC15 (Patient-Derived Glioblastoma) | 0.1 | 7 days | <30% | [8] |
| T-ALL cell lines | 0.5 | 36 hours | Significant increase | [10] |
Table 3: Accumulation of Key CRL Substrate Proteins Induced by MLN4924
| Protein | Cell Line(s) | Concentration (µM) | Incubation Time | Observation | Reference |
| p21 | Osteosarcoma (SJSA-1) | 0.04 - 1 | 6 - 48 hours | Rapid and sustained accumulation | [1] |
| p27 | Osteosarcoma (SJSA-1) | 0.04 - 1 | 6 - 48 hours | Accumulation | [1] |
| CDT1 | Osteosarcoma (SJSA-1) | 0.04 - 1 | 6 - 48 hours | Accumulation | [1] |
| Noxa | Osteosarcoma (SJSA-1) | 0.04 - 1 | 6 - 48 hours | Accumulation | [1] |
| p21 | HCT116, H1299, U87 | 0.1 - 1 | 24 - 48 hours | Dose- and time-dependent accumulation | [2] |
| CDT1 | HCT116, H1299, U87 | 0.1 - 1 | 24 - 48 hours | Dose- and time-dependent accumulation | [2] |
| p27 | HNSCC | 0.25 - 2 | Not Specified | Substantial accumulation | [3] |
| c-Myc | Acute Myelogenous Leukemia | Increasing concentrations | 24 hours | Accumulation | [7] |
| Noxa | Acute Myelogenous Leukemia | Increasing concentrations | 24 hours | Upregulation | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for Protein Expression
This protocol is for the detection and quantification of changes in protein expression levels following MLN4924 treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-CDT1, anti-Noxa, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with desired concentrations of MLN4924 for the indicated times. Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane extensively with TBST between and after antibody incubations.
-
Detection: Detect protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and loss of membrane integrity (detected by Propidium Iodide).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with MLN4924. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This cytochemical assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.
Materials:
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
PBS
-
Light microscope
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and treat with MLN4924.
-
Fixation: Wash cells with PBS and fix for 5-15 minutes at room temperature.
-
Washing: Wash cells twice with PBS.
-
Staining: Add the SA-β-Gal staining solution and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in senescent cells.
-
Analysis: Count the number of blue-stained (senescent) cells and the total number of cells under a light microscope to determine the percentage of SA-β-Gal positive cells.
Conclusion
MLN4924 represents a promising therapeutic agent that targets a fundamental cellular process, neddylation, to exert its anti-cancer effects. Its ability to induce both apoptosis and senescence through the accumulation of key tumor-suppressive proteins underscores its potential in treating a variety of malignancies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the dual activities of MLN4924, supported by quantitative data and detailed experimental protocols to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of this novel class of anti-cancer drugs.
References
- 1. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of p21-Dependent Senescence by an NAE Inhibitor, MLN4924, as a Mechanism of Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NEDD8-activating enzyme inhibitor, MLN4924, cooperates with TRAIL to augment apoptosis through facilitating c-FLIP degradation in head and neck cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of p21-dependent senescence by an NAE inhibitor, MLN4924, as a mechanism of growth suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN4924 induces Noxa upregulation in acute myelogenous leukemia and synergizes with Bcl-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protein Neddylation Inhibitor MLN4924 Suppresses Patient-Derived Glioblastoma Cells via Inhibition of ERK and AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 10. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MLN4924 in Inducing DNA Damage Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MLN4924, also known as Pevonedistat, is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] By forming a covalent adduct with NEDD8, MLN4924 effectively blocks the entire neddylation cascade.[3][4] This process is critical for the activation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[1][3] Inactivation of CRLs by MLN4924 leads to the accumulation of a wide range of substrate proteins that are normally targeted for proteasomal degradation.[1][2][3][5] Many of these substrates are key regulators of cell cycle progression, DNA replication, and apoptosis.[1][2][3][6] Consequently, treatment of cancer cells with MLN4924 induces a potent DNA damage response (DDR), characterized by DNA replication stress, cell cycle arrest, and ultimately, apoptosis or senescence.[1][2][3][5][6][7] This technical guide provides an in-depth overview of the mechanisms by which MLN4924 induces a DNA damage response, detailed experimental protocols for assessing its effects, a summary of quantitative data from preclinical studies, and visualizations of the key signaling pathways involved.
Mechanism of Action: Inducing DNA Damage through CRL Inhibition
The primary mechanism by which MLN4924 induces a DNA damage response is through the inhibition of NAE, leading to the inactivation of CRLs.[1][2][3] This disruption of the ubiquitin-proteasome system results in the accumulation of specific CRL substrates that play crucial roles in maintaining genomic integrity.
Accumulation of DNA Replication Licensing Factors
A key consequence of MLN4924 treatment is the accumulation of the DNA replication licensing factor, CDT1.[3][7][8] CDT1 is a substrate of the CRL4-Cdt2 E3 ligase and its degradation is essential to prevent re-replication of DNA within a single cell cycle.[1] The stabilization and accumulation of CDT1 lead to DNA re-replication, causing replication stress and the formation of DNA double-strand breaks (DSBs).[7]
Cell Cycle Arrest and Activation of Checkpoint Signaling
The DNA damage induced by MLN4924 triggers the activation of cell cycle checkpoints, primarily leading to an arrest in the G2 or S phase of the cell cycle.[3][9] This arrest is mediated by the accumulation of several CRL substrates that are key cell cycle regulators, including p21, p27, and Wee1.[3][10] The presence of DNA damage activates the ATR/Chk1 signaling pathway, a critical component of the intra-S and G2/M checkpoints.[11] This is evidenced by the increased phosphorylation of Chk1 (at Ser317) and the formation of γH2AX foci, a well-established marker of DNA DSBs.[8][11]
Induction of Apoptosis
Prolonged cell cycle arrest and extensive DNA damage ultimately lead to the induction of apoptosis in cancer cells treated with MLN4924.[3][9][10] This apoptotic response is often mediated by the accumulation of the pro-apoptotic protein Noxa, a substrate of CRLs.[3] The upregulation of Noxa, along with other pro-apoptotic proteins, and the downregulation of anti-apoptotic proteins, shifts the cellular balance towards programmed cell death.[4][6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of MLN4924 on cancer cells.
Table 1: IC50 Values of MLN4924 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| SJSA-1 | Osteosarcoma | 0.073 | 4 days | [3] |
| MG-63 | Osteosarcoma | 0.071 | 4 days | [3] |
| Saos-2 | Osteosarcoma | 0.19 | 4 days | [3] |
| HOS | Osteosarcoma | 0.25 | 4 days | [3] |
| A172 | Glioblastoma | 0.01 | 7 days | [12] |
| U251MG | Glioblastoma | 0.31 | 7 days | [12] |
| U373MG | Glioblastoma | 0.05 | 7 days | [12] |
| U87MG | Glioblastoma | 0.43 | 7 days | [12] |
Table 2: Effect of MLN4924 on Cell Cycle Distribution
| Cell Line | MLN4924 Concentration (µM) | Treatment Duration | % Cells in G2 Phase | % Cells in S Phase | Reference |
| SJSA-1 | 1 | 48 hours | Increased | Reduced | [3] |
| MG-63 | 1 | 48 hours | Increased | Reduced | [3] |
| T-ALL cell lines (various) | 0.5 | 24 hours | Increased | Not specified | [9] |
| HUVECs | Not specified | 48 hours | Increased | Not specified | [6] |
Table 3: Induction of Apoptosis by MLN4924
| Cell Line | MLN4924 Concentration (µM) | Treatment Duration | % Apoptotic Cells | Reference |
| SJSA-1 | 0.2 | 48 hours | 8% | [3] |
| SJSA-1 | 1 | 48 hours | 53% | [3] |
| MG-63 | 0.2 | 48 hours | 11% | [3] |
| MG-63 | 1 | 48 hours | 46% | [3] |
| ME-180 (Cervical Cancer) | 0.5 | 48 hours | Markedly induced | [10] |
| HeLa (Cervical Cancer) | 0.5 | 48 hours | Markedly induced | [10] |
Detailed Experimental Protocols
Western Blotting for DNA Damage and Cell Cycle Markers
This protocol is for the detection of protein levels of γH2AX, CDT1, p21, and other relevant proteins following MLN4924 treatment.
Materials:
-
MLN4924
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-CDT1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
X-ray film or digital imaging system
Procedure:
-
Seed cells and treat with desired concentrations of MLN4924 for the indicated times. Include a vehicle-treated control.
-
Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[13][14][15][16]
Immunofluorescence for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
MLN4924
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with MLN4924.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 for 30 minutes.
-
Block with 5% BSA in PBS for 30 minutes.
-
Incubate with the anti-γH2AX primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and mount the coverslips onto slides using a DAPI-containing mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.[17][18][19][20][21]
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
MLN4924-treated cells
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[22][23][24][25]
Apoptosis Assay by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
MLN4924-treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[26][27][28][29]
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein neddylation and its alterations in human cancers for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NEDD8-activating enzyme inhibitor MLN4924 induces DNA damage in Ph+ leukemia and sensitizes for ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Protein Neddylation Inhibitor MLN4924 Suppresses Patient-Derived Glioblastoma Cells via Inhibition of ERK and AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.origene.com [cdn.origene.com]
- 14. research.stowers.org [research.stowers.org]
- 15. Western blot [protocols.io]
- 16. bio-rad.com [bio-rad.com]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. cancer.wisc.edu [cancer.wisc.edu]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. kumc.edu [kumc.edu]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Pevonedistat in Solid Tumors: An In-depth Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical and clinical research on pevonedistat (also known as MLN4924 and TAK-924), a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), for the treatment of solid tumors. This document details the compound's mechanism of action, summarizes key quantitative data from foundational studies, outlines experimental protocols, and provides visual representations of critical pathways and workflows.
Core Mechanism of Action: Inhibition of the Neddylation Pathway
Pevonedistat is a potent and selective small-molecule inhibitor of NAE.[1] The primary mechanism of action of pevonedistat involves the disruption of the neddylation pathway, a crucial post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2][3]
NAE is the initiating enzyme in the neddylation cascade. Pevonedistat acts as an adenosine monophosphate (AMP) mimetic, forming a stable covalent adduct with NEDD8 within the catalytic pocket of NAE. This pevonedistat-NEDD8 adduct cannot be utilized in downstream reactions, effectively halting the entire neddylation process.[4]
The inhibition of NAE prevents the conjugation of the ubiquitin-like protein NEDD8 to the cullin scaffold of CRLs. This lack of neddylation inactivates CRLs, leading to the accumulation of a specific subset of CRL substrate proteins.[2][4] Many of these substrates are key regulators of critical cellular processes, including cell cycle progression, DNA replication, and the stress response. The accumulation of these proteins, such as CDT1, p27, and Wee1, disrupts normal cellular function, ultimately leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2][5][6]
dot
Caption: Pevonedistat inhibits NAE, blocking CRL activation and leading to substrate accumulation and anti-tumor effects.
Quantitative Data from Preclinical and Clinical Studies
Table 1: In Vitro Cytotoxicity of Pevonedistat in Solid Tumor Cell Lines
| Cell Line (Cancer Type) | IC50 (nM) | Reference |
| Neuroblastoma (various) | 136 - 400 | [5][7] |
| Malignant Pleural Mesothelioma (sensitive) | < 500 | [8] |
| Melanoma (sensitive) | < 300 | [9] |
| Melanoma (resistant) | > 1000 | [9] |
| Colon Carcinoma | 4300 | [10] |
Table 2: In Vivo Antitumor Activity of Pevonedistat in Solid Tumor Xenograft Models
| Xenograft Model | Pevonedistat Dose & Schedule | Outcome | Reference |
| Neuroblastoma (SH-SY5Y, p53 WT) | 50 mg/kg and 100 mg/kg, i.p., daily for 6 days/week for 2 weeks | Significant decrease in tumor weight (p=0.027 and p=0.007, respectively) | [5][10] |
| Neuroblastoma (S-K-NAS, p53 mutant) | 100 mg/kg, i.p., daily for 6 days/week for 2 weeks | Significant decrease in tumor weight (p=0.003) | [5][10] |
| Melanoma (various cell line-derived) | 90 mg/kg, s.c., twice daily | Significant tumor growth inhibition in sensitive models | [8] |
| Pancreatic Cancer (Capan-1) | 20 mg/kg, s.c. | Significant inhibition of tumor formation and growth | [6] |
Table 3: Phase 1 Clinical Trial of Pevonedistat in Advanced Solid Tumors (NCT00677170)
| Parameter | Schedule B (Days 1, 3, 5 of 21-day cycle) | Schedule C (Days 1, 3, 5 of 21-day cycle) | Reference |
| Maximum Tolerated Dose (MTD) | 50 mg/m² | 67 mg/m² | [2] |
| Dose-Limiting Toxicities (DLTs) | Hyperbilirubinemia, Elevated Aspartate Aminotransferase (AST) | Hyperbilirubinemia, Elevated Aspartate Aminotransferase (AST) | [2] |
| Treatment-Related Serious Adverse Events (Grade ≥3) | None reported | None reported | [2] |
| Clinical Response (evaluable patients) | 74% had stable disease | 74% had stable disease | [2] |
Experimental Protocols
In Vitro Cell Viability Assays
Objective: To determine the cytotoxic effects of pevonedistat on solid tumor cell lines.
General Protocol (MTT Assay):
-
Cell Seeding: Plate neuroblastoma cells in 96-well plates at a density of 1,500-5,000 viable cells per well in 100 µL of culture medium.[5][11]
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
Drug Treatment: Expose the cells to increasing concentrations of pevonedistat (e.g., 12-1000 nM) for 72 hours.[5]
-
MTT Addition: Add 15 µL of [3-(4,5-dimethyl-thiazol-2yl)-2,5-diphenyl-tetrazolium bromide] (MTT) solution to each well.[5]
-
Incubation with MTT: Incubate the plates at 37°C for 4 hours.[5]
-
Solubilization: Replace the medium with 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Alternative Protocol (CellTiter-Glo® Luminescent Cell Viability Assay): This assay measures ATP levels as an indicator of cell viability and is used for melanoma and colorectal cancer cell lines.[9][12] The protocol involves adding the CellTiter-Glo® reagent directly to the cells in culture, followed by a brief incubation to stabilize the luminescent signal before reading on a luminometer.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cell viability assay [bio-protocol.org]
- 12. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies of MLN4924 (Pevonedistat) in Hematologic Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN4924, also known as Pevonedistat, is a first-in-class, selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] The process of NEDDylation, the conjugation of the ubiquitin-like protein NEDD8 to target proteins, is critical for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4] CRLs play a pivotal role in regulating the turnover of approximately 20% of cellular proteins, many of which are involved in key cellular processes like cell cycle progression, signal transduction, and DNA replication and repair.[3][5] By blocking NAE, MLN4924 prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins.[4][6][7] This disruption of protein homeostasis triggers downstream anti-tumor effects, including cell cycle arrest, apoptosis, and senescence, making NAE an attractive therapeutic target in oncology.[4][8] This guide provides an in-depth overview of the foundational preclinical studies of MLN4924 in various hematologic malignancies.
Core Mechanism of Action
The primary mechanism of MLN4924 involves the formation of a covalent adduct with NEDD8 at the active site of NAE, which inhibits the entire downstream NEDDylation cascade.[7] This leads to the inactivation of CRLs and the accumulation of their substrates. In hematologic malignancies, a key consequence of this action is the disruption of the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many of these cancers and is crucial for cell survival and proliferation.[1][6]
Key Steps in the Mechanism of Action:
-
NAE Inhibition: MLN4924 specifically binds to and inhibits NAE.
-
Inhibition of Cullin Neddylation: The inhibition of NAE prevents the attachment of NEDD8 to cullin proteins, a step required for the activation of CRL E3 ubiquitin ligases.[1]
-
CRL Inactivation & Substrate Accumulation: Inactive CRLs fail to ubiquitinate their target substrates, leading to their accumulation. Notable substrates include:
-
Phospho-IκBα: Accumulation of this protein sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic and pro-survival genes.[1][6][9] This is a dominant mechanism of action in lymphomas and leukemia.[1]
-
DNA Replication Factor Cdt1: Stabilization of Cdt1 during the S-phase of the cell cycle can lead to DNA re-replication, causing DNA damage and triggering cell cycle checkpoints.[10]
-
Cell Cycle Regulators (p21, p27, Wee1): The accumulation of these tumor-suppressive proteins contributes to cell cycle arrest, typically at the G2 phase.[4][8]
-
This targeted disruption ultimately leads to potent anti-tumor effects, including cell cycle arrest, apoptosis, and cellular senescence.[4][8]
Caption: Mechanism of MLN4924-induced apoptosis via inhibition of the NAE/CRL/NF-κB axis.
Quantitative Data from Preclinical Studies
MLN4924 has demonstrated potent activity across a wide range of hematologic malignancy cell lines. The tables below summarize key quantitative findings from foundational preclinical research.
Table 1: In Vitro Cell Growth Inhibition by MLN4924
| Cell Line | Hematologic Malignancy | IC50 (nM) | Exposure Time (h) | Assay Type |
| Molt 3 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | < 100 (approx.) | 72 | ATPlite |
| Molt 4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | < 100 (approx.) | 72 | ATPlite |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | < 100 (approx.) | 72 | ATPlite |
| CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | < 100 (approx.) | 72 | ATPlite |
| HSB2 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | < 100 (approx.) | 72 | ATPlite |
| THP-1 | Acute Myeloid Leukemia (AML) | ~1000 | 72 | CCK-8 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~1000 | 72 | CCK-8 |
| PPTP Panel | Pediatric Cancers (including ALL) | Median: 143 (Range: 15-678) | 96 | Not Specified |
Data compiled from multiple sources indicating potent nanomolar activity against various cell lines.[1][11][12]
Table 2: Induction of Apoptosis and Cell Cycle Arrest by MLN4924
| Cell Line(s) | Malignancy | Treatment | Effect |
| T-ALL Lines | T-ALL | 0.5 µmol/L for 24h | Increased G2/M arrest in all 5 cell lines tested.[1][13] |
| T-ALL Lines | T-ALL | 0.5 µmol/L for 36h | Significant increase in apoptosis (Annexin V staining).[1] |
| THP-1, MOLM-13 | AML | ≥1 µM | Significant increase in apoptosis and G2/M cell cycle arrest.[11][14] |
| Ph+ Leukemia | B-ALL | Not Specified | Inhibition of DNA synthesis and accumulation of cells in early S-phase.[15] |
| Lymphoma Lines | Lymphoma | 0.3 µM | Induction of G2 cell-cycle arrest, followed by apoptosis or senescence.[8] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of MLN4924 has been confirmed in multiple in vivo xenograft models of hematologic malignancies.
Table 3: Summary of In Vivo Xenograft Studies
| Xenograft Model | Malignancy | Treatment Regimen | Key Outcomes |
| CEM cells in NOD/SCID mice | T-ALL | 60 mg/kg, IP, daily for 7 days | Significant tumor growth impairment; 5 of 12 tumors completely disappeared.[1] |
| AML cells in mice | AML | Not Specified | Suppressed tumor growth; well-tolerated with no obvious side effects.[11] |
| Pediatric ALL xenografts | ALL | 66 mg/kg, PO, twice daily x 5 days | Induced significant differences in event-free survival (EFS) distribution compared to control in 5 of 8 (63%) evaluable xenografts.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational studies. Below are generalized protocols for key experiments used to evaluate MLN4924.
Cell Viability / Growth Inhibition Assay (ATPlite or CCK-8)
-
Objective: To determine the concentration of MLN4924 that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Cell Seeding: Seed hematologic malignancy cells (e.g., Molt-4, THP-1) in 96-well plates at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of MLN4924 (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate plates for a specified period (typically 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Add ATPlite reagent (measures ATP content as an indicator of viability) or CCK-8 reagent and incubate according to the manufacturer's protocol.[1][14]
-
Data Acquisition: Measure luminescence (ATPlite) or absorbance (CCK-8) using a microplate reader.
-
Analysis: Normalize data to the DMSO control and calculate IC50 values using non-linear regression analysis.
-
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Procedure:
-
Treatment: Culture cells with MLN4924 at a specified concentration (e.g., 0.5 µM) or DMSO for a set time (e.g., 24, 36, or 48 hours).[1]
-
Cell Harvesting: Harvest cells by centrifugation.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) or 7-AAD according to the manufacturer's kit.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
Caption: A typical experimental workflow for assessing apoptosis via flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Procedure:
-
Treatment: Treat cells with MLN4924 or DMSO as described above.
-
Cell Harvesting & Fixation: Harvest cells and fix them in cold 70% ethanol, typically overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark to allow for DNA staining.
-
Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the G1, S, and G2/M phases.[1][4]
-
Immunoblotting (Western Blot)
-
Objective: To detect changes in the levels of specific proteins (e.g., neddylated cullins, p-IκBα, p21).
-
Procedure:
-
Treatment & Lysis: Treat cells with MLN4924 for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate protein lysates by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific to the protein of interest. Follow with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1][8]
-
Clinical Translation and Status
The robust preclinical data provided a strong rationale for advancing MLN4924 (Pevonedistat) into clinical trials for patients with hematologic malignancies.[2] Phase I/II trials investigated pevonedistat as a single agent and in combination with other therapies.[7] Notably, the combination of pevonedistat with azacitidine was evaluated in patients with higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML).[16][17][18]
The Phase III PANTHER study, however, did not meet its primary endpoint of event-free survival, leading to the discontinuation of pevonedistat development for these specific myeloid malignancies in 2021.[19] Despite this, a post-hoc analysis revealed a significant improvement in median overall survival in a higher-risk MDS cohort, suggesting potential clinical activity that warrants further investigation into NF-κB targeting in hematologic cancers.[19]
Caption: Cellular consequences following the inhibition of NAE by MLN4924.
Conclusion
Foundational preclinical studies have unequivocally established MLN4924 as a potent inhibitor of the NEDDylation pathway with significant anti-tumor activity in a broad range of hematologic malignancies. Its mechanism of action, centered on the inactivation of CRLs and the subsequent disruption of pro-survival pathways like NF-κB and cell cycle regulation, is well-defined. The comprehensive in vitro and in vivo data demonstrated a clear therapeutic rationale for targeting NAE. While later-phase clinical trials did not lead to regulatory approval for MDS and AML, the foundational science highlights the critical role of the NEDDylation pathway in cancer and underscores the potential of targeting protein homeostasis as a therapeutic strategy in hematologic malignancies.
References
- 1. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of the NEDD8 inhibitor MLN4924 (Pevonedistat) in a cyclotherapy approach to protect wild-type p53 cells from MLN4924 induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nedd8-activating enzyme inhibitor MLN4924 thwarts microenvironment-driven NFκB activation and induces apoptosis in chronic lymphocytic leukemia B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Targeting protein neddylation with an NEDD8-activating enzyme inhibitor MLN4924 induced apoptosis or senescence in human lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing of the Investigational NEDD8 Activating Enzyme Inhibitor MLN4924 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. portlandpress.com [portlandpress.com]
- 15. The NEDD8-activating enzyme inhibitor MLN4924 induces DNA damage in Ph+ leukemia and sensitizes for ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Pevonedistat Plus Azacitidine Versus Single-Agent Azacitidine as First-Line Treatment for Participants With Higher-Risk Myelodysplastic Syndromes (HR MDS), Chronic Myelomonocytic Leukemia (CMML), or Low-Blast Acute Myelogenous Leukemia (AML) | University of Miami Health System [umiamihealth.org]
- 18. onclive.com [onclive.com]
- 19. A phase I trial of pevonedistat in combination with ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity of MLN4924 for Nedd8-Activating Enzyme (NAE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the selectivity of MLN4924 (Pevonedistat), a first-in-class small molecule inhibitor of the Nedd8-Activating Enzyme (NAE). MLN4924 has garnered significant interest in cancer research due to its potent and specific inhibition of the neddylation pathway, a crucial post-translational modification process implicated in various cancers. This document outlines the quantitative selectivity of MLN4924, details the experimental protocols used to determine this selectivity, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of MLN4924
MLN4924 exhibits remarkable selectivity for NAE over other closely related ubiquitin-like protein (UBL) activating enzymes. This high degree of selectivity is critical for its utility as a specific inhibitor of the neddylation pathway, minimizing off-target effects. The inhibitory potency of MLN4924 is typically quantified by its half-maximal inhibitory concentration (IC50).
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. NAE |
| NAE (NEDD8-Activating Enzyme) | 4.7 | 1 |
| UAE (Ubiquitin-Activating Enzyme) | 1,500 | ~319 |
| SAE (SUMO-Activating Enzyme) | 8,200 | ~1,745 |
| UBA6 (Ubiquitin-like Modifier Activating Enzyme 6) | 1,800 | ~383 |
| ATG7 (Autophagy Related 7) | >10,000 | >2,128 |
Note: IC50 values are approximate and can vary slightly between different experimental setups.
Signaling Pathway and Mechanism of Action
MLN4924 functions as a substrate-assisted inhibitor. It enters the active site of NAE and forms a stable covalent adduct with NEDD8, mimicking the NEDD8-AMP intermediate. This effectively sequesters the enzyme, preventing the transfer of NEDD8 to its cognate E2 conjugating enzyme, Ubc12. The inhibition of NAE leads to the inactivation of Cullin-RING E3 ligases (CRLs), the best-characterized substrates of neddylation. This results in the accumulation of CRL substrate proteins, many of which are tumor suppressors or cell cycle inhibitors, ultimately leading to cell cycle arrest, senescence, and apoptosis in cancer cells.
Caption: Mechanism of MLN4924 Action in the Neddylation Pathway.
Experimental Protocols
In Vitro NAE Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This biochemical assay quantitatively measures the ability of MLN4924 to inhibit NAE enzymatic activity.
Materials:
-
Recombinant human NAE enzyme
-
Recombinant Ubc12-GST
-
Recombinant NEDD8-FLAG
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 0.05% BSA, 250 µM Glutathione
-
Stop/Detection Buffer: 0.1 M HEPES (pH 7.5), 20 mM EDTA, 410 mM KF, 0.05% Tween-20
-
Europium-cryptate labeled anti-FLAG M2 antibody
-
XL665-labeled anti-GST antibody
-
MLN4924 (serial dilutions)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of MLN4924 in the assay buffer.
-
In a 384-well plate, add the MLN4924 dilutions.
-
Add a mixture of Ubc12-GST (10 nM) and NEDD8-FLAG (75 nM) to each well.
-
Initiate the reaction by adding recombinant NAE enzyme (0.3 nM) and ATP (20 µM) to each well.
-
Incubate the reaction mixture at 24°C for 90 minutes.
-
Terminate the reaction by adding the Stop/Detection Buffer containing the Europium-cryptate and XL665-labeled antibodies.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 620 nm and 665 nm.
-
The ratio of the fluorescence signals is proportional to the amount of NEDD8 transferred to Ubc12. Calculate the percent inhibition for each MLN4924 concentration and determine the IC50 value.
Caption: Workflow for the In Vitro NAE HTRF Inhibition Assay.
Cellular Assay: Western Blot for Cullin Neddylation
This cellular assay confirms the on-target activity of MLN4924 by assessing the neddylation status of cullin proteins.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium and supplements
-
MLN4924
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Cullin1, anti-NEDD8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of MLN4924 (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE. Neddylated cullins will migrate slower than their un-neddylated counterparts.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cullin1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the upper band (neddylated cullin) and an increase in the lower band (un-neddylated cullin) with increasing MLN4924 concentration indicates successful inhibition of NAE.
Caption: Western Blot Workflow for Assessing Cullin Neddylation.
This technical guide provides a comprehensive overview of the selectivity of MLN4924 for NAE, supported by quantitative data and detailed experimental methodologies. The high selectivity of MLN4924 underscores its value as a specific tool for studying the neddylation pathway and as a promising therapeutic agent in oncology.
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Studies with MLN4924
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MLN4924, also known as Pevonedistat, is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] Neddylation is a post-translational modification process crucial for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4] CRLs target a wide array of substrate proteins for ubiquitination and subsequent proteasomal degradation, playing a critical role in various cellular processes, including cell cycle progression, DNA replication, and signal transduction.[4][5] By forming a covalent adduct with NEDD8, MLN4924 blocks the initial step in the neddylation cascade, leading to the inactivation of CRLs.[1][6] This results in the accumulation of various CRL substrates, which can induce cellular responses such as cell cycle arrest, apoptosis, and senescence, making MLN4924 a compound of significant interest in cancer research.[1][4][7][8] One of the key pathways affected by MLN4924 is the NF-κB signaling pathway, where the inhibition of CRLs prevents the degradation of IκBα, an inhibitor of NF-κB, thereby suppressing NF-κB activity.[3][9][10]
These application notes provide detailed protocols for in vitro studies designed to investigate the cellular effects of MLN4924.
Mechanism of Action of MLN4924
MLN4924 functions by inhibiting the NAE, which is the initial and rate-limiting enzyme in the neddylation pathway. This inhibition prevents the transfer of NEDD8 to Cullin proteins, a necessary step for the activation of CRL complexes. The subsequent inactivation of CRLs leads to the accumulation of their specific substrates, triggering downstream anti-tumor effects.
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for in vitro experiments with MLN4924 based on published studies. The optimal conditions may vary depending on the cell line and experimental objectives.
Table 1: Recommended Concentration Ranges of MLN4924 for In Vitro Assays
| Assay Type | Cell Type Examples | Concentration Range | Reference |
| Cell Viability (IC50) | Osteosarcoma (SJSA-1, MG-63) | 0.071 - 0.25 µM (4 days) | [8] |
| Endometrial Carcinoma (HHUA, AN3CA) | ~0.3 µM | [11] | |
| T-cell Acute Lymphoblastic Leukemia | >1.25 µM (72 hours) | [10] | |
| Western Blotting | Osteosarcoma (SJSA-1, MG-63) | 0.04 - 1 µM (6-48 hours) | [8] |
| Endometrial Carcinoma (HHUA, AN3CA) | 0.1 - 1.0 µM (48 hours) | [11] | |
| Cell Cycle Analysis | T-cell Acute Lymphoblastic Leukemia | 0.5 µM (24 hours) | [10] |
| Endometrial Carcinoma (HHUA, AN3CA) | 0.3 µM | [11] | |
| Apoptosis Assay | Chronic Lymphocytic Leukemia | 1 µM (24 hours) | [12] |
| Chondrosarcoma (jj012, sw-1353) | 750 nM (48 hours) | [13] |
Table 2: Summary of MLN4924 Effects on Key Protein Levels
| Protein | Effect of MLN4924 Treatment | Pathway/Process | Reference |
| Neddylated Cullins | Decrease | Neddylation Pathway | [8][11] |
| p21 | Increase | Cell Cycle Control | [8][11] |
| p27 | Increase | Cell Cycle Control | [8][11] |
| CDT1 | Increase | DNA Replication | [8][11] |
| Phospho-IκBα | Increase | NF-κB Signaling | [11][12] |
| Cleaved Caspase-3 | Increase | Apoptosis | [11][13] |
| γ-H2AX | Increase | DNA Damage | [8] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of MLN4924.
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the cytotoxic effects of MLN4924 on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
MLN4924 (stock solution in DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MLN4924 Treatment: Prepare serial dilutions of MLN4924 in complete medium. Remove the medium from the wells and add 100 µL of the MLN4924 dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest MLN4924 treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, 96, or 120 hours).[11]
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
-
Solubilization (for MTT): Remove the medium and add 100 µL of DMSO or solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the expression levels of key proteins involved in the neddylation pathway, cell cycle, and apoptosis following MLN4924 treatment.
Materials:
-
Cell line of interest
-
6-well plates
-
MLN4924
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against neddylated cullins, p21, p27, phospho-IκBα, cleaved caspase-3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of MLN4924 for the desired time.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.[14] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.[13] Determine the protein concentration of the supernatant using a BCA assay.[14]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[15] Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis
This protocol is for determining the effect of MLN4924 on cell cycle distribution.
Materials:
-
Cell line of interest
-
6-well plates
-
MLN4924
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with MLN4924 for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases). An increase in the G2/M population is a common effect of MLN4924.[10][11]
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup. Always follow appropriate laboratory safety procedures.
References
- 1. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inactivation of the Cullin (CUL)-RING E3 ligase by the NEDD8-activating enzyme inhibitor MLN4924 triggers protective autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nedd8-activating enzyme inhibitor MLN4924 thwarts microenvironment-driven NFκB activation and induces apoptosis in chronic lymphocytic leukemia B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. MLN4924, a Protein Neddylation Inhibitor, Suppresses the Growth of Human Chondrosarcoma through Inhibiting Cell Proliferation and Inducing Endoplasmic Reticulum Stress-Related Apoptosis [mdpi.com]
- 14. Inhibition of neddylation modification by MLN4924 sensitizes hepatocellular carcinoma cells to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Determining the Effective Concentration of Pevonedistat for Apoptosis Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a critical component of the neddylation pathway, which regulates the activity of Cullin-RING ligases (CRLs), a major class of E3 ubiquitin ligases.[2][4] By inhibiting NAE, pevonedistat disrupts CRL-mediated protein degradation, leading to the accumulation of specific CRL substrates.[4] This disruption of protein homeostasis results in various downstream cellular effects, including cell cycle arrest, DNA damage, and ultimately, the induction of apoptosis in cancer cells.[1][4] These application notes provide a summary of effective concentrations and detailed protocols for assessing pevonedistat-induced apoptosis in cancer cell lines.
Data Presentation: Effective Concentrations of Pevonedistat for Apoptosis
The effective concentration of pevonedistat required to induce apoptosis varies significantly across different cancer cell lines and is dependent on the duration of treatment. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other effective concentrations reported in the literature.
Table 1: IC50 Values of Pevonedistat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (hours) | Reference |
| Granta | Mantle Cell Lymphoma | 78 | 72 | [5] |
| HBL-2 | Mantle Cell Lymphoma | Not specified (low) | 72 | [5] |
| Jeko-1 | Mantle Cell Lymphoma | Not specified (high) | 72 | [5] |
| Rec-1 | Mantle Cell Lymphoma | 8445 | 72 | [5] |
| Neuroblastoma Cell Lines (various) | Neuroblastoma | 136 - 400 | Not specified | [6][7] |
| HCT116 | Colorectal Cancer | 30 - 100 (effective concentrations) | 48 | [2] |
| LoVo | Colorectal Cancer | Not specified | Not specified | [2] |
| MV4-11 | Acute Myeloid Leukemia | ~100 | 48 | [8] |
| THP-1 | Acute Myeloid Leukemia | ~100 | 48 | [8] |
| KG1a | Acute Myeloid Leukemia | >500 (resistant) | 48 | [8] |
| Acute Lymphoblastic Leukemia Cell Lines | Acute Lymphoblastic Leukemia | 159 - 300 | Not specified | [9] |
| Malignant Pleural Mesothelioma Cell Lines (sensitive) | Malignant Pleural Mesothelioma | < 500 | Not specified | [10] |
| Melanoma Cell Lines (sensitive) | Melanoma | < 300 | 72 | [10] |
| Melanoma Cell Lines (resistant) | Melanoma | > 1000 | 72 | [10] |
Table 2: Pevonedistat Concentrations for Apoptosis Induction and Mechanistic Studies
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |
| OCI-LY3 | Diffuse Large B-cell Lymphoma | 0.5 | 24 | Sensitization to Fas ligand-induced apoptosis | [11] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 1 | 24 | Sensitization to apoptosis | [11] |
| HCT116 | Colorectal Cancer | 0.03, 0.1 | 48 | Induction of apoptosis | [2] |
| MV4-11, Molm-13 | Acute Myeloid Leukemia | 0.0625, 0.125, 0.25 | 48 | Dose-dependent increase in apoptosis | [8] |
| Mantle Cell Lymphoma Cell Lines (sensitive) | Mantle Cell Lymphoma | 0.25 - 0.5 | 48 | G1-phase arrest and apoptosis | [5] |
Experimental Protocols
Protocol 1: General Cell Culture and Pevonedistat Treatment
-
Cell Seeding: Plate cancer cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment. For suspension cells, maintain a density of approximately 0.5 x 10^6 cells/mL.[5]
-
Pevonedistat Preparation: Prepare a stock solution of pevonedistat in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control containing the same final concentration of DMSO should be included in all experiments.
-
Treatment: Add the pevonedistat-containing medium or the vehicle control medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment with pevonedistat, harvest the cells. For adherent cells, use trypsinization. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC, PE) and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Caspase Activity
Caspase-Glo® 3/7, 8, or 9 assays are commonly used to measure the activity of key executioner and initiator caspases.
-
Cell Plating: Seed cells in a 96-well white-walled plate and treat with pevonedistat as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add the Caspase-Glo® reagent directly to the wells containing the treated cells. This reagent contains a luminogenic caspase substrate and a cell lysis buffer.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, as recommended by the manufacturer.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase in the sample.[12]
Mandatory Visualizations
Pevonedistat Mechanism of Action
Caption: Pevonedistat inhibits NAE, blocking CRL activation and leading to apoptosis.
Experimental Workflow for Assessing Pevonedistat-Induced Apoptosis
Caption: Workflow for determining the effective concentration of pevonedistat for apoptosis.
Discussion and Conclusion
Pevonedistat induces apoptosis in a wide range of cancer cell lines, although the effective concentrations can vary substantially. The provided data tables offer a starting point for selecting appropriate concentration ranges for specific cancer types. The detailed protocols for apoptosis assessment using Annexin V staining and caspase activity assays provide robust methods for quantifying the apoptotic response to pevonedistat treatment. The mechanism of action involves the inhibition of the neddylation pathway, leading to the accumulation of CRL substrates that trigger cell cycle arrest and apoptosis.[1][2] Researchers should empirically determine the optimal concentration and treatment duration for their specific cell line of interest. These application notes serve as a comprehensive guide for the preclinical evaluation of pevonedistat as a potential anti-cancer therapeutic.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pevonedistat - Wikipedia [en.wikipedia.org]
- 5. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Pevonedistat, a Nedd8-activating enzyme inhibitor, sensitizes neoplastic B-cells to death receptor-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for MLN4924 (Pevonedistat)
Audience: Researchers, scientists, and drug development professionals.
Introduction: MLN4924, also known as Pevonedistat, is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1] NAE is a critical component of the neddylation pathway, a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs).[1][2] By inhibiting NAE, MLN4924 prevents the neddylation of cullin proteins, leading to the inactivation of CRLs and the subsequent accumulation of their substrates.[3][4] This disruption of protein homeostasis can induce cell cycle arrest, senescence, and apoptosis in cancer cells, making MLN4924 a subject of interest in cancer research.[3][4] These application notes provide detailed protocols for the preparation of MLN4924 stock solutions for in vitro and in vivo experiments.
Quantitative Data Summary
The following tables summarize the key quantitative information for MLN4924.
Table 1: Physicochemical Properties of MLN4924
| Property | Value | Reference |
| Molecular Weight | 443.52 g/mol | [1][5] |
| Molecular Formula | C₂₁H₂₅N₅O₄S | [1][5] |
| CAS Number | 905579-51-3 | [1][5] |
| Purity | >98% | [1][2] |
| Appearance | Crystalline solid | [2][6] |
Table 2: Solubility of MLN4924
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥22.18 mg/mL to 89 mg/mL | Use of fresh DMSO is recommended as moisture can reduce solubility. | [5][7] |
| Ethanol | ≥42.2 mg/mL to 89 mg/mL | [5][7] | |
| Dimethyl formamide (DMF) | ~20 mg/mL | [2][6] | |
| Water | Insoluble | [5][7] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Prepare fresh; not recommended for storage for more than one day. | [2][6] |
Table 3: Storage and Stability of MLN4924
| Form | Storage Temperature | Stability | Notes | Reference |
| Lyophilized Powder | -20°C | ≥ 4 years | Store desiccated. | [1][6] |
| Stock Solution in DMSO | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Stock Solution in Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration MLN4924 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of MLN4924 in DMSO.
Materials:
-
MLN4924 powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of MLN4924:
-
The molecular weight of MLN4924 is 443.52 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 443.52 g/mol = 0.0044352 g = 4.4352 mg.
-
-
-
Weigh the MLN4924 powder:
-
Carefully weigh out approximately 4.44 mg of MLN4924 powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the MLN4924 powder.[4]
-
-
Dissolve the compound:
-
Storage:
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM MLN4924 stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration:
-
Perform serial dilutions:
-
It is recommended to perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.
-
Example for a 1 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Add the appropriate volume of the 10 µM solution to your cell culture wells to achieve the final 1 µM concentration. For instance, add 100 µL of the 10 µM solution to 900 µL of medium in a well.
-
-
-
DMSO concentration control:
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control by adding the same amount of DMSO to the cell culture medium as is present in the highest concentration of MLN4924 used.
-
Visualization of Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of MLN4924 and a typical experimental workflow for its use.
Caption: Mechanism of action of MLN4924.
Caption: General experimental workflow for MLN4924.
References
- 1. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 2. MLN4924 | CAS 905579-51-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pevonedistat Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a critical component of the neddylation pathway, a post-translational modification process essential for the function of Cullin-RING ligases (CRLs). CRLs are the largest family of E3 ubiquitin ligases and play a vital role in regulating the degradation of proteins involved in key cellular processes such as cell cycle progression, DNA replication, and signal transduction.[3][4] By inhibiting NAE, Pevonedistat prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of various tumor-suppressive CRL substrates, including p21, p27, and CDT1, ultimately causing cell cycle arrest, senescence, and apoptosis in cancer cells.[3][5][6] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor activity of Pevonedistat in both solid tumors and hematologic malignancies.[3][7]
These application notes provide a comprehensive overview and detailed protocols for the administration of Pevonedistat in mouse xenograft models, intended to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action Signaling Pathway
Pevonedistat functions by forming a covalent adduct with NEDD8, which then binds tightly to NAE, blocking its enzymatic activity.[3] This inhibition disrupts the entire neddylation cascade, leading to the accumulation of CRL substrates and subsequent downstream anti-tumor effects.
Data Presentation: Pevonedistat Efficacy in Xenograft Models
The following tables summarize quantitative data from various preclinical studies investigating the efficacy of Pevonedistat in different mouse xenograft models.
Table 1: Pevonedistat Monotherapy in Solid Tumor Xenograft Models
| Cancer Type | Xenograft Model | Pevonedistat Dose and Schedule | Outcome | Reference |
| Neuroblastoma | Orthotopic (SH-SY5Y, p53 WT) | 100 mg/kg | Mean tumor weight reduced from 1600 mg to 500 mg. | [2] |
| Neuroblastoma | Orthotopic (SK-N-AS, p53 Mutant) | 100 mg/kg | Mean tumor weight reduced from 1200 mg to 400 mg. | [2] |
| Melanoma | Subcutaneous | 90 mg/kg, s.c., twice daily | Significant tumor growth inhibition. | [2][8] |
| Pancreatic Cancer | Subcutaneous | 20 mg/kg, s.c., twice a day, 3-day-on/2-day-off | Significant inhibition of cancer cell xenografts. | [2][5] |
| Osteosarcoma | Subcutaneous (SJSA-1) | 30 mg/kg, s.c., twice daily for 14 days | Inhibited tumor growth by suppressing proliferation and inducing apoptosis. | [6] |
| Colon Cancer | Subcutaneous (HCT116 & HT29) | 60 mg/kg, i.p., three times per week | Markedly abrogated the progression of established tumors. | [9] |
Table 2: Pevonedistat in Hematologic Malignancy Xenograft Models
| Cancer Type | Xenograft Model | Pevonedistat Dose and Schedule | Outcome | Reference |
| Acute Myeloid Leukemia | Systemic | 60 mg/kg, i.p., daily for 14 days | Reduced disease burden. | [2] |
| T-cell Acute Lymphoblastic Leukemia | Subcutaneous (CEM cells) | 60 mg/kg, i.p., once a day for 7 days | Induced disease regression; 5 tumors completely disappeared. | [10][11] |
| Myeloproliferative Neoplasms | MPL W515L Transplant | 60 mg/kg, s.c. (Mon-Fri) | Reduced disease burden and prolonged survival. | [12] |
| Myelofibrosis (Patient-Derived) | PDX | 60 mg/kg, s.c. (Mon-Fri) | Diminished CD34+ engraftment and disease propagation. | [12] |
Table 3: Pevonedistat Combination Therapy in AML Xenograft Models
| Xenograft Model | Combination | Pevonedistat Dose and Schedule | Outcome | Reference |
| MV4-11 Subcutaneous | + Venetoclax (50 mg/kg, PO, daily) | 60 mg/kg, i.p., daily for 14 days | Enhanced tumor growth inhibition compared to single agents. | [13] |
| Patient-Derived Systemic | + Azacitidine (1.5 mg/kg) + Venetoclax (15 mg/kg) | 30 mg/kg, every other day for 28 days | Triplet therapy had the greatest tumor growth inhibition. | [1][13] |
Experimental Protocols
The following are generalized protocols for Pevonedistat administration in mouse xenograft studies. These should be adapted based on the specific cell line, mouse strain, and experimental goals.
General Protocol for Subcutaneous Xenograft Tumor Establishment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (or other appropriate extracellular matrix)
-
Immunocompromised mice (e.g., NOD/SCID, nude mice)
-
Syringes and needles (e.g., 27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium and conditions. Ensure cells are in the logarithmic growth phase and free of contamination.[2]
-
Cell Preparation: On the day of injection, harvest cells using standard trypsinization methods. Wash the cells with sterile PBS and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Resuspension: Resuspend the cell pellet in a sterile solution of PBS and Matrigel (a 1:1 ratio is common) at the desired concentration (typically 1x10^6 to 10x10^6 cells per 100-200 µL). Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10] Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) twice or three times weekly.[8]
Pevonedistat Formulation and Administration
Materials:
-
Pevonedistat (MLN4924) powder
-
Vehicle solution (e.g., 20% 2-Hydroxypropyl-β-cyclodextrin in water for subcutaneous injection; DMSO for intraperitoneal injection)[10][12]
-
Sterile injection supplies
Procedure:
-
Formulation: Prepare the Pevonedistat solution fresh for each administration or as per stability data. For a subcutaneous formulation, dissolve Pevonedistat in a vehicle such as 20% 2-Hydroxypropyl-β-cyclodextrin.[12] For intraperitoneal injections, a vehicle like DMSO may be used.[10] Ensure the final concentration is appropriate for the desired dosage based on the average weight of the mice.
-
Administration:
-
Subcutaneous (s.c.): Administer the formulated Pevonedistat solution subcutaneously, typically in the scruff of the neck or an area away from the tumor. Doses have ranged from 20 mg/kg to 90 mg/kg.[2]
-
Intraperitoneal (i.p.): Administer the solution into the peritoneal cavity. A common dose is 60 mg/kg.[2][10]
-
-
Dosing Schedule: The dosing schedule should be based on preclinical data for the specific cancer type. Common schedules include daily, twice daily, or intermittent dosing (e.g., 3-5 days on, 2 days off).[2][8][12]
-
Control Group: The vehicle control group should receive an equivalent volume of the vehicle solution on the same schedule as the treatment group.[6]
Efficacy Assessment and Pharmacodynamic Analysis
Procedure:
-
Tumor Growth Inhibition: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[4][14]
-
Histology and Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin. Perform Hematoxylin and Eosin (H&E) staining to observe tissue morphology.[6] Conduct IHC for pharmacodynamic markers such as p21 and p27 to confirm target engagement and downstream effects.[6]
-
Western Blotting: Snap-freeze tumor tissue in liquid nitrogen. Prepare tissue lysates to analyze protein levels of key markers in the neddylation pathway (e.g., neddylated Cullins) and downstream substrates (e.g., CDT1, Wee1, p21, p27) by Western blot.[5][6]
-
Apoptosis Assays: Perform TUNEL staining on tumor sections to detect apoptotic cells.[9] Alternatively, analyze protein lysates for markers of apoptosis such as cleaved PARP and cleaved Caspase-3.[6]
Experimental Workflow Diagram
Troubleshooting and Optimization
-
Variability in Tumor Growth: Ensure consistent cell passage number, health, and injection technique. A pilot study to determine the optimal cell number for consistent tumor take-rate and growth kinetics is recommended.
-
Suboptimal Efficacy:
-
Dose-Response Study: Conduct a pilot study with a range of Pevonedistat doses to determine the optimal therapeutic window for your specific model.[2]
-
In Vitro Validation: Confirm the sensitivity of your cell line to Pevonedistat in vitro before initiating in vivo studies.[2]
-
Administration Route and Schedule: The route and schedule can significantly impact drug exposure and efficacy. Consult published studies using similar xenograft models to inform your experimental design.[2]
-
-
Toxicity: Monitor mice for signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur. If toxicity is observed, consider reducing the dose or modifying the schedule.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 6. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Western Blotting for MLN4924 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MLN4924 (Pevonedistat) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] Neddylation is a post-translational modification process crucial for the activation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[3][4][5][6] CRLs play a critical role in protein homeostasis by targeting a wide array of substrate proteins for ubiquitination and subsequent proteasomal degradation.[3][4] By forming a covalent adduct with NEDD8, MLN4924 blocks the transfer of NEDD8 to cullins, thereby inhibiting CRL activity.[2][7] This inhibition leads to the accumulation of various CRL substrates, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[2][8][9] This application note provides a detailed protocol for utilizing Western blot analysis to effectively monitor the target engagement of MLN4924 in a cellular context.
Principle of Detection
The engagement of MLN4924 with its target, NAE, can be indirectly but robustly assessed by observing two key downstream molecular events via Western blot:
-
Inhibition of Cullin Neddylation: In the absence of MLN4924, cullin proteins are conjugated with NEDD8, resulting in a higher molecular weight form ("neddylated cullin"). Upon treatment with MLN4924, this process is inhibited, leading to a decrease in the neddylated cullin band and a corresponding increase in the unneddylated, lower molecular weight form.
-
Accumulation of CRL Substrates: The inhibition of CRL activity prevents the degradation of its substrate proteins. Consequently, an increase in the intracellular levels of these substrates serves as a reliable indicator of MLN4924's on-target activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by MLN4924 and the general experimental workflow for the Western blot protocol.
Caption: MLN4924 inhibits NAE, blocking cullin neddylation and CRL activity, leading to substrate accumulation.
Caption: A standard workflow for Western blot analysis of MLN4924 target engagement.
Experimental Protocols
A. Cell Culture and MLN4924 Treatment
-
Cell Seeding: Plate cells of interest (e.g., HCT116, SJSA-1, MG-63) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
MLN4924 Preparation: Prepare a stock solution of MLN4924 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Treatment: Treat cells with varying concentrations of MLN4924 (e.g., 0.04, 0.2, 1 µM) for a specified duration (e.g., 6, 24, 48 hours).[8] Include a DMSO-treated vehicle control.
B. Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[10]
-
Supernatant Collection: Carefully collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
C. Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-20% Tris-glycine gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies are listed in Table 2.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add a chemiluminescent substrate (ECL) and visualize the protein bands using a digital imaging system.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for a Western blot analysis of MLN4924 target engagement.
Table 1: Recommended MLN4924 Treatment Conditions
| Parameter | Recommended Range | Notes |
| Cell Lines | Various cancer cell lines (e.g., HCT116, A549, MCF7, PC3) | Sensitivity to MLN4924 can be cell-line dependent. |
| MLN4924 Concentration | 10 nM - 1 µM | A dose-response is recommended to determine the IC50.[3][8] |
| Treatment Duration | 4 - 48 hours | Time-course experiments can reveal the kinetics of target engagement.[3][8] |
| Vehicle Control | DMSO | Use the same volume as the highest concentration of MLN4924. |
Table 2: Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Change with MLN4924 | Function/Role | Recommended Dilution |
| Neddylated Cullin-1 | Decrease | Active form of Cullin-1 in CRL1 | 1:1000 |
| Total Cullin-1 | No Change/Slight Increase | Scaffolding protein of CRL1 | 1:1000 |
| p21 (CDKN1A) | Increase | CRL substrate, cell cycle inhibitor[2][8] | 1:1000 |
| p27 (CDKN1B) | Increase | CRL substrate, cell cycle inhibitor[2][8] | 1:1000 |
| CDT1 | Increase | CRL substrate, DNA replication licensing factor[8][9] | 1:1000 |
| Wee1 | Increase | CRL substrate, G2/M checkpoint kinase[2][8] | 1:1000 |
| γ-H2AX | Increase | Marker of DNA damage[2][8] | 1:1000 |
| Cleaved PARP | Increase | Marker of apoptosis | 1:1000 |
| β-Actin or GAPDH | No Change | Loading control | 1:5000 |
Expected Results and Interpretation
Upon successful execution of the Western blot protocol, a clear, dose-dependent effect of MLN4924 should be observable. Specifically, with increasing concentrations of MLN4924, there should be:
-
A noticeable shift from the higher molecular weight neddylated cullin band to the lower molecular weight unneddylated cullin band.
-
A significant accumulation of CRL substrates such as p21, p27, and CDT1.
-
An increase in markers of DNA damage (γ-H2AX) and apoptosis (cleaved PARP), particularly at higher concentrations and longer incubation times.
These results collectively provide strong evidence of MLN4924 target engagement and its downstream biological consequences. The use of a reliable loading control (e.g., β-actin or GAPDH) is essential for accurate quantification and comparison between samples.
Troubleshooting
| Problem | Possible Cause | Solution |
| No change in neddylated cullin levels | Insufficient MLN4924 concentration or treatment time. | Perform a dose-response and time-course experiment. |
| Inactive MLN4924 compound. | Verify the integrity and activity of the compound. | |
| Weak or no signal for substrate proteins | Low protein expression in the chosen cell line. | Select a cell line known to express the substrate of interest. |
| Inefficient antibody. | Use a validated antibody at the recommended dilution. | |
| High background | Insufficient blocking or washing. | Increase blocking time and the number/duration of washes. |
| Antibody concentration too high. | Optimize antibody dilution. | |
| Uneven loading | Inaccurate protein quantification. | Carefully perform protein quantification and load equal amounts. |
| Bubbles during protein transfer. | Ensure complete removal of bubbles between the gel and membrane. |
References
- 1. Inhibition of neddylation modification by MLN4924 sensitizes hepatocellular carcinoma cells to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NEDD8-activating enzyme inhibitor MLN4924 reduces ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN4924, a Protein Neddylation Inhibitor, Suppresses the Growth of Human Chondrosarcoma through Inhibiting Cell Proliferation and Inducing Endoplasmic Reticulum Stress-Related Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability Assay of Pevonedistat Treatment in Mantle Cell Lymphoma (MCL) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pevonedistat (MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1] Inhibition of NAE prevents the activation of Cullin-RING ligases (CRLs), which are crucial for the proteasome-mediated degradation of various proteins involved in critical cellular processes.[2][3] In Mantle Cell Lymphoma (MCL), a B-cell non-Hodgkin lymphoma, pevonedistat has demonstrated significant preclinical activity.[2] Its mechanism of action involves the disruption of the NF-κB signaling pathway, leading to cell cycle arrest and apoptosis in MCL cells.[2] These application notes provide a comprehensive guide to assessing the effects of pevonedistat on MCL cell viability, including detailed protocols for common viability assays and data interpretation.
Mechanism of Action of Pevonedistat in MCL Cells
Pevonedistat functions by forming a covalent adduct with NEDD8 in the catalytic pocket of NAE, thereby inhibiting its activity.[1] This blockade prevents the neddylation of cullin proteins, a critical step for the activation of CRLs.[2] In MCL cells, the inhibition of CRLs leads to the accumulation of their substrates, including the inhibitor of NF-κB alpha (IκBα).[2] The stabilization of IκBα prevents its degradation and sequesters the NF-κB transcription factor in the cytoplasm, thereby inhibiting its pro-survival signaling.[2][4] The downstream effects of NF-κB inhibition by pevonedistat in MCL cells include the downregulation of anti-apoptotic proteins such as Bcl-xL and Mcl-1, ultimately leading to the induction of apoptosis.[2][5]
Pevonedistat Signaling Pathway
Caption: Pevonedistat inhibits NAE, blocking cullin neddylation and CRL activity, leading to IκBα stabilization, NF-κB inhibition, and ultimately apoptosis in MCL cells.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of pevonedistat in various MCL cell lines after 48 hours of treatment, as determined by cell viability assays.[2]
| MCL Cell Line | IC50 (nM) |
| Granta-519 | 78 |
| HBL-2 | ~100-500 |
| Jeko-1 | >1000 |
| Rec-1 | 8445 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
General Workflow for Cell Viability Assays
Caption: General experimental workflow for assessing MCL cell viability after Pevonedistat treatment.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
MCL cell lines (e.g., Granta-519, Jeko-1, Rec-1, Mino)
-
RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pevonedistat (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding Optimization:
-
It is crucial to determine the optimal seeding density for each MCL cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Plate a range of cell densities (e.g., 1 x 10⁴, 2 x 10⁴, 4 x 10⁴, and 8 x 10⁴ cells/well) in a 96-well plate.
-
Incubate for 24, 48, and 72 hours.
-
Perform the CellTiter-Glo® assay at each time point to determine the linear range of the assay.
-
Select a seeding density that results in a luminescent signal within the linear range at the desired experimental endpoint (e.g., 48 hours). A suggested starting density for MCL suspension cells is 2-5 x 10⁴ cells/well.
-
-
Cell Plating:
-
Based on the optimization experiment, seed the MCL cells in 100 µL of complete medium per well in an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
-
Pevonedistat Treatment:
-
Prepare serial dilutions of pevonedistat in complete medium from a concentrated stock solution. A suggested concentration range is 0-5000 nM.[5]
-
Add 100 µL of the diluted pevonedistat solutions to the appropriate wells, resulting in a final volume of 200 µL per well.
-
Include vehicle control wells (DMSO concentration should match the highest pevonedistat concentration, typically <0.1%).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
MCL cell lines
-
Complete RPMI-1640 medium
-
Pevonedistat
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Clear, flat-bottom 96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding Optimization:
-
As with the CellTiter-Glo® assay, optimize the seeding density for each MCL cell line. A similar range of 1-8 x 10⁴ cells/well can be tested.
-
-
Cell Plating:
-
Seed the MCL cells in 100 µL of complete medium per well in a clear, flat-bottom 96-well plate.
-
-
Pevonedistat Treatment:
-
Prepare and add serial dilutions of pevonedistat as described in the CellTiter-Glo® protocol.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
Assay Procedure:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
For suspension cells like MCL, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/luminescence of the medium-only wells from all other readings.
-
Normalization: Express the results as a percentage of the vehicle-treated control wells (set to 100% viability).
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the pevonedistat concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
The provided application notes and protocols offer a detailed framework for investigating the effects of pevonedistat on MCL cell viability. By understanding its mechanism of action and employing robust and optimized cell viability assays, researchers can accurately quantify the cytotoxic and cytostatic effects of this promising therapeutic agent. The presented data and methodologies will aid in the preclinical evaluation of pevonedistat and its potential combinations in the context of Mantle Cell Lymphoma.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Pevonedistat targets malignant cells in myeloproliferative neoplasms in vitro and in vivo via NFκB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iwcll.org [iwcll.org]
- 5. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
Application Notes and Protocols: MLN4924 (Pevonedistat) and Azacitidine Combination Therapy in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Treatment for older adults or those with comorbidities who are ineligible for intensive chemotherapy remains a significant challenge. Azacitidine, a hypomethylating agent, is a standard therapy for these patients, but response rates are modest.[1] The combination of MLN4924 (pevonedistat), a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), with azacitidine represents a promising therapeutic strategy.[2][3] Preclinical and clinical studies have demonstrated that this combination can enhance anti-leukemic activity through synergistic mechanisms.[2][4][5] These notes provide an overview of the combination's mechanism, clinical data, and detailed protocols for preclinical evaluation.
Mechanism of Action: A Synergistic Approach
MLN4924 and azacitidine target distinct but complementary pathways to induce AML cell death.
-
MLN4924 (Pevonedistat): As an NAE inhibitor, MLN4924 blocks the neddylation pathway, a crucial process for the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[2][6] Inhibition of CRLs leads to the accumulation of their substrates, which include proteins involved in cell cycle control, DNA replication, and stress responses.[2][6] This disruption causes cell cycle arrest, DNA damage, and apoptosis.[2][7][8] In AML, MLN4924 can induce apoptosis by stabilizing proteins like c-MYC and activating the p53 signaling pathway.[7][9][10]
-
Azacitidine: A hypomethylating agent that incorporates into DNA and RNA. Its anti-leukemic effects are attributed to the induction of DNA damage and the reversal of epigenetic silencing of tumor suppressor genes.[2]
-
Synergistic Effects: The combination of MLN4924 and azacitidine results in significantly increased DNA damage and cell death compared to either agent alone.[4] This synergy is partly attributed to the dual upregulation of the pro-apoptotic protein NOXA. Azacitidine induces NOXA through the integrated stress response, while MLN4924 stabilizes the transcription factor ATF4, which also enhances NOXA expression.[11][12] NOXA, in turn, neutralizes the anti-apoptotic protein MCL-1, a key resistance factor in AML.[11][12]
Caption: Synergistic mechanism of MLN4924 and Azacitidine in AML.
Data Presentation
Preclinical Synergy
The combination of MLN4924 and azacitidine has demonstrated significant synergistic anti-leukemic activity in various preclinical models.
| AML Model | Key Findings | Reference |
| HL-60, THP-1 cell lines | Synergistic lethality confirmed by Combination Index and Blending Synergy Analysis. | [4] |
| HL-60, THP-1 xenografts | Combination treatment led to complete and sustained tumor regression, even in azacitidine-resistant models. | [4][13] |
| AML cell lines | The combination significantly increased DNA damage and cell death compared to single agents. | [4] |
| Primary AML samples | The triple combination with Venetoclax (a BCL2 inhibitor) showed robust activity, enhanced by dual NOXA upregulation from Pevonedistat and Azacitidine. | [12][14] |
Clinical Efficacy
Clinical trials have evaluated the safety and efficacy of pevonedistat plus azacitidine in patients with AML, higher-risk myelodysplastic syndromes (MDS), and chronic myelomonocytic leukemia (CMML).
| Trial / Phase | Patient Population | Treatment Arms | N | Overall Response Rate (ORR) | Complete Remission (CR/CRi) | Median Overall Survival (OS) | Median Event-Free Survival (EFS) | Reference |
| Phase 1b (NCT01814826) | Older (≥60 years), treatment-naïve AML | Pevonedistat + Azacitidine | 52 | 50% | 38% (20 CR, 5 CRi) | 8.3 months (duration of remission) | Not Reported | [3][13] |
| Phase 2 | Higher-risk MDS/CMML, low-blast AML | Pevonedistat + Azacitidine vs. Azacitidine alone | 120 | Not Reported | 30% vs 13% (CR in MDS) | 23.9 vs 19.1 months (MDS) | 20.2 vs 14.8 months (MDS) | [1] |
| PANTHER/Phase 3 (NCT03268954) | Higher-risk MDS/CMML, low-blast AML | Pevonedistat + Azacitidine vs. Azacitidine alone | 454 | Not Reported | Not Reported | 20.3 vs 16.8 months (ITT) | 17.7 vs 15.7 months (ITT) | [15][16] |
Note: The Phase 3 PANTHER trial did not meet its primary endpoint of statistically significant improvement in EFS in the intent-to-treat (ITT) population. However, a positive signal for improved OS was observed in the higher-risk MDS subgroup, particularly for those receiving more than three treatment cycles.[15][16]
Safety and Tolerability
The combination of pevonedistat and azacitidine has a safety profile comparable to azacitidine monotherapy, with no significant increase in myelosuppression.[1][15][16]
| Adverse Event (Grade ≥3) | Pevonedistat + Azacitidine (%) | Azacitidine Alone (%) | Reference |
| Anemia | 33% | 34% | [15] |
| Neutropenia | 31% | 33% | [15] |
| Thrombocytopenia | 30% | 30% | [15] |
| Febrile Neutropenia | Not Reported in direct comparison | Not Reported in direct comparison | [1] |
| Pneumonia | Not Reported in direct comparison | Not Reported in direct comparison | [1] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment in AML Cell Lines
This protocol outlines a method to assess the synergistic cytotoxicity of MLN4924 and azacitidine in AML cell lines.
Caption: Workflow for in vitro synergy assessment of combination therapy.
Materials:
-
AML cell lines (e.g., HL-60, THP-1, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MLN4924 (Pevonedistat)
-
Azacitidine
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of MLN4924 and azacitidine in DMSO. Create a matrix of serial dilutions for both drugs at concentrations spanning their respective IC50 values.
-
Treatment: Add the drug dilutions to the cells, both as single agents and in combination, to a final volume of 200 µL/well. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assay: Assess cell viability according to the manufacturer's protocol for the chosen reagent. For CellTiter-Glo®, add the reagent, incubate, and measure luminescence.
-
Data Analysis: Normalize the viability data to the vehicle-treated controls. Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Treated and control AML cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: After treating cells with MLN4924, azacitidine, or the combination for 48 hours, harvest approximately 1x10^6 cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Key Pathway Proteins
This protocol is for detecting changes in protein expression in pathways affected by the drug combination.
Materials:
-
Treated and control AML cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-NOXA, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells and quantify protein concentration using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Use β-actin as a loading control.
Protocol 4: In Vivo AML Xenograft Model
This protocol provides a general framework for evaluating the combination therapy in a mouse model.
Caption: Logical flow for an in vivo AML xenograft study.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID gamma)
-
AML cells (e.g., HL-60)
-
MLN4924 and Azacitidine formulated for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 million AML cells into the flank of each mouse.
-
Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 150-200 mm³).
-
Randomization: Randomize mice into four groups: (1) Vehicle control, (2) Azacitidine alone, (3) MLN4924 alone, and (4) MLN4924 + Azacitidine.
-
Treatment Administration: Administer drugs according to a clinically relevant schedule. For example, Azacitidine might be given daily for 5 days, while MLN4924 is given twice weekly.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue treatment for a defined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size. The primary endpoint is typically tumor growth inhibition. A parallel study can be run to assess overall survival.
-
Data Analysis: Compare tumor growth curves and survival rates between the different treatment groups to assess efficacy.
References
- 1. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 2. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights from ASH 2016: Abstract 98 – Results of a Clinical Study of Pevonedistat, a First-in-Class NAE Inhibitor, Combined with Azacitidine in Older Patients with AML [aml-hub.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The NEDD8-activating enzyme inhibitor MLN4924 induces DNA damage in Ph+ leukemia and sensitizes for ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 13. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 15. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Re-replication in S Phase Using MLN4924
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA re-replication, the process of initiating DNA synthesis more than once per cell cycle from the same origin, is a catastrophic event that leads to genomic instability and can trigger cell cycle arrest, senescence, or apoptosis. The tight regulation of DNA replication licensing, primarily through the control of the licensing factor Cdt1, is crucial to prevent such events. MLN4924 (Pevonedistat) is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] Inhibition of NAE blocks the activity of cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for the timely degradation of various cellular proteins, including Cdt1.[1][2][4]
By inhibiting CRL-mediated degradation, MLN4924 treatment leads to the stabilization and accumulation of Cdt1, even during the S and G2 phases of the cell cycle when it is normally targeted for destruction.[1][2] This aberrant accumulation of Cdt1 allows for the re-licensing of replication origins that have already fired, leading to DNA re-replication.[1][5] The resulting DNA damage, characterized by the formation of γH2AX foci, activates DNA damage response pathways, ultimately suppressing the proliferation of cancer cells.[6][7] This makes MLN4924 a valuable tool for studying the mechanisms of DNA re-replication and for investigating novel anti-cancer therapeutic strategies.[4]
These application notes provide a detailed overview and experimental protocols for utilizing MLN4924 to induce and study DNA re-replication in mammalian cells.
Mechanism of Action of MLN4924 in Inducing DNA Re-replication
The signaling pathway leading to MLN4924-induced DNA re-replication is centered on the inhibition of the Nedd8 conjugation cascade.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of MLN4924.
Table 1: Induction of DNA Re-replication by MLN4924 in Human Cancer Cell Lines
| Cell Line | MLN4924 Concentration (µM) | Treatment Duration (hours) | Percentage of Cells with >4N DNA Content | Reference |
|---|---|---|---|---|
| HCT116 | 0.3 | 20 | >40% | [1] |
| HCT116 | 1.0 | 24 | Not specified, but significant increase | [1] |
| SKOV3 | Not specified | 24 (followed by 48h washout) | Increased | [8] |
| A375 | 0.25 - 0.65 | 48 | Increased | [9] |
| HHUA | 0.3 | 48 | Increased G2/M and subG1 | [7] |
| AN3CA | 0.3 | 48 | Increased G2/M and subG1 |[7] |
Table 2: Effect of MLN4924 on Key Protein Levels
| Cell Line | MLN4924 Concentration (µM) | Treatment Duration (hours) | Protein | Change in Protein Level | Reference |
|---|---|---|---|---|---|
| HCT116 | 0.3 | 20 | Cdt1 | Increased | [1] |
| HCT116 | 1.0 | 4 | Cdt1 | Increased | [1] |
| HCT116 | 1.0 - 3.0 | 8 | p-Chk1, p-Chk2 | Increased | [1] |
| HCT116 | 0.1 | 24 | Cdt1, ORC1, p21 | Increased | [10] |
| SJSA-1, MG-63 | 0.04 - 1.0 | 6 - 48 | Cdt1, p21, p27 | Increased | [6] |
| SJSA-1, MG-63 | 1.0 | 24 | γ-H2AX | Increased | [6] |
| HHUA, AN3CA | 0.1 - 1.0 | 48 | Cdt1, ORC1, p21, p27, p-H2AX | Increased |[7] |
Experimental Protocols
A generalized experimental workflow for studying MLN4924-induced DNA re-replication is presented below.
Protocol 1: Analysis of DNA Re-replication by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to quantify the percentage of cells with a DNA content greater than 4N, which is indicative of DNA re-replication.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
MLN4924 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 40 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates to achieve 60-70% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of MLN4924 (e.g., 0.1 - 3 µM) or DMSO as a vehicle control for the desired time period (e.g., 20-48 hours).
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash cells once with PBS.
-
Harvest cells by trypsinization.
-
Collect cells in a centrifuge tube and pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
-
Fixation:
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix overnight at -20°C or for at least 2 hours at 4°C.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the fluorescence channel corresponding to PI.
-
Collect a sufficient number of events (e.g., 10,000-20,000).
-
Gate on single cells to exclude doublets.
-
Analyze the DNA content histogram to quantify the percentage of cells in sub-G1, G0/G1, S, G2/M, and >4N phases. An increase in the >4N population indicates DNA re-replication.[1][5]
-
Protocol 2: Detection of DNA Damage by Immunofluorescence for γH2AX
This protocol details the staining of γH2AX, a marker for DNA double-strand breaks, which are a consequence of DNA re-replication.
Materials:
-
Cells grown on glass coverslips
-
MLN4924
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (e.g., mouse monoclonal)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with MLN4924 as described in Protocol 1.
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:200 to 1:1000).
-
Incubate with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS, protected from light.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.[2]
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using appropriate filters for DAPI (blue) and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488).
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[2] A significant increase in the number of foci per cell indicates DNA damage.
-
Protocol 3: Western Blot Analysis of Cdt1 and p21 Accumulation
This protocol is for detecting the accumulation of key CRL substrates, Cdt1 and the cell cycle inhibitor p21, following MLN4924 treatment.
Materials:
-
Treated and control cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Cdt1, anti-p21, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-Cdt1, anti-p21, and a loading control antibody) overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
References
- 1. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Induction of p21-Dependent Senescence by an NAE Inhibitor, MLN4924, as a Mechanism of Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols [moorescancercenter.ucsd.edu]
- 12. crpr-su.se [crpr-su.se]
Application Notes and Protocols: Senescence-Associated β-Galactosidase (SA-β-gal) Staining after MLN4924 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a critical role in tumor suppression, aging, and tissue homeostasis. A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0. MLN4924 (Pevonedistat) is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), which is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). Inhibition of NAE by MLN4924 leads to the accumulation of various CRL substrates, triggering DNA damage, cell cycle arrest, and ultimately inducing apoptosis or senescence in cancer cells.[1][2][3] These application notes provide a detailed overview and protocols for inducing cellular senescence using MLN4924 and quantifying it via SA-β-gal staining.
Mechanism of Action: MLN4924-Induced Senescence
MLN4924 functions by forming an adduct with NEDD8, preventing its transfer to cullins and thereby inactivating CRLs.[1][3] This leads to the accumulation of tumor-suppressive CRL substrates. Key proteins that accumulate and contribute to senescence include:
-
p21 and p27: Cyclin-dependent kinase inhibitors that play a crucial role in cell cycle arrest.[1][2][4] The accumulation of p21 is a critical mediator of MLN4924-induced senescence.[4][5]
-
CDT1 and ORC1: DNA licensing factors, the accumulation of which can lead to DNA re-replication and a DNA damage response, a known trigger for senescence.[4][5][6]
-
Wee1: A G2 checkpoint kinase that contributes to cell cycle arrest.[1][3]
This accumulation of proteins leads to a G2-phase cell cycle arrest and the characteristic features of senescence, including an enlarged and flattened cell morphology and positive staining for SA-β-gal.[1][3][4][5]
Data Presentation
The following tables summarize the quantitative effects of MLN4924 on inducing senescence in different cancer cell lines as reported in the literature.
Table 1: Effect of MLN4924 Concentration on Senescence Induction
| Cell Line | MLN4924 Concentration (µM) | Duration of Treatment | Percentage of SA-β-gal Positive Cells | Reference |
| HCT116 (p21+/+) | 0.1 | 80 hours | ~60% | [4] |
| HCT116 (p21-/-) | 0.1 | 80 hours | ~10% | [4] |
| MEFs (p21+/+) | 1.0 | 80 hours | ~70% | [4] |
| MEFs (p21-/-) | 1.0 | 80 hours | ~15% | [4] |
| SJSA-1 (Osteosarcoma) | 1.0 | 48 hours | Majority of cells stained positive | [1] |
| MG-63 (Osteosarcoma) | 1.0 | 48 hours | Majority of cells stained positive | [1] |
| Raji (Lymphoma) | 0.3 | 96 hours | Substantial proportion stained positive | [2] |
| U937 (Lymphoma) | 0.3 | 96 hours | Substantial proportion stained positive | [2] |
Table 2: Time-Course of MLN4924-Induced Senescence
| Cell Line | MLN4924 Concentration (µM) | Time Point | Percentage of SA-β-gal Positive Cells | Reference |
| HCT116 | 1.0 | 72 hours (after 8-hour treatment) | Increased percentage | [6] |
Signaling Pathway
Caption: MLN4924-induced senescence signaling pathway.
Experimental Protocols
Protocol 1: Induction of Cellular Senescence with MLN4924
This protocol describes the treatment of cultured cells with MLN4924 to induce senescence.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SJSA-1)
-
Complete cell culture medium
-
MLN4924 (Pevonedistat)
-
DMSO (for stock solution)
-
6-well plates or other appropriate culture vessels
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are sub-confluent at the time of analysis. Allow cells to adhere overnight.
-
MLN4924 Preparation: Prepare a stock solution of MLN4924 in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1 µM, 1.0 µM). Include a vehicle control (DMSO) at the same final concentration as the highest MLN4924 treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the MLN4924-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 48, 72, or 96 hours). The optimal incubation time may vary depending on the cell line and MLN4924 concentration.
-
Proceed to Staining: After the treatment period, proceed with the Senescence-Associated β-Galactosidase Staining protocol.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for the qualitative and quantitative analysis of senescent cells. This protocol is adapted from commercially available kits and published methods.[7][8][9]
Materials:
-
Cells treated with MLN4924 (from Protocol 1)
-
1X PBS
-
Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal Staining Solution:
-
Citric acid/sodium phosphate, pH 6.0 (40 mM)
-
Potassium ferrocyanide (5 mM)
-
Potassium ferricyanide (5 mM)
-
Sodium chloride (150 mM)
-
Magnesium chloride (2 mM)
-
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution (20 mg/mL in DMF)
-
37°C incubator (non-CO2)
-
Light microscope
Procedure:
-
Washing: Gently wash the cells twice with 1X PBS.
-
Fixation: Add 1 mL of Fixative Solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with 1X PBS.
-
Staining: Prepare the final SA-β-gal Staining Solution by adding X-gal stock solution to the staining solution to a final concentration of 1 mg/mL. Add 1 mL of the final staining solution to each well.
-
Incubation: Seal the plate with parafilm to prevent evaporation and incubate at 37°C in a non-CO2 incubator for 12-24 hours. Protect from light. The incubation time may need to be optimized for different cell types.
-
Visualization: Observe the cells under a light microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantification: To quantify the percentage of senescent cells, count the number of blue-stained cells and the total number of cells in several random fields of view. Calculate the percentage of SA-β-gal positive cells. For more advanced quantification, digital image analysis techniques can be employed to measure staining intensity.[10][11]
Experimental Workflow
Caption: Experimental workflow for SA-β-gal staining after MLN4924 treatment.
Troubleshooting
-
No or weak staining:
-
Increase the incubation time with the staining solution.
-
Ensure the pH of the staining solution is accurately adjusted to 6.0.
-
Confirm the activity of the X-gal solution.
-
Optimize the concentration of MLN4924 and treatment duration, as the induction of senescence is cell-type dependent.
-
-
High background staining:
-
Ensure the pH of the staining solution is not below 6.0.
-
Do not let the cells become over-confluent, as this can sometimes lead to increased β-galactosidase activity.[12]
-
-
Crystal formation:
-
Ensure the plate is well-sealed during incubation to prevent evaporation.
-
Filter the staining solution before use.
-
Conclusion
MLN4924 is a potent inducer of cellular senescence in a variety of cancer cell lines through the inhibition of the neddylation pathway. The accompanying protocols provide a framework for inducing and quantifying senescence using SA-β-gal staining. These methods are valuable tools for researchers and drug development professionals studying the effects of neddylation inhibitors and the role of cellular senescence in cancer therapy.
References
- 1. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting protein neddylation with an NEDD8-activating enzyme inhibitor MLN4924 induced apoptosis or senescence in human lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Induction of p21-Dependent Senescence by an NAE Inhibitor, MLN4924, as a Mechanism of Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of p21-dependent senescence by an NAE inhibitor, MLN4924, as a mechanism of growth suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative digital in situ senescence-associated β-galactosidase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Pevonedistat
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 4. Pevonedistat - Wikipedia [en.wikipedia.org]
- 5. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
MLN4924 solubility issues and how to resolve them
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of MLN4924 (Pevonedistat) and troubleshooting strategies for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is MLN4924 and what is its mechanism of action?
A1: MLN4924, also known as Pevonedistat, is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE), with an IC50 of 4.7 nM.[1][2][3][4] The NAE is a critical component of the neddylation pathway, which is analogous to ubiquitination. Neddylation involves the conjugation of the ubiquitin-like protein NEDD8 to substrate proteins, particularly cullin proteins. This modification is essential for the activation of cullin-RING ligases (CRLs), which are responsible for the ubiquitination and subsequent proteasomal degradation of a variety of cellular proteins involved in key processes like cell cycle progression and survival.[3][5][6] By inhibiting NAE, MLN4924 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which can induce responses such as cell cycle arrest, apoptosis, and senescence in cancer cells.[5][7][8]
Q2: In which solvents is MLN4924 soluble?
A2: MLN4924 is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[9] It is sparingly soluble in aqueous buffers.[9] For most in vitro experiments, DMSO is the recommended solvent for preparing stock solutions.[7][10]
Q3: How should I prepare a stock solution of MLN4924?
A3: To prepare a stock solution, MLN4924, which is typically supplied as a lyophilized powder, should be dissolved in a suitable organic solvent like DMSO.[3][6] For example, to create a 5 mM stock solution, you can reconstitute 1 mg of MLN4924 powder in 451.2 μl of DMSO.[3][6] It is recommended to purge the solvent with an inert gas before use.[9] For aqueous-based assays, the DMSO stock solution should then be serially diluted with the aqueous buffer of choice to the final working concentration.[9]
Q4: How should I store MLN4924 solutions?
A4: Lyophilized MLN4924 powder should be stored at -20°C, desiccated, and is stable for up to 24 months.[3][6] Once dissolved in a solvent like DMSO, the stock solution should be stored at -20°C and is recommended for use within 3 months to prevent loss of potency.[3][6] It is best practice to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[3][6] Aqueous solutions of MLN4924 are not recommended for storage for more than one day.[9]
Troubleshooting Guide
Issue 1: My MLN4924 has precipitated out of solution after dilution in aqueous media.
-
Cause: MLN4924 has poor solubility in aqueous solutions.[9] When a concentrated DMSO stock is diluted into an aqueous buffer, the MLN4924 can crash out if its final concentration exceeds its solubility limit in the mixed solvent system.
-
Solution:
-
Ensure the initial stock is fully dissolved: Before diluting, make sure the MLN4924 is completely dissolved in the organic solvent. Gentle warming or sonication can aid dissolution in some cases.[11][12]
-
Use a two-step dilution: First, dissolve the MLN4924 in 100% DMSO. Then, dilute this stock solution with your aqueous buffer of choice to the final desired concentration.[9] For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[9]
-
Lower the final concentration: If precipitation still occurs, you may need to lower the final working concentration of MLN4924 in your experiment.
-
Maintain a sufficient percentage of organic solvent: For in vivo formulations, co-solvents like PEG300 and Tween 80 are often used alongside DMSO to maintain solubility.[12] While not always suitable for in vitro work, this highlights the principle of maintaining a less aqueous environment.
-
Issue 2: I am observing inconsistent or no biological effect in my cell-based assays.
-
Cause 1: Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to the degradation of MLN4924.
-
Solution 1: Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles and store them properly at -20°C for no longer than 3 months.[3][6]
-
Cause 2: Inaccurate Concentration: This could be due to inaccurate weighing of the initial powder or errors in dilution calculations.
-
Solution 2: Use a calibrated microbalance for weighing the compound. Double-check all calculations for preparing stock and working solutions.
-
Cause 3: Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to MLN4924.
-
Solution 3: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. The IC50 can vary between cell lines.
Quantitative Solubility Data
The following table summarizes the solubility of MLN4924 in various solvents as reported by different suppliers.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| DMSO | up to 100 mM | 100 mM | [1] |
| DMSO | ~20 mg/ml | 45.1 mM | [9][13] |
| DMSO | 10 mg/ml | 22.5 mM | [3][6][14] |
| DMSO | 62.5 mg/mL | 140.92 mM | [12] |
| DMSO | 89 mg/mL | 200.66 mM | [15][16] |
| Ethanol | up to 100 mM | 100 mM | [1] |
| Ethanol | ~12.5 mg/ml | 28.2 mM | [9][13] |
| Dimethylformamide (DMF) | ~20 mg/ml | 45.1 mM | [9][13] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/ml | 1.1 mM | [9][13] |
Note: The molecular weight of MLN4924 is approximately 443.5 g/mol .[1][2][3] Solubility can vary slightly between batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM MLN4924 Stock Solution in DMSO
-
Materials:
-
MLN4924 (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of MLN4924 powder using a calibrated analytical balance and place it in a sterile microcentrifuge tube.
-
Add 225.5 µL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. A brief, gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Dilution of MLN4924 for Cell Culture Experiments
-
Materials:
-
10 mM MLN4924 in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM MLN4924 stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. For example, to treat cells with 1 µM MLN4924, you can add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium (a 1:10,000 dilution).
-
Important: Add the MLN4924 stock solution to the medium and mix immediately and thoroughly to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the MLN4924-containing medium to your cells as per your experimental design.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. MLN-4924, NEDD8-activating enzyme inhibitor (CAS 905579-51-3) | Abcam [abcam.com]
- 3. MLN4924 (Pevonedistat) (#85923) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. MLN 4924 | Other Ligases | Tocris Bioscience [tocris.com]
- 5. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 7. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pevonedistat | MLN4924 | NAE inhibitor | TargetMol [targetmol.com]
- 13. MLN4924 | CAS 905579-51-3 | Cayman Chemical | Biomol.com [biomol.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. selleckchem.com [selleckchem.com]
Pevonedistat Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of pevonedistat in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for pevonedistat?
A1: Pevonedistat is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). By inhibiting NAE, pevonedistat prevents the neddylation of cullin proteins, which are essential components of cullin-RING E3 ubiquitin ligases (CRLs). This inactivation of CRLs leads to the accumulation of their substrates, many of which are key regulators of cell cycle progression, DNA replication, and stress responses, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Q2: What are the most commonly reported off-target effects of pevonedistat in cellular assays?
A2: The most frequently observed off-target effect is the compensatory activation of the pro-survival MEK/ERK signaling pathway.[1][2] This is often accompanied by the induction of endoplasmic reticulum (ER) stress and an increase in intracellular calcium levels.[1][2]
Q3: At what concentrations are these off-target effects typically observed?
A3: Activation of the MEK/ERK pathway has been reported in acute lymphoblastic leukemia (ALL) cell lines at pevonedistat concentrations ranging from 200 to 800 nM.[2] It is crucial to perform dose-response experiments in your specific cell system to determine the precise concentration at which these effects occur.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: To distinguish between on-target and off-target effects, consider the following strategies:
-
Use of Rescue Experiments: For on-target effects related to CRL substrate accumulation, genetic knockdown or chemical inhibition of a downstream effector can help validate the pathway.
-
Specific Inhibitors: To confirm off-target effects, use specific inhibitors for the suspected off-target pathway (e.g., a MEK inhibitor to block ERK activation) and observe if the phenotype is reversed.
-
Dose-Response Analysis: On-target effects are typically observed at lower concentrations of pevonedistat corresponding to its known IC50 for NAE inhibition, while off-target effects may require higher concentrations.
Troubleshooting Guides
Issue 1: Unexpected Activation of Pro-Survival Signaling (MEK/ERK Pathway)
Symptoms:
-
Increased phosphorylation of MEK and/or ERK1/2 upon pevonedistat treatment, as detected by western blot.
-
Reduced efficacy of pevonedistat-induced apoptosis or cell cycle arrest.
Possible Causes:
-
A compensatory survival response is triggered by the on-target inhibition of the neddylation pathway.
-
Pevonedistat induces ER stress, leading to calcium influx and subsequent activation of Protein Kinase C (PKC), which in turn activates the MEK/ERK cascade.[1][2]
Troubleshooting Steps:
-
Confirm ERK Activation: Perform a time-course and dose-response experiment with pevonedistat and analyze p-MEK and p-ERK1/2 levels by western blotting.
-
Investigate the Role of Calcium:
-
Pre-treat cells with a calcium chelator (e.g., BAPTA-AM) before adding pevonedistat and assess p-ERK levels. A reduction in p-ERK would suggest calcium-dependent activation.
-
Measure intracellular calcium flux using a fluorescent indicator like Indo-1 AM following pevonedistat treatment.
-
-
Assess ER Stress:
-
Probe for key ER stress markers such as GRP78, CHOP, and phosphorylated eIF2α by western blot. An increase in these markers would indicate the induction of the unfolded protein response (UPR).
-
-
Co-treatment with a MEK Inhibitor:
-
Treat cells with a combination of pevonedistat and a specific MEK inhibitor (e.g., selumetinib, trametinib). A synergistic increase in cell death would confirm that MEK/ERK activation is a pro-survival off-target effect.
-
Issue 2: Inconsistent or Cell-Type Dependent Effects on NF-κB Signaling
Symptoms:
-
Conflicting results regarding the inhibition or activation of the NF-κB pathway in different cell lines treated with pevonedistat.
Possible Causes:
-
The regulation of NF-κB signaling is complex and can be influenced by the specific cellular context and the basal level of NF-κB activity.
-
While pevonedistat can stabilize IκBα (an inhibitor of NF-κB) as an on-target effect, its impact on other signaling pathways that cross-talk with NF-κB can lead to varied outcomes.
Troubleshooting Steps:
-
Characterize Basal NF-κB Activity: Determine the basal level of NF-κB activity in your cell lines of interest using methods like a reporter assay or by assessing the phosphorylation of p65.
-
Analyze Key NF-κB Pathway Components: Perform western blot analysis for total and phosphorylated levels of IκBα and p65 following pevonedistat treatment.
-
Investigate Upstream Signaling: Examine other pathways known to influence NF-κB, such as the TNF-α signaling pathway, to identify potential indirect effects of pevonedistat.
-
Cell Line Comparison: If possible, compare the effects of pevonedistat on NF-κB signaling in a panel of cell lines with known differences in their signaling networks.
Quantitative Data Summary
| Off-Target Effect | Cell Line(s) | Pevonedistat Concentration | Observed Effect | Reference |
| MEK/ERK Activation | CCRF-CEM, NALM6, REH (ALL) | 200 - 800 nM | Increased phosphorylation of MEK and ERK1/2. | [2] |
| ER Stress Induction | Acute Lymphoblastic Leukemia (ALL) cell lines | Not specified | Elicits ER stress. | [1] |
| Calcium Influx | Acute Lymphoblastic Leukemia (ALL) cell lines | Not specified | Promotes Ca2+ influx. | [1][2] |
Signaling Pathways and Experimental Workflows
Caption: Pevonedistat-induced off-target activation of the MEK/ERK pathway.
Caption: General workflow for Western Blot analysis.
Experimental Protocols
Protocol 1: Western Blot for ER Stress Markers
Objective: To detect the induction of ER stress in cells treated with pevonedistat by analyzing the expression of key ER stress marker proteins.
Materials:
-
Cell line of interest
-
Pevonedistat
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-phospho-eIF2α)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with various concentrations of pevonedistat for the desired time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Intracellular Calcium Flux Assay
Objective: To measure changes in intracellular calcium concentration in response to pevonedistat treatment.
Materials:
-
Cell line of interest
-
Pevonedistat
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Indo-1 AM fluorescent calcium indicator
-
Pluronic F-127
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in HBSS.
-
Dye Loading:
-
Prepare a loading buffer containing Indo-1 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer in the dark at 37°C for 30-60 minutes.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading of the unloaded cells and the Indo-1 loaded cells before adding any stimulant.
-
Stimulation and Measurement:
-
Add pevonedistat at the desired concentration to the cell suspension.
-
Immediately begin acquiring fluorescence data over time. For ratiometric dyes like Indo-1, measure the emission at two wavelengths (e.g., 405 nm for calcium-bound and 485 nm for calcium-free).
-
As a positive control, add ionomycin to a separate sample of cells to induce maximal calcium influx.
-
As a negative control, pre-treat cells with EGTA to chelate extracellular calcium before adding pevonedistat.
-
-
Data Analysis: Calculate the ratio of the two emission wavelengths over time. An increase in the ratio indicates an increase in intracellular calcium concentration. Compare the response to pevonedistat with the positive and negative controls.
References
- 1. Inhibition of the NEDD8 conjugation pathway induces calcium-dependent compensatory activation of the pro-survival MEK/ERK pathway in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the NEDD8 conjugation pathway induces calcium-dependent compensatory activation of the pro-survival MEK/ERK pathway in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing MLN4924-Induced Protein Accumulation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing the accumulation of pro-survival proteins when using MLN4924 (Pevonedistat).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is MLN4924 and what is its primary mechanism of action?
MLN4924, also known as Pevonedistat, is a selective, first-in-class inhibitor of the NEDD8-Activating Enzyme (NAE).[1][2][3] NAE is the initiating enzyme in the neddylation cascade, a post-translational modification process crucial for the activity of Cullin-RING E3 ligases (CRLs).[4][5] MLN4924 forms a covalent adduct with NEDD8, which blocks the neddylation of cullins.[2][6][7] This inactivation of CRLs leads to the accumulation of their substrate proteins, which in turn can induce responses like cell cycle arrest, apoptosis, and senescence in cancer cells.[6][7][8]
Q2: Why does MLN4924 treatment lead to the accumulation of proteins?
MLN4924 inhibits the NAE, which is essential for activating Cullin-RING E3 ligases (CRLs). CRLs are the largest family of E3 ubiquitin ligases and are responsible for targeting a vast number of proteins for degradation by the proteasome.[5] When MLN4924 inactivates CRLs, their substrate proteins are no longer marked for degradation and therefore accumulate within the cell.[4][7][9]
Q3: Which pro-survival proteins are known to accumulate following MLN4924 treatment?
While the accumulation of tumor-suppressive proteins (like p21, p27) is a desired anti-cancer effect, MLN4924 also causes the accumulation of several pro-survival and oncogenic proteins.[9] This is a critical aspect to consider as it can reduce the overall anti-cancer activity of the compound.[9] Key examples include:
-
Cyclin E: A crucial regulator of the cell cycle.[9]
-
Mcl-1: An anti-apoptotic member of the Bcl-2 family.[9]
-
HIF-1α: A transcription factor that can promote survival in hypoxic conditions.[6]
-
DEPTOR: An inhibitor of the mTOR signaling pathway, the accumulation of which can trigger protective autophagy.[5][10]
Q4: What is the "double-edged effect" of MLN4924?
The "double-edged effect" refers to the dual action of MLN4924. On one hand, it induces the accumulation of anti-cancer factors (e.g., tumor suppressors like p21 and p27) that lead to apoptosis and cell cycle arrest.[6][7][9] On the other hand, it also causes the accumulation of pro-survival proteins (e.g., Mcl-1, HIF-1α) that can promote cancer cell survival and potentially confer resistance to the treatment.[6][9] This dichotomy is a key challenge in the therapeutic application of MLN4924.
Q5: How does the accumulation of pro-survival proteins impact experimental outcomes?
The accumulation of pro-survival proteins can lead to several confounding experimental outcomes:
-
Reduced Apoptosis: Increased levels of anti-apoptotic proteins like Mcl-1 can counteract the pro-apoptotic signals triggered by the accumulation of tumor suppressors.
-
Induction of Protective Autophagy: The buildup of proteins like DEPTOR can inhibit mTORC1, a key negative regulator of autophagy.[5][6][10] This can trigger a protective autophagic response that allows cancer cells to survive the stress induced by MLN4924.[8][10]
-
Incomplete Tumor Regression: In vivo, the pro-survival effects may contribute to incomplete tumor responses or the development of resistance.[9]
Section 2: Troubleshooting Guide
Problem 1: My cells are not undergoing apoptosis after MLN4924 treatment, or the apoptotic response is weaker than expected.
-
Possible Cause 1: Accumulation of Anti-Apoptotic Proteins.
-
How to Verify: Use Western blotting to check the levels of key anti-apoptotic proteins, particularly Mcl-1. Compare protein levels in untreated vs. MLN4924-treated cells at various time points (e.g., 24, 48 hours).
-
Suggested Solution: Consider a combination therapy approach. Co-treatment with an inhibitor of the specific pro-survival protein that has accumulated (e.g., an Mcl-1 inhibitor) may synergistically enhance apoptosis.
-
-
Possible Cause 2: Induction of Protective Autophagy.
-
How to Verify: Monitor for signs of autophagy. Use Western blotting to check for the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. You can also use fluorescent microscopy to visualize LC3 puncta in cells.
-
Suggested Solution: Inhibit autophagy to see if it restores the apoptotic response. Treat cells with MLN4924 in combination with an autophagy inhibitor like chloroquine or bafilomycin A1. Blockage of autophagy has been shown to enhance MLN4924-induced apoptosis.[10]
-
-
Possible Cause 3: Incorrect Drug Concentration or Inactive Compound.
-
How to Verify: Confirm target engagement. Perform a Western blot to check for the inhibition of cullin neddylation. A successful treatment will show a decrease in the upper, neddylated band of cullins (e.g., Cullin-1) and an increase in the lower, unneddylated band.[11] Also, check for the accumulation of a known, rapidly accumulating CRL substrate like p21.[9]
-
Suggested Solution: Perform a dose-response curve to determine the optimal concentration for your cell line (typically in the nanomolar to low micromolar range).[12] Ensure the MLN4924 compound is properly stored and has not expired.
-
Problem 2: I observe cell cycle arrest but not cell death.
-
Possible Cause: Cell Line Specificity and p53 Status.
-
How to Verify: The cellular outcome of MLN4924 treatment can depend on the genetic background of the cell line, including its p53 status.[13] Check the literature for studies using your specific cell line. For example, some p53 wild-type cells may undergo G0/G1 arrest, while p53 mutant cells might arrest in G2/M and undergo rereplication.[13]
-
Suggested Solution: Characterize the type of cell cycle arrest using flow cytometry analysis of DNA content (e.g., propidium iodide staining). If the goal is to induce apoptosis, this cell line may require combination therapy to push it from arrest into cell death.
-
Problem 3: I am seeing unexpected activation of other signaling pathways.
-
Possible Cause: MLN4924 can activate pro-survival signaling pathways like PI3K/AKT and MAPK/ERK in some contexts. [14]
-
How to Verify: Use Western blotting to probe for the phosphorylated (active) forms of key proteins in these pathways, such as p-AKT and p-ERK.
-
Suggested Solution: If activation of these pathways is confirmed and is interfering with your desired outcome, consider co-treatment with specific inhibitors of the PI3K/AKT or MAPK/ERK pathways.
-
Section 3: Visualized Pathways and Workflows
Mechanism of MLN4924 Action
Caption: Mechanism of MLN4924-induced protein accumulation.
Troubleshooting Workflow: Weak Apoptotic Response
Caption: Logic diagram for troubleshooting a weak apoptotic response.
Section 4: Key Experimental Protocols
Protocol 1: Western Blot for Cullin Neddylation and Substrate Accumulation
This protocol is for verifying MLN4924 target engagement and observing the accumulation of downstream substrates.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116, SJSA-1) at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of MLN4924 (e.g., 0.04, 0.2, 1 µM) or DMSO as a vehicle control for the specified time (e.g., 6, 24, 48 hours).[9]
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (typically 20-40 µg per lane) and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Separate proteins on an appropriate percentage SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Suggested antibodies:
-
Target Engagement: Anti-Cullin-1 (look for the shift from the upper neddylated band to the lower unneddylated band).
-
Substrate Accumulation: Anti-p21, Anti-p27, Anti-Mcl-1, Anti-CDT1.[9]
-
Loading Control: Anti-Actin or Anti-GAPDH.
-
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This protocol is for determining the effect of MLN4924 on cell cycle distribution.
-
Cell Culture and Treatment:
-
Plate cells and treat with MLN4924 or DMSO as described in Protocol 1. A 24-48 hour treatment time is typical.
-
-
Cell Harvest and Fixation:
-
Harvest cells, including any floating cells from the supernatant, by trypsinization.
-
Centrifuge and wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (can be stored for longer).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution (Sub-G1, G0/G1, S, G2/M phases) based on DNA content.
-
Section 5: Quantitative Data Summary
The following tables summarize representative data on the effects of MLN4924.
Table 1: IC50 Values of MLN4924 in Neuroblastoma Cell Lines
| Cell Line | p53 Status | IC50 (nM) |
|---|---|---|
| SK-N-AS | Mutant | 136 |
| SK-N-BE(2) | Mutant | 400 |
| IMR-32 | Wild-Type | 250 |
| NGP | Wild-Type | 200 |
(Data adapted from studies on neuroblastoma cell lines)[13]
Table 2: Impact of MLN4924 on CRL Substrate Protein Levels in Osteosarcoma Cells
| Protein | Function | Expected Change with MLN4924 |
|---|---|---|
| p21 | CDK Inhibitor, Tumor Suppressor | Rapid Accumulation |
| p27 | CDK Inhibitor, Tumor Suppressor | Accumulation |
| Wee1 | G2 Checkpoint Kinase | Accumulation |
| CDT1 | DNA Replication Factor | Accumulation |
| Noxa | Pro-Apoptotic BH3-only Protein | Accumulation |
| Cyclin E | Cell Cycle Regulator (Pro-Survival) | Accumulation |
(Summary based on findings in osteosarcoma cell lines)[9]
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Neddylation inhibitor: Pevonedistat_Chemicalbook [chemicalbook.com]
- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, sensitizes cancer cells to VSVΔ51 oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Pevonedistat used for? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of the Cullin (CUL)-RING E3 ligase by the NEDD8-activating enzyme inhibitor MLN4924 triggers protective autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Cullin-RING ligases by MLN4924 induces autophagy via modulating the HIF1-REDD1-TSC1-mTORC1-DEPTOR axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. carmofur.com [carmofur.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Optimizing Pevonedistat dosage to minimize toxicity in vivo
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with the NEDD8-activating enzyme (NAE) inhibitor, Pevonedistat. Here, you will find practical guidance to help you optimize your in vivo experiments, with a focus on minimizing toxicity while maintaining therapeutic efficacy.
Troubleshooting Guides and FAQs
This section addresses common challenges and questions that may arise during preclinical in vivo studies with Pevonedistat.
Hepatotoxicity
-
Q1: We are observing elevated liver enzymes (ALT/AST) in our mouse models treated with Pevonedistat. What are the potential mitigation strategies?
A1: Elevated liver transaminases are a known on-target toxicity of Pevonedistat.[1][2][3][4] Here are some strategies to manage this:
-
Intermittent Dosing Schedule: Continuous daily dosing is associated with a higher risk of severe hepatotoxicity.[1] Implementing an intermittent dosing schedule, such as administration on days 1, 3, and 5 of a 21-day cycle, has been shown to be better tolerated while maintaining anti-tumor efficacy.[1][3][5]
-
Dose Reduction: If hepatotoxicity persists with an intermittent schedule, consider a dose reduction. The optimal dose will balance anti-tumor activity with manageable toxicity.
-
Monitoring: Implement regular monitoring of liver function (serum ALT/AST and bilirubin) throughout the study. For severe elevations, dosing should be held until recovery.[2][6][7]
-
Combination Therapy: Exploring combination therapies may allow for the use of a lower, less toxic dose of Pevonedistat while achieving synergistic anti-tumor effects.[8][9]
-
-
Q2: What is the mechanism behind Pevonedistat-induced hepatotoxicity?
A2: The exact mechanism is not fully elucidated, but it is believed to be an on-target effect related to the inhibition of the Neddylation pathway in hepatocytes. Disruption of the Cullin-RING ligase (CRL)-mediated protein degradation pathway can lead to cellular stress and injury in the liver.[4] In vitro studies have shown that disrupting NEDD8 conjugation can induce shape changes in cells, possibly related to the accumulation of the CRL substrate RhoA, which regulates cytoskeleton proteins. This could lead to transient leakage of transaminases from hepatocytes.[4]
Hematological Toxicity
-
Q3: Our studies are showing significant myelosuppression (anemia, neutropenia, thrombocytopenia) with Pevonedistat treatment. How can we address this?
A3: Myelosuppression is another recognized adverse event.[1] Consider the following approaches:
-
Monitoring: Implement regular monitoring of complete blood counts (CBCs) throughout the study to track the onset and severity of hematological toxicities.[1]
-
Dose and Schedule Optimization: Similar to hepatotoxicity, adjusting the dose and schedule can help manage myelosuppression. The maximum tolerated dose (MTD) in preclinical and clinical studies is often defined by hematological toxicity.[1]
-
Supportive Care: In cases of severe neutropenia, consider the use of supportive care measures as per your institutional animal care and use committee (IACUC) guidelines.
-
Combination Regimens: Exploring combination therapies may permit the use of lower Pevonedistat doses, potentially reducing the impact on the bone marrow.[1]
-
General Toxicity and Animal Welfare
-
Q4: What are other common adverse events observed in preclinical models, and what are the general management principles?
A4: Besides hepatotoxicity and myelosuppression, other observed adverse events in preclinical and clinical settings include fatigue, nausea, diarrhea, and myalgia.[5][8] General management principles include:
-
Regular Health Monitoring: Closely monitor animal well-being, including body weight, food and water intake, and general appearance and behavior.[1][10]
-
Establish Clear Endpoints: Define clear humane endpoints for toxicity in your animal study protocol to ensure animal welfare.[1]
-
Vehicle Selection: Ensure the vehicle used for Pevonedistat administration is well-tolerated by the animals. A common vehicle is 20% 2-Hydroxypropyl-β-cyclodextrin (HPBCD) in water for subcutaneous injection.[1]
-
Data Summary: Pevonedistat Dosage and Toxicity
The following tables summarize quantitative data on Pevonedistat dosage and observed toxicities from various in vivo studies.
Table 1: Preclinical In Vivo Dosage and Toxicity
| Animal Model | Pevonedistat Dose | Dosing Schedule | Observed Toxicities | Efficacy | Reference |
| Mouse Xenograft (Neuroblastoma) | 50 and 100 mg/kg | Not specified | Well-tolerated, favorable toxicity profile | Decreased tumor weight | [11] |
| Mouse Xenograft (Pancreatic Cancer) | Not specified | Not specified | No significant impact on body weight | Significantly inhibited tumor formation and growth | [10] |
| Mouse Xenograft (Mantle Cell Lymphoma) | Not specified | Not specified | Not specified | Prolonged survival | [5] |
Table 2: Clinical Trial Dosage and Dose-Limiting Toxicities (DLTs)
| Clinical Trial Phase | Pevonedistat Dose | Dosing Schedule | Dose-Limiting Toxicities (DLTs) | Reference |
| Phase 1 (AML/MDS) | 59 mg/m² (MTD) | Days 1, 3, 5 every 21 days (Schedule A) | Hepatotoxicity | [3] |
| Phase 1 (AML/MDS) | 83 mg/m² (MTD) | Days 1, 4, 8, 11 every 21 days (Schedule B) | Multi-organ failure | [3] |
| Phase 1 (Solid Tumors) | 50 mg/m² (MTD) | Days 1-5 every 21 days (Schedule A) | Hepatotoxicity | [2][6] |
| Phase 1 (Solid Tumors) | 50 mg/m² (MTD) | Days 1, 3, 5 every 21 days (with dexamethasone) | Hepatic enzyme elevations | [6] |
| Phase 1 (Solid Tumors) | 67 mg/m² (MTD) | Days 1, 3, 5 every 21 days (without dexamethasone) | Hepatic enzyme elevations | [6] |
| Phase 1b (AML, with Azacitidine) | 20 mg/m² (MTD) | Days 1, 3, 5 every 28 days | Transient elevations in AST and ALT | [12] |
| Phase 1b (Solid Tumors, with Docetaxel) | 25 mg/m² (MTD) | Days 1, 3, 5 every 21 days | Liver enzyme elevations, febrile neutropenia, thrombocytopenia | [13] |
| Phase 1b (Solid Tumors, with Carboplatin + Paclitaxel) | 20 mg/m² (MTD) | Days 1, 3, 5 every 21 days | Liver enzyme elevations, febrile neutropenia, thrombocytopenia | [13] |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving Pevonedistat in vivo.
Protocol 1: In Vivo Antitumor Activity Assessment in a Mouse Xenograft Model
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., neuroblastoma, pancreatic cancer) under standard conditions.
-
For orthotopic models, surgically implant luciferase-tagged cancer cells into the relevant organ (e.g., adrenal gland for neuroblastoma) of immunocompromised mice (e.g., nude mice).[11] For subcutaneous models, inject cells into the flank.
-
Allow tumors to establish for a specified period (e.g., two weeks).[11]
-
-
Pevonedistat Formulation and Administration:
-
Prepare the vehicle control solution (e.g., 20% 2-Hydroxypropyl-β-cyclodextrin in water).[1]
-
Dissolve Pevonedistat in the vehicle to the desired concentrations (e.g., 50 mg/kg, 100 mg/kg).[1][11]
-
Administer Pevonedistat or vehicle control via the chosen route (e.g., intraperitoneal or subcutaneous injection) following the selected dosing schedule (e.g., once daily on days 1, 3, and 5 for 2-3 weeks).[1]
-
-
Toxicity Monitoring:
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers for subcutaneous tumors.
-
For orthotopic, luciferase-tagged tumors, perform bioluminescent imaging at set intervals to monitor tumor burden.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).[10][11]
-
-
Data Analysis:
-
Compare tumor growth rates, final tumor weights, and survival between the treatment and control groups using appropriate statistical methods.
-
Visualizations
Pevonedistat Mechanism of Action
Caption: Pevonedistat inhibits NAE, blocking CRL activation and leading to substrate accumulation, cell cycle arrest, and apoptosis.
Experimental Workflow for In Vivo Pevonedistat Study
Caption: Workflow for a preclinical in vivo study of Pevonedistat, from setup to data analysis.
Decision Tree for Managing Pevonedistat-Induced Toxicity
Caption: Decision-making guide for managing toxicities observed during in vivo Pevonedistat treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanded safety analysis of pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Phase 1 study of NEDD8 activating enzyme inhibitor pevonedistat in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in MLN4924 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLN4924. The information is designed to help address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MLN4924?
MLN4924 is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] By forming a covalent adduct with NEDD8, MLN4924 blocks the entire neddylation cascade.[1][3] This inhibition of neddylation leads to the inactivation of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[4] The inactivation of CRLs results in the accumulation of their substrates, many of which are key regulators of cellular processes.[1][5][6] This accumulation can trigger various cellular responses, including DNA damage, cell cycle arrest, apoptosis, and senescence, which contribute to its anti-cancer activity.[1][3]
Q2: Why am I observing different cellular responses (e.g., apoptosis vs. senescence) in different cell lines treated with MLN4924?
The cellular outcome of MLN4924 treatment is highly dependent on the specific cancer cell type and its underlying genetic background.[1] For instance, the induction of senescence appears to be dependent on the presence of functional p53 and its downstream effector p21Waf1.[7] However, in some cell lines, apoptosis may be the more dominant outcome, and interestingly, cells lacking p53 or p21 can sometimes be more susceptible to MLN4924-induced apoptosis.[7] The specific cellular context, including the expression levels of CRL substrates and the status of key signaling pathways, will ultimately determine the predominant cellular response.
Q3: My MLN4924 treatment is leading to unexpected cell proliferation or motility. What could be the cause?
While MLN4924 is primarily known for its anti-proliferative and pro-apoptotic effects, some studies have reported unexpected outcomes like increased cancer cell motility.[1] This can be attributed to several factors, including potential off-target effects.[1] For example, MLN4924 has been shown to activate the EGFR and downstream RAS/RAF/MEK/ERK signaling pathways in some contexts, which can promote proliferation.[2] Additionally, the accumulation of certain oncoproteins, like c-MYC, due to CRL1 inactivation, can also stimulate proliferation.[2] It is crucial to characterize the signaling pathways in your specific cell model to understand these unexpected results.
Q4: I'm seeing variability in the IC50 values for MLN4924 in my experiments. What are some potential reasons for this?
Inconsistent IC50 values can arise from several experimental variables. It is important to ensure consistent experimental conditions, including:
-
Cell Density: Plating density can significantly impact cell growth and drug response.
-
Passage Number: Using cells of a consistent and low passage number is crucial, as cellular characteristics can change over time in culture.
-
Compound Stability: Ensure proper storage and handling of MLN4924 to maintain its activity. It is typically dissolved in DMSO and stored at -20°C.[6]
-
Assay Type: Different viability assays measure different cellular parameters and can be prone to interference.[8] For example, tetrazolium-based assays (like MTT and XTT) can be affected by the reducing properties of some compounds.[8] Consider using an alternative assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent inhibition of cullin neddylation in Western blots. | 1. Suboptimal MLN4924 concentration or treatment time. 2. Inefficient protein extraction. 3. Antibody issues. | 1. Perform a dose-response and time-course experiment. Effective concentrations are often in the nanomolar to low micromolar range, with treatment times ranging from a few hours to 48 hours or more.[5][6][9]2. Ensure complete cell lysis and use protease and phosphatase inhibitors. 3. Validate your primary antibody for specificity to the neddylated form of the cullin protein. Including a positive control, such as a sample from a cell line known to have high levels of neddylated cullins, can be helpful.[10] |
| Cell viability results from different assays are conflicting. | 1. Assay interference. 2. Different assays measure distinct cellular endpoints. | 1. Test for direct interference of MLN4924 with your assay reagents in a cell-free system. [8]2. Use multiple, mechanistically distinct viability assays. For example, complement a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., Trypan Blue) or a total protein assay (e.g., SRB).[8] |
| Development of resistance to MLN4924. | 1. Mutations in the UBA3 protein. 2. Activation of bypass signaling pathways. | 1. Sequence the UBA3 gene in resistant clones to check for mutations that may reduce the binding of the NEDD8-MLN4924 adduct. [11]2. Profile key signaling pathways (e.g., AKT, ERK) in both sensitive and resistant cells. [9] Combination therapy with inhibitors of these bypass pathways may overcome resistance.[9] |
| Unexpected activation of pro-survival pathways (e.g., AKT, ERK). | 1. Off-target effects of MLN4924. 2. Cellular stress response. | 1. Verify the effect by using a structurally different NAE inhibitor if available. 2. Co-treat with inhibitors of the activated pro-survival pathways to see if this enhances the cytotoxic effects of MLN4924. [12] |
Data Presentation
Table 1: Reported IC50 Values of MLN4924 in Various Osteosarcoma Cell Lines
| Cell Line | IC50 Value (µM) after 4 days |
| SJSA-1 | 0.073 |
| MG-63 | 0.071 |
| Saos-2 | 0.19 |
| HOS | 0.25 |
Data extracted from a study on human osteosarcoma cell lines.[6]
Experimental Protocols
Western Blot Analysis of Cullin Neddylation
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of MLN4924 (e.g., 0.04, 0.2, 1 µM) or DMSO as a vehicle control for the desired duration (e.g., 24-48 hours).[6]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the cullin of interest (e.g., Cullin-1) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The neddylated form of the cullin will appear as a higher molecular weight band than the unmodified form.[10][13]
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-2,000 cells per well and allow them to attach overnight.[6]
-
Drug Treatment: Treat the cells with a serial dilution of MLN4924 for the desired duration (e.g., 4 days).[6]
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the soluble tetrazolium salt into insoluble formazan crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8]
Visualizations
References
- 1. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Protein Neddylation Inhibitor MLN4924 Suppresses Patient-Derived Glioblastoma Cells via Inhibition of ERK and AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein neddylation as a therapeutic target in pulmonary and extrapulmonary small cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NEDDylated Cullin 3 mediates the adaptive response to topoisomerase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MLN4924 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with MLN4924.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MLN4924?
MLN4924, also known as Pevonedistat, is a selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is essential for the neddylation process, a post-translational modification that conjugates the ubiquitin-like protein NEDD8 to target proteins. The most well-characterized targets of neddylation are the cullin proteins, which are scaffold components of Cullin-RING E3 ubiquitin ligases (CRLs). By forming a covalent adduct with NEDD8, MLN4924 blocks NAE activity, leading to the inhibition of cullin neddylation and subsequent inactivation of CRLs.[3][4] This results in the accumulation of various CRL substrates, which can trigger cellular responses such as cell cycle arrest, apoptosis, and senescence.[1][4][5]
Q2: How does MLN4924 typically induce apoptosis?
The induction of apoptosis by MLN4924 is a consequence of the accumulation of specific CRL substrates. Key mechanisms include:
-
DNA Damage Response: Accumulation of DNA replication licensing factors like CDT1 can lead to DNA re-replication, DNA damage, and activation of the DNA damage response (DDR), ultimately triggering apoptosis.[4][5][6][7]
-
Cell Cycle Arrest: The buildup of cell cycle inhibitors such as p21 and p27 leads to G2/M cell cycle arrest.[3][4][5] Prolonged arrest can subsequently lead to apoptosis.
-
Accumulation of Pro-apoptotic Proteins: MLN4924 treatment can increase the levels of pro-apoptotic proteins like Noxa.[5]
-
Endoplasmic Reticulum (ER) Stress: In some cell types, MLN4924 has been shown to induce ER stress-related apoptosis, involving the activation of caspase-4 and upregulation of proteins like ATF-4 and CHOP.[8][9]
-
Caspase Activation: Ultimately, these pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, and the cleavage of substrates like PARP, which are hallmark indicators of apoptosis.[4][8]
Q3: My cell line is not undergoing apoptosis after MLN4924 treatment. What are the possible reasons?
Several factors could contribute to a lack of apoptotic response in your cell line:
-
Cell Line-Specific Resistance: Some cell lines may have intrinsic resistance mechanisms.
-
Acquired Resistance: Prolonged exposure to MLN4924 can lead to acquired resistance, for instance, through mutations in the NAE catalytic subunit UBA3.[10][11][12]
-
Sub-optimal Drug Concentration or Treatment Duration: The effective concentration and treatment time for MLN4924 can vary significantly between cell lines.
-
Induction of Alternative Cell Fates: MLN4924 can also induce other cellular outcomes like senescence or autophagy, which may be dominant in your cell line.[1][4][13] Autophagy, in some cases, can act as a survival mechanism.[4][13]
-
Inactive Compound: Improper storage or handling of the MLN4924 compound could lead to its degradation.
-
Experimental Readout Issues: The method used to detect apoptosis may not be sensitive enough or may be performed at an inappropriate time point.
Troubleshooting Guide
If you are not observing apoptosis in your cell line following MLN4924 treatment, follow these troubleshooting steps:
Step 1: Verify the Activity of MLN4924 in Your System
Before concluding that your cells are resistant, it's crucial to confirm that MLN4924 is active and engaging its target.
-
Check for Inhibition of Cullin Neddylation: This is the most direct indicator of MLN4924 activity. A successful treatment should show a decrease in the neddylated form of cullins (higher molecular weight band) and an increase in the un-neddylated form (lower molecular weight band) via Western blot.
-
Assess Accumulation of CRL Substrates: Measure the protein levels of known CRL substrates. A significant increase in proteins like p21, p27, and CDT1 after MLN4924 treatment indicates that the drug is working as expected.[4][5][6]
.
Caption: Troubleshooting workflow for MLN4924 experiments.
Step 2: Optimize Experimental Conditions
-
Concentration Titration: The IC50 for MLN4924 can range from nanomolar to micromolar concentrations depending on the cell line.[5][7][14] Perform a dose-response experiment to determine the optimal concentration for your cells.
-
Time Course Analysis: The onset of apoptosis can vary. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for inducing apoptosis in your specific cell line.
| Cell Line Example | MLN4924 IC50 | Reference |
| SJSA-1 (Osteosarcoma) | 0.073 µM | [5] |
| MG-63 (Osteosarcoma) | 0.071 µM | [5] |
| HCT116 (Colon Cancer) | 22-87 nM | [7] |
| K562 (Leukemia) | ~100 nM | [11] |
| A549/PTX (Paclitaxel-Resistant Lung Cancer) | Varies, effective at 10 µM | [6] |
Step 3: Investigate Alternative Cellular Fates
If MLN4924 activity is confirmed but apoptosis is still absent, your cells may be undergoing a different cellular response.
-
Senescence: Check for markers of senescence, such as positive staining for Senescence-Associated β-galactosidase (SA-β-gal).[7]
-
Autophagy: Monitor the conversion of LC3-I to LC3-II via Western blot, a hallmark of autophagy.[4][13] If autophagy is induced, consider co-treatment with an autophagy inhibitor to see if this restores the apoptotic response.[4][13]
Step 4: Consider Intrinsic or Acquired Resistance
-
Gene Sequencing: If you suspect acquired resistance, sequence the coding region of the NAE catalytic subunit, UBA3, to check for mutations that are known to confer resistance.[10][11]
-
Protein Expression Profiling: Analyze the basal expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members) in your cell line to determine if there is an inherent block in the apoptotic pathway.
Key Experimental Protocols
Protocol 1: Western Blot for Cullin Neddylation and Substrate Accumulation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of MLN4924 concentrations (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Lysate Preparation: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-Cullin-1, anti-p21, anti-p27, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
-
Analysis: Look for a mobility shift in the Cullin-1 band (upper band is neddylated, lower is un-neddylated) and increased intensity of p21 and p27 bands in MLN4924-treated samples.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Treatment: Treat cells with MLN4924 at the desired concentrations and for the desired duration. Include both positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Signaling Pathway and Mechanism of Action
.
Caption: MLN4924 signaling pathway.
References
- 1. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLN4924 neddylation inhibitor promotes cell death in paclitaxel-resistant human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of p21-Dependent Senescence by an NAE Inhibitor, MLN4924, as a Mechanism of Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations in UBA3 confer resistance to the NEDD8-activating enzyme inhibitor MLN4924 in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutations in UBA3 Confer Resistance to the NEDD8-Activating Enzyme Inhibitor MLN4924 in Human Leukemic Cells | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. The Nedd8-activating enzyme inhibitor MLN4924 induces autophagy and apoptosis to suppress liver cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Initial Testing of the Investigational NEDD8 Activating Enzyme Inhibitor MLN4924 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pevonedistat Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pevonedistat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to Pevonedistat resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is Pevonedistat and how does it work?
Pevonedistat (also known as MLN4924 or TAK-924) is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is a crucial enzyme in the neddylation pathway, a process that attaches the ubiquitin-like protein NEDD8 to target proteins. The best-characterized targets of NAE are the Cullin-RING E3 ubiquitin ligases (CRLs).[3] By inhibiting NAE, Pevonedistat prevents the neddylation and subsequent activation of CRLs. This leads to the accumulation of CRL substrate proteins, which can induce cell cycle arrest, senescence, and apoptosis in cancer cells.[2][4]
Q2: We are observing a lack of response to Pevonedistat in our cancer cell line. What are the known mechanisms of resistance?
Several mechanisms of resistance to Pevonedistat have been identified in preclinical studies:
-
Overexpression of ABCG2: The ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant factor in Pevonedistat resistance.[5][6] ABCG2 is a drug efflux pump that actively transports Pevonedistat out of the cell, reducing its intracellular concentration and efficacy.[2][6] Studies have shown that overexpression of ABCG2 confers resistance to Pevonedistat and that this resistance can be reversed by ABCG2 inhibitors.[5][6][7]
-
Mutations in the NAEβ subunit (UBA3): Although less common in clinical samples, mutations in the UBA3 gene, which encodes a subunit of the NAE, can lead to Pevonedistat resistance by altering the drug's binding to its target.[2][5]
-
Upregulation of pro-survival proteins: Upregulation of anti-apoptotic proteins like Mcl-1 is a potential mechanism of resistance to venetoclax, a drug often used in combination with Pevonedistat. Pevonedistat can help overcome this by neutralizing Mcl-1.[8]
Q3: Are there any strategies to overcome Pevonedistat resistance?
Yes, several strategies are being explored to overcome Pevonedistat resistance:
-
Combination Therapy: Combining Pevonedistat with other anticancer agents has shown promise.
-
ABCG2 Inhibitors: Co-treatment with ABCG2 inhibitors like YHO-13351 and fumitremorgin C can restore sensitivity to Pevonedistat in resistant cells overexpressing ABCG2.[5][7]
-
Chemotherapy: Pevonedistat has been studied in combination with standard chemotherapies like docetaxel, carboplatin, paclitaxel, and gemcitabine.[9]
-
Hypomethylating Agents: Combination with azacitidine has shown encouraging efficacy in patients with higher-risk myelodysplastic syndromes (MDS).[10] However, a Phase III trial in a similar patient population did not meet its primary endpoint of event-free survival.[11][12]
-
BCL-2 Inhibitors: The combination of Pevonedistat with venetoclax is being investigated to prevent or overcome resistance to venetoclax by neutralizing pro-survival proteins like Mcl-1.[8]
-
-
Targeting Downstream Pathways: Investigating and targeting the specific cellular pathways that are dysregulated in resistant cells can offer alternative therapeutic avenues.
Troubleshooting Guides
Issue 1: Decreased sensitivity to Pevonedistat in our cell line over time.
| Potential Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the shift in IC50 value compared to the parental cell line. 2. Investigate ABCG2 Expression: Check for overexpression of ABCG2 at the mRNA (qRT-PCR) and protein (immunoblotting) levels. 3. Test ABCG2 Inhibition: Treat the resistant cells with Pevonedistat in combination with a known ABCG2 inhibitor (e.g., Ko143, YHO-13351) to see if sensitivity is restored. 4. Sequence NAEβ (UBA3): If ABCG2 overexpression is not detected, consider sequencing the UBA3 gene to check for mutations that could affect Pevonedistat binding. |
| Cell line contamination or misidentification | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Mycoplasma: Test for mycoplasma contamination, as it can affect cellular responses to drugs. |
Issue 2: Inconsistent results in Pevonedistat efficacy studies.
| Potential Cause | Troubleshooting Steps |
| Variability in experimental conditions | 1. Standardize Protocols: Ensure consistent cell seeding density, drug concentration, incubation time, and assay procedures across all experiments. 2. Pevonedistat Stability: Prepare fresh Pevonedistat solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. Protect the stock solution from light. 3. Serum Lot Variation: Test different lots of fetal bovine serum (FBS) as variations can impact cell growth and drug response. |
| Cellular heterogeneity | 1. Subclone the cell line: If you suspect a mixed population of sensitive and resistant cells, consider single-cell cloning to establish a more homogeneous population for your experiments. |
Data Summary
Table 1: Pevonedistat IC50 Values in Sensitive and Resistant Ovarian Cancer Cells
| Cell Line | IC50 (nM) | Fold Resistance |
| A2780 (Parental) | ~100 | - |
| A2780/MLN-R (Resistant) | >10,000 | >100 |
Data derived from studies on generated Pevonedistat-resistant ovarian cancer cells.[5]
Table 2: Effect of ABCG2 Inhibitors on Pevonedistat Sensitivity in ABCG2-Overexpressing Cells
| Cell Line | Treatment | Approximate IC50 (µM) |
| NCI-H460/MX20 | Pevonedistat | >10 |
| NCI-H460/MX20 | Pevonedistat + 2 µM YHO-13351 | ~1 |
| NCI-H460/MX20 | Pevonedistat + 5 µM Fumitremorgin C | ~1 |
Data illustrates the reversal of Pevonedistat resistance in ABCG2-overexpressing non-small cell lung cancer cells upon co-treatment with ABCG2 inhibitors.[13]
Experimental Protocols
Protocol 1: Assessment of Pevonedistat Sensitivity using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Pevonedistat in complete growth medium. Remove the old medium from the wells and add the Pevonedistat dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Immunoblotting for Detection of NEDDylated Cullins and ABCG2
-
Cell Lysis: Treat cells with Pevonedistat for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NEDD8, a specific cullin (e.g., CUL1), ABCG2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The inhibition of neddylation will be observed as a decrease in the higher molecular weight band corresponding to the NEDDylated cullin. Compare the expression levels of ABCG2 between sensitive and resistant cells.
Visualizations
Caption: Pevonedistat's mechanism and key resistance pathways.
Caption: Workflow for troubleshooting Pevonedistat resistance.
Caption: Logical links in Pevonedistat resistance.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. benchchem.com [benchchem.com]
- 3. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Overexpression of ABCG2 confers resistance to pevonedistat, an NAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Takeda’s pevonedistat fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]
- 13. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Unexpected Pro-Tumorigenic Effects of Low-Dose MLN4924
Welcome to the technical support center for researchers investigating the effects of MLN4924 (Pevonedistat). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning the unexpected pro-tumorigenic effects observed at low doses.
Frequently Asked Questions (FAQs)
Q1: My cancer cells are showing increased proliferation at low concentrations of MLN4924. Is this a known phenomenon?
A1: Yes, this is a documented paradoxical effect of MLN4924. While MLN4924 is generally known for its anti-cancer properties, including inducing apoptosis and senescence, some studies have reported pro-tumorigenic effects at low concentrations.[1][2][3] Specifically, at concentrations between 0-0.1 μM, MLN4924 has been shown to upregulate the oncoprotein c-Myc in a dose-dependent manner. This accumulation of c-Myc can, in turn, promote the proliferation, self-renewal, and differentiation of cancer stem cells.[1]
Troubleshooting Steps:
-
Confirm Drug Concentration: Verify the concentration of your MLN4924 stock solution and ensure accurate dilutions.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of MLN4924 concentrations to identify the threshold at which the effect switches from pro-proliferative to anti-proliferative in your specific cell line.
-
Analyze c-Myc Levels: Perform western blotting to determine if the increased proliferation correlates with an upregulation of c-Myc protein levels at low doses.
-
Consider the Tumor Microenvironment (TME): Be aware that MLN4924 can have complex effects on non-malignant cells within the TME, potentially facilitating the migration and proliferation of fibroblasts and endothelial cells.[3]
Q2: I'm observing the accumulation of known tumor suppressor proteins like p21 and p27 after MLN4924 treatment, yet the cells are not undergoing apoptosis. Why is this happening?
A2: The accumulation of Cullin-RING Ligase (CRL) substrates, such as the cell cycle inhibitors p21 and p27, is the expected direct downstream effect of MLN4924-mediated Neddylation-Activating Enzyme (NAE) inhibition.[4][5][6][7] However, the ultimate cellular outcome (e.g., apoptosis, senescence, or cell cycle arrest) is context-dependent and can be influenced by several factors.
Possible Explanations & Troubleshooting:
-
Low-Dose Induction of Senescence: At low concentrations, MLN4924 can induce a state of irreversible senescence rather than apoptosis.[8] This is often characterized by an enlarged, flattened cell morphology.[8] Check for senescence markers like SA-β-gal staining.
-
Concurrent Accumulation of Pro-Survival Proteins: MLN4924 treatment can also lead to the accumulation of pro-survival oncogenic proteins, such as cyclin E and Mcl-1, which may counteract the pro-apoptotic signals.[5]
-
Activation of Pro-Survival Pathways: Inhibition of neddylation can lead to the activation of pro-survival pathways like NF-κB and mTOR, resulting from the accumulation of CRL substrates IκBα and Deptor.[4]
-
Cell Line Specificity: The cellular response to MLN4924 is highly dependent on the genetic background of the cancer cells, including their p53 status.[8]
Q3: My cells have developed resistance to MLN4924. What are the known mechanisms of resistance?
A3: Acquired resistance to MLN4924 is a significant challenge. Several mechanisms have been identified in preclinical models.
Known Resistance Mechanisms:
-
Mutations in the Drug Target: Heterozygous mutations in the ATP-binding pocket and NEDD8-binding cleft of NAEβ (encoded by the UBA3 gene) can emerge during treatment.[9][10][11] These mutations can decrease the affinity of MLN4924 for the NAE enzyme.[10]
-
Overexpression of Drug Efflux Pumps: Increased expression of the ATP-binding cassette transporter G2 (ABCG2), also known as BCRP, has been shown to confer resistance to MLN4924.[12]
-
Cross-Resistance: Cells resistant to MLN4924 may also show cross-resistance to other selective NAE inhibitors.[9][11]
Troubleshooting & Further Investigation:
-
Sequence UBA3: Sequence the UBA3 gene in your resistant cell lines to check for mutations.
-
Assess ABCG2 Expression: Use qPCR or western blotting to measure the expression levels of ABCG2 in parental versus resistant cells.
-
Test ABCG2 Inhibitors: Co-treatment with ABCG2 inhibitors, such as YHO-13351 or fumitremorgin C, can help determine if ABCG2 overexpression is the primary resistance mechanism.[12]
-
Consider Pan-E1 Inhibitors: Some studies suggest that pan-E1 inhibitors may overcome MLN4924 resistance mediated by UBA3 mutations.[9]
Quantitative Data Summary
Table 1: In Vitro Efficacy of MLN4924 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| HCT116 | Colon Cancer | Proliferation | 22 | [8] |
| H1299 | Lung Cancer | Proliferation | 87 | [8] |
| U87 | Glioblastoma | Proliferation | Not specified | [8] |
| HCT116 | Colon Cancer | Clonogenic Survival | < 50 | [8] |
| H1299 | Lung Cancer | Clonogenic Survival | < 50 | [8] |
| U87 | Glioblastoma | Clonogenic Survival | < 50 | [8] |
| MG-63 | Osteosarcoma | Clonogenic Survival | Inhibition at 40 nM | [5][7] |
| SJSA-1 | Osteosarcoma | Clonogenic Survival | Inhibition at 40 nM | [5][7] |
Table 2: Clinical Trial Data for MLN4924 (Pevonedistat)
| Trial Phase | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| Phase I | Advanced Solid Tumors | Days 1-5 (21-day cycle) | 50 mg/m² | Hepatotoxicity | [13] |
| Phase I | Advanced Solid Tumors | Days 1, 3, 5 (21-day cycle) | 50-67 mg/m² | Hyperbilirubinemia, Elevated AST | [13] |
| Phase I | Relapsed/Refractory Myeloma or Lymphoma | Days 1, 2, 8, 9 (21-day cycle) | 110 mg/m² | Febrile Neutropenia, AST/ALT Elevation | [14] |
| Phase I | Relapsed/Refractory Myeloma or Lymphoma | Days 1, 4, 8, 11 (21-day cycle) | 196 mg/m² | Not specified | [14] |
| Phase I | Pediatric Recurrent/Refractory Solid Tumors (with Temozolomide and Irinotecan) | Not specified | Not exceeded at 35 mg/m² | Diarrhea, Thrombocytopenia | [15] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Neddylation Pathway Inhibition
Objective: To confirm the inhibition of cullin neddylation and assess the accumulation of CRL substrates following MLN4924 treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of MLN4924 concentrations (e.g., 0.04, 0.2, 1 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 6, 24, 48 hours).[5][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-Cullin-1 (to observe both neddylated and un-neddylated forms)
-
Anti-p21
-
Anti-p27
-
Anti-CDT1
-
Anti-c-Myc
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term anti-proliferative effects of MLN4924.
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of MLN4924 (e.g., 0.04 µM, 0.2 µM) or vehicle control.[5][7]
-
Incubation: Incubate the plates for an extended period (e.g., 12 days), allowing colonies to form.[5][7] Replace the medium with fresh drug-containing medium every 3-4 days.
-
Colony Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with 0.5% crystal violet solution.
-
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Visualizations
References
- 1. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of neddylation modification by MLN4924 sensitizes hepatocellular carcinoma cells to sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nedd8-activating enzyme inhibitor MLN4924 suppresses colon cancer cell growth via triggering autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Induction of p21-Dependent Senescence by an NAE Inhibitor, MLN4924, as a Mechanism of Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations in UBA3 Confer Resistance to the NEDD8-Activating Enzyme Inhibitor MLN4924 in Human Leukemic Cells | PLOS One [journals.plos.org]
- 10. Treatment-emergent mutations in NAEβ confer resistance to the NEDD8-activating enzyme inhibitor MLN4924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
Pevonedistat Technical Support Center: Addressing Transient Liver Enzyme Elevations
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing transient liver enzyme elevations observed during preclinical and clinical studies with Pevonedistat.
Frequently Asked Questions (FAQs)
Q1: What is the known association between Pevonedistat and liver enzyme elevations?
A1: Transient elevations in liver enzymes, particularly aspartate aminotransferase (AST) and alanine aminotransferase (ALT), are a recognized dose-limiting toxicity associated with Pevonedistat treatment.[1][2][3][4][5] These elevations are generally considered reversible and often occur without accompanying clinical symptoms.[1]
Q2: Are these liver enzyme elevations permanent?
A2: No, in most reported cases, the elevations in liver enzymes are transient and resolve to baseline or Grade 1 levels within about a week of dose interruption or discontinuation.[1] Several studies have documented the reversible nature of this adverse event.[1][2]
Q3: What is the likely mechanism behind Pevonedistat-induced liver enzyme elevations?
A3: The precise mechanism is still under investigation, but preclinical and clinical data suggest a few possibilities. One hypothesis is that Pevonedistat may induce an acute phase reaction, which can be associated with a rise in liver enzymes.[2] Another preclinical model suggests that Pevonedistat may potentiate the cytotoxic effects of tumor necrosis factor-alpha (TNF-α) in the liver, leading to hepatocyte damage.[6] Pevonedistat is an inhibitor of the NEDD8-activating enzyme (NAE), which leads to the accumulation of substrates of Cullin-RING ligases (CRLs), potentially disrupting cellular processes and contributing to hepatotoxicity.[2][6]
Q4: At what doses and schedules are these elevations most commonly observed?
A4: The incidence and severity of liver enzyme elevations appear to be dose- and schedule-dependent.[2][3] For instance, a daily dosing schedule (schedule A in one study) was associated with more severe hepatotoxicity compared to intermittent dosing schedules (e.g., days 1, 3, and 5 of a 21-day cycle).[2][3] Dose-limiting toxicities related to liver enzyme elevations have been reported at various doses, for example at 30 mg/m² when combined with azacitidine and at 50 mg/m² as a single agent.[1][2][3]
Q5: What are the recommended management strategies for Pevonedistat-induced liver enzyme elevations in a research setting?
A5: Based on clinical trial protocols, the following strategies are recommended:
-
Regular Monitoring: Frequent monitoring of liver function tests (AST, ALT, bilirubin) is crucial, especially during the initial cycles of treatment.[7]
-
Dose Interruption: For Grade 2 or higher elevations, temporarily holding the Pevonedistat dose is a common practice until enzyme levels return to Grade 1 or baseline.[7]
-
Dose Reduction: Upon resolution of the enzyme elevation, resuming Pevonedistat at a reduced dose may be considered.[1]
-
Discontinuation: In cases of severe (e.g., Grade 4) or persistent elevations, discontinuation of Pevonedistat may be necessary.[2]
Troubleshooting Guide
This guide provides a structured approach to addressing liver enzyme elevations encountered during experiments with Pevonedistat.
| Issue | Potential Cause | Recommended Action |
| Grade 2 AST/ALT Elevation | Pevonedistat activity, individual sensitivity. | 1. Temporarily withhold the next dose of Pevonedistat. 2. Increase the frequency of liver function monitoring (e.g., every 2-3 days). 3. Once values return to ≤ Grade 1, consider re-challenging at a lower dose level. |
| Grade 3 or 4 AST/ALT Elevation | Significant Pevonedistat-induced hepatotoxicity. | 1. Immediately discontinue Pevonedistat administration.[2] 2. Monitor liver function tests daily until a clear trend of improvement is observed. 3. Investigate for other potential causes of liver injury. 4. Re-initiation of Pevonedistat is generally not recommended without a thorough risk-benefit analysis. |
| Concurrent Elevation in Bilirubin | Potential for more severe liver injury. | 1. Follow the recommendations for Grade 3 or 4 AST/ALT elevations. 2. Closely monitor for clinical signs of liver dysfunction. 3. This may represent a more significant safety concern, and discontinuation should be strongly considered.[2][3] |
| Liver Enzyme Elevation in In Vitro Models | Direct cytotoxic effect of Pevonedistat on hepatocytes. | 1. Confirm the finding with repeat experiments. 2. Perform dose-response and time-course studies to characterize the toxicity. 3. Consider using co-culture models with immune cells to investigate the role of inflammatory mediators like TNF-α.[6] |
Data Summary
Table 1: Incidence of Grade ≥3 Liver Enzyme Elevations in Pevonedistat Clinical Trials
| Study/Regimen | Pevonedistat Dose | Incidence of Grade ≥3 AST/ALT Elevation | Reference |
| Pevonedistat + Azacitidine (AML) | 20 mg/m² | 6% | [1] |
| Pevonedistat Monotherapy (Advanced Solid Tumors, Schedule A) | 50 mg/m² (MTD) | Dose-limiting hepatotoxicity observed | [2][3] |
| Pevonedistat Monotherapy (Advanced Solid Tumors, Schedules B & C) | 50-67 mg/m² (MTD) | Dose-limiting hyperbilirubinemia and elevated AST | [2][3] |
| Pevonedistat + Docetaxel/Carboplatin/Paclitaxel (Advanced Solid Tumors) | 20-25 mg/m² (MTD) | 23% (predominantly liver enzyme elevations) | [8][9] |
| Pevonedistat + Chemotherapy (Pediatric Solid Tumors) | Up to 35 mg/m² | 4 patients with transient Grade ≥ 3 ALT, 1 with AST | [7] |
Experimental Protocols
Protocol 1: Monitoring Liver Function in Animal Models
-
Baseline Measurement: Collect blood samples via an appropriate method (e.g., tail vein, saphenous vein) prior to the first dose of Pevonedistat to establish baseline liver enzyme levels (ALT, AST, total bilirubin).
-
On-Treatment Monitoring: Collect blood samples at regular intervals throughout the study. A recommended frequency is 24 hours after the first dose, and then weekly. More frequent monitoring may be required if elevations are detected.
-
Sample Processing: Process blood samples to obtain serum or plasma.
-
Analysis: Analyze samples for ALT, AST, and total bilirubin levels using a validated biochemical analyzer.
-
Data Interpretation: Compare on-treatment values to baseline levels and to control groups. Grade elevations according to relevant veterinary toxicology grading systems.
Protocol 2: In Vitro Hepatotoxicity Assay
-
Cell Culture: Culture primary hepatocytes or a relevant liver cell line (e.g., HepG2) in appropriate media.
-
Pevonedistat Treatment: Treat cells with a range of Pevonedistat concentrations, including a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment: Assess cell viability using a standard method such as the MTT or LDH release assay.
-
(Optional) Mechanistic Studies: To investigate the role of TNF-α, co-treat cells with Pevonedistat and a low concentration of TNF-α and assess for synergistic cytotoxicity.[6]
-
Data Analysis: Calculate IC50 values and compare the effects of different concentrations and treatment durations.
Visualizations
Caption: Mechanism of action of Pevonedistat.
Caption: Troubleshooting workflow for liver enzyme elevations.
References
- 1. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Study of the Investigational NEDD8-Activating Enzyme Inhibitor Pevonedistat (TAK-924/MLN4924) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pevonedistat (MLN4924), a First-in-Class NEDD8-activating enzyme inhibitor, in patients with acute myeloid leukaemia and myelodysplastic syndromes: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NAE inhibitor pevonedistat (MLN4924) synergizes with TNF-α to activate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of NEDD8 activating enzyme inhibitor pevonedistat in combination with chemotherapy in pediatric patients with recurrent or refractory solid tumors (ADVL1615) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Ib study of pevonedistat, a NEDD8-activating enzyme inhibitor, in combination with docetaxel, carboplatin and paclitaxel, or gemcitabine, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting MLN4924-Induced Changes in NF-κB Signaling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the effects of MLN4-induced changes in NF-κB signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MLN4924 affects NF-κB signaling?
A1: MLN4924 is a potent and selective inhibitor of the NEDD8-Activating Enzyme (NAE). This inhibition blocks the entire neddylation cascade, a crucial process for the function of Cullin-RING E3 ligases (CRLs). In the context of canonical NF-κB signaling, the CRL1-βTrCP (also known as SCF-βTrCP) complex is responsible for ubiquitinating phosphorylated IκBα (p-IκBα), marking it for proteasomal degradation. By inhibiting NAE, MLN4924 inactivates CRL1-βTrCP, leading to the accumulation of p-IκBα. This stabilized p-IκBα remains bound to the NF-κB complex (typically the p65/p50 heterodimer), preventing its translocation to the nucleus and subsequent activation of target gene transcription.
Q2: Does MLN4924 affect both the canonical and non-canonical NF-κB pathways?
A2: Yes, studies have shown that MLN4924 can inhibit both the canonical and non-canonical NF-κB pathways. The canonical pathway is inhibited through the stabilization of p-IκBα, preventing the nuclear translocation of p65/p50. The non-canonical pathway is inhibited by preventing the processing of p100 to p52, a key step that is also dependent on a Cullin-RING ligase. This leads to decreased nuclear translocation of p52/RelB complexes.
Q3: What are the expected downstream consequences of MLN4924 treatment on NF-κB signaling?
A3: The primary downstream consequence is the suppression of NF-κB-mediated gene transcription. This includes a reduction in the expression of various pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins. This can lead to a variety of cellular outcomes, including apoptosis, cell cycle arrest, and sensitization to other anti-cancer therapies.
Q4: How quickly can I expect to see an effect on NF-κB signaling after MLN4924 treatment?
A4: The inhibition of cullin neddylation by MLN4924 is a rapid event. Accumulation of CRL substrates, such as p-IκBα, can often be detected by Western blot within a few hours of treatment. The subsequent effects on NF-κB target gene expression and cellular phenotype will likely have a more delayed onset.
Troubleshooting Guides
Issue 1: No observable accumulation of p-IκBα or total IκBα after MLN4924 treatment in Western blot.
-
Possible Cause 1: Insufficient MLN4924 concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. IC50 values for MLN4924 can vary significantly between cell lines.
-
-
Possible Cause 2: Low basal NF-κB activity.
-
Solution: In some cell lines, basal NF-κB activity is low. To observe the accumulation of p-IκBα, you may need to stimulate the pathway with an agonist such as TNF-α or IL-1β for a short period before or during MLN4924 treatment.
-
-
Possible Cause 3: Poor antibody quality.
-
Solution: Ensure you are using a validated antibody for p-IκBα and total IκBα. Check the manufacturer's datasheet for recommended applications and dilutions. Run positive and negative controls to validate antibody performance.
-
-
Possible Cause 4: Issues with protein extraction or Western blot protocol.
-
Solution: Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target proteins. Ensure efficient protein transfer to the membrane and optimize blocking and antibody incubation steps.
-
Issue 2: Unexpected increase in NF-κB reporter activity after MLN4924 treatment.
-
Possible Cause 1: Off-target effects of MLN4924.
-
Solution: While MLN4924 is highly selective for NAE, off-target effects at high concentrations cannot be entirely ruled out. Lower the concentration of MLN4924 and ensure it is within the range that effectively inhibits neddylation without causing widespread cytotoxicity.
-
-
Possible Cause 2: Activation of alternative signaling pathways.
-
Solution: Inhibition of the neddylation pathway can lead to cellular stress and the activation of other signaling pathways that may indirectly influence the reporter construct. Consider using multiple NF-κB-dependent reporters with different promoter contexts to confirm the specificity of the effect.
-
-
Possible Cause 3: Artifacts related to the reporter assay.
-
Solution: Ensure the reporter plasmid is not being activated by the vehicle used to dissolve MLN4924 (e.g., DMSO). Run appropriate vehicle controls. Also, consider the stability of the luciferase protein and the kinetics of its expression and degradation.
-
Issue 3: No change in p65 nuclear localization observed with immunofluorescence after MLN4924 treatment.
-
Possible Cause 1: Suboptimal stimulation of the NF-κB pathway.
-
Solution: Similar to the Western blot issue, ensure you are adequately stimulating the pathway with an agonist like TNF-α to induce robust p65 nuclear translocation in your positive control. The inhibitory effect of MLN4924 will be most apparent under these stimulated conditions.
-
-
Possible Cause 2: Fixation and permeabilization artifacts.
-
Solution: Optimize your immunofluorescence protocol. The choice of fixative (e.g., paraformaldehyde vs. methanol) and permeabilization agent (e.g., Triton X-100 vs. saponin) can significantly impact the staining pattern of p65.
-
-
Possible Cause 3: Insufficient treatment time.
-
Solution: While p-IκBα accumulation is rapid, the subsequent sequestration of p65 in the cytoplasm may take longer. Perform a time-course experiment to identify the optimal endpoint for observing maximal cytoplasmic retention of p65.
-
Quantitative Data Summary
Table 1: IC50 Values of MLN4924 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SJSA-1 | Osteosarcoma | 73 |
| MG-63 | Osteosarcoma | 71 |
| Saos-2 | Osteosarcoma | 190 |
| HOS | Osteosarcoma | 250 |
| Various Pediatric Cancers | Mixed | Median: 143 (Range: 15 - 678) |
Data compiled from multiple studies.
Table 2: Dose-Dependent Inhibition of NF-κB Activity by MLN4924
| Cell Line | Treatment | MLN4924 Concentration (µM) | % Inhibition of NF-κB Activity |
| Caco-2 | TNF-α/IL-1β | 3 | >60% |
Data from NF-κB luciferase reporter assays.
Key Experimental Protocols
1. Western Blot for p-IκBα and Total IκBα
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-IκBα (Ser32/36) and total IκBα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. NF-κB Luciferase Reporter Assay
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat cells with varying concentrations of MLN4924 for a predetermined time (e.g., 1-6 hours).
-
Stimulate with an NF-κB agonist (e.g., 10 ng/mL TNF-α) for the final 6-8 hours of the experiment.
-
-
Lysis and Measurement:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
3. Immunofluorescence for p65 Nuclear Translocation
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with MLN4924 and/or an NF-κB agonist as required.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against p65 for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips on slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize and capture images using a fluorescence microscope.
-
Visualizations
Caption: Mechanism of MLN4924-mediated inhibition of NF-κB signaling.
Caption: A typical experimental workflow to study MLN4924's effects on NF-κB.
Caption: The canonical NF-κB signaling pathway.
Validation & Comparative
A Comparative Guide to the Efficacy of MLN4924 and Other NAE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the NEDD8-activating enzyme (NAE) has emerged as a promising strategy in cancer therapy. NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification process essential for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[1] By regulating the degradation of a multitude of proteins involved in critical cellular processes, the neddylation pathway plays a pivotal role in cancer cell proliferation, survival, and cell cycle progression.[2][3][4]
MLN4924 (Pevonedistat), the first-in-class NAE inhibitor, has paved the way for the development of other inhibitors targeting this pathway.[3][5] This guide provides an objective comparison of the efficacy of MLN4924 and other notable NAE inhibitors, supported by experimental data, to aid researchers in their drug development and discovery efforts.
Mechanism of Action: A Shared Target
NAE inhibitors, including MLN4924, TAS4464, and SOMCL-19-133, share a common mechanism of action. They are adenosine 5'-monophosphate (AMP) analogs that bind to NAE, forming a covalent adduct with NEDD8.[6][7] This action blocks the transfer of NEDD8 to the E2 conjugating enzyme, thereby inhibiting the entire neddylation cascade.[8][9] The subsequent inactivation of CRLs leads to the accumulation of their substrates, many of which are tumor-suppressor proteins.[6][10][11] This accumulation triggers a cascade of cellular responses, including DNA damage, cell cycle arrest, apoptosis, and senescence, ultimately leading to cancer cell death.[8][11]
Comparative Efficacy: In Vitro Studies
The potency of NAE inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) against the NAE enzyme and their anti-proliferative activity (GI50 or IC50) across various cancer cell lines.
Enzymatic Inhibition and Anti-proliferative Activity
| Inhibitor | NAE IC50 (nM) | Cell Line Proliferation IC50/GI50 (nM) | Key Findings |
| MLN4924 (Pevonedistat) | 4.7[12] | HCT-116: <100[13] | Potent and selective inhibitor of NAE.[12] Induces cell killing at sub-μM concentrations in multiple myeloma and Waldenström's macroglobulinemia cells.[14] |
| TAS4464 | 0.955[15][16] | CCRF-CEM, HCT116, THP-1: Potent antiproliferative activity[17] | Highly potent and selective NAE inhibitor.[15] Exhibits superior antitumor activity with prolonged target inhibition compared to MLN4924 in some models.[18][19] |
| SOMCL-19-133 | 0.36[7] | Mean IC50 across 28 cell lines: 201.11[7] | Highly potent, selective, and orally available NAE inhibitor.[7] About 5.31-fold more potent in antiproliferative activity than MLN4924 in a panel of 28 human cancer cell lines.[7] |
| M22 | - | Low micromolar range in multiple cancer cell lines[20] | A reversible and selective NAE inhibitor identified through virtual screening.[20] |
Comparative Efficacy: In Vivo Studies
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of NAE inhibitors.
| Inhibitor | Animal Model | Dosing | Key Findings |
| MLN4924 (Pevonedistat) | HCT-116 tumor-bearing mice | 60 mg/kg | Dose- and time-dependent decrease of NEDD8–cullin levels.[13] Significant tumor growth inhibition at well-tolerated doses.[3] |
| MLN4924 (Pevonedistat) | Mantle Cell Lymphoma SCID mice | - | Prolonged survival as a single agent and improved survival in combination with rituximab.[21] |
| MLN4924 (Pevonedistat) | Acute Myeloid Leukemia xenografts | - | Led to stable disease regression and inhibition of neddylated cullins.[4] |
| TAS4464 | Human tumor xenograft mouse models | Weekly or twice a week administration | Prominent antitumor activity in multiple hematologic and solid tumor models without marked weight loss.[18] |
| SOMCL-19-133 | HCT-116, MV-4-11, NCI-H1975 xenograft models | Oral and subcutaneous administration | Significant tumor regression with good tolerability.[7] Showed favorable pharmacokinetic properties compared to MLN4924.[7] |
| M22 | AGS xenografts in nude mice | - | Produced tumor inhibition with low acute toxicity in a zebrafish model.[20] |
Clinical Landscape
MLN4924 (pevonedistat) is the most clinically advanced NAE inhibitor, having undergone numerous Phase I, II, and III clinical trials for both solid tumors and hematological malignancies.[2][5] TAS4464 has also entered clinical trials.[2] However, a Phase III study of pevonedistat in combination with azacitidine for higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML) did not show a benefit over azacitidine alone.[5]
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of drug efficacy. Below are generalized methodologies for key experiments cited in the evaluation of NAE inhibitors.
NAE Inhibition Assay
This biochemical assay is used to determine the IC50 of a compound against the NAE enzyme.
Cell Proliferation (Viability) Assay
This cell-based assay measures the effect of a compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the NAE inhibitor (e.g., MLN4924, TAS4464) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 or IC50 value.
Western Blotting for CRL Substrate Accumulation
This technique is used to confirm the on-target effect of NAE inhibitors by detecting the accumulation of known CRL substrates.
-
Cell Lysis: Treat cancer cells with the NAE inhibitor for a specific time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for CRL substrates (e.g., p21, p27, Cdt1) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative increase in substrate levels.
Conclusion
MLN4924 has been a foundational tool in understanding the therapeutic potential of NAE inhibition. Newer agents like TAS4464 and SOMCL-19-133 have demonstrated enhanced potency in preclinical models, highlighting the ongoing efforts to optimize this therapeutic strategy. While clinical success has been met with challenges, the robust preclinical data underscores the importance of continued research into NAE inhibitors. The comparative data and standardized protocols presented in this guide aim to facilitate further investigation and development of novel, more effective NAE-targeted therapies for cancer.
References
- 1. Identification and application of NEDD8 E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of NEDD8-activating enzyme: a novel approach for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Neddylation inhibitor: Pevonedistat_Chemicalbook [chemicalbook.com]
- 6. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]
- 10. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a novel NEDD8 Activating Enzyme Inhibitor with Piperidin-4-amine Scaffold by Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
Pevonedistat vs. Bortezomib: A Comparative Analysis of Their Impact on Global Protein Turnover
In the landscape of cancer therapeutics, the disruption of protein homeostasis is a cornerstone strategy for inducing cell death in malignant cells. Two prominent drugs in this arena, pevonedistat and bortezomib, achieve this disruption through distinct mechanisms targeting the ubiquitin-proteasome system (UPS). This guide provides an objective comparison of their effects on global protein turnover, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Inhibitors
Pevonedistat (MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the crucial E1 enzyme that initiates neddylation, a post-translational modification essential for the activation of Cullin-RING E3 ligases (CRLs), the largest family of ubiquitin ligases.[1][3] By forming a stable adduct with NEDD8, pevonedistat prevents its conjugation to cullin proteins, thereby inactivating CRLs.[1][4] This inactivation leads to the accumulation of a specific subset of CRL substrate proteins, which include key regulators of the cell cycle and DNA replication such as p21, p27, and Cdt1.[5][6][7] The accumulation of these tumor-suppressive substrates disrupts cellular processes, ultimately triggering cell cycle arrest and apoptosis.[1][2][6]
Bortezomib (Velcade®) is a potent, reversible inhibitor of the 26S proteasome, the cellular machinery responsible for degrading the majority of intracellular proteins.[8][9][10] It specifically targets the chymotrypsin-like activity of the proteasome's 20S core particle.[8][11] By blocking this final step of the UPS, bortezomib leads to the widespread accumulation of poly-ubiquitinated proteins.[8][10] This accumulation disrupts numerous cellular signaling pathways, including the NF-κB pathway, by preventing the degradation of its inhibitor, IκB.[8][12][13] The resulting proteotoxic stress triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, leading to apoptosis.[8][14][15]
The fundamental difference lies in their points of intervention. Pevonedistat acts upstream, inhibiting the activation of a specific family of E3 ligases (CRLs), thus affecting the degradation of about 20% of the proteome.[3] In contrast, bortezomib acts at the final, common degradation step, causing a more global accumulation of ubiquitinated proteins.[8][10]
Impact on Global Protein Turnover
Direct quantitative, head-to-head comparisons of pevonedistat and bortezomib on the global rate of protein turnover are not extensively detailed in the available literature. However, their effects can be inferred from their mechanisms.
Both drugs inhibit critical pathways of protein degradation, which inherently slows one half of the protein turnover equation. By preventing the breakdown of proteins, both pevonedistat and bortezomib lead to the accumulation of specific (pevonedistat) or general (bortezomib) protein substrates.
A significant secondary effect of this protein accumulation is the induction of proteotoxic stress, leading to ER stress and the activation of the UPR.[15][16] A key cellular response to UPR is the attenuation of global protein synthesis, a protective mechanism to prevent further accumulation of misfolded proteins.[16] Therefore, both drugs can indirectly suppress protein synthesis. One study noted that in bortezomib-adapted cells, a new balance between protein biosynthesis and destruction is achieved, suggesting complex long-term adaptations.[17]
Comparative Data Summary
| Feature | Pevonedistat (MLN4924) | Bortezomib (Velcade®) |
| Primary Target | NEDD8-Activating Enzyme (NAE)[1][2] | 26S Proteasome (β5 subunit)[8][10] |
| Mechanism | Inhibition of neddylation, leading to inactivation of Cullin-RING Ligases (CRLs).[1][4][18] | Reversible inhibition of chymotrypsin-like proteasome activity.[8][11] |
| Effect on Protein Degradation | Prevents degradation of a specific subset of proteins targeted by CRLs.[7] | Prevents degradation of a broad range of poly-ubiquitinated proteins.[10][19] |
| Key Accumulated Substrates | p21, p27, WEE1, Cdt1[5][6] | Poly-ubiquitinated proteins, IκB, pro-apoptotic proteins (e.g., NOXA)[8][13] |
| Downstream Cellular Effects | Cell cycle arrest (G2/M), DNA re-replication, apoptosis, senescence.[1][3][6] | ER stress, UPR activation, NF-κB pathway inhibition, cell cycle arrest, apoptosis.[8][15][20] |
Experimental Protocols
A standard, non-radioactive method to measure global protein synthesis rates is the SUrface SEnsing of Translation (SUnSET) assay. This technique utilizes puromycin, an aminonucleoside antibiotic that is a structural analog of the 3' end of aminoacyl-tRNA. Puromycin is incorporated into the C-terminus of nascent polypeptide chains, terminating translation.[21][22] The level of puromycin incorporation, detected by a specific antibody, serves as a proxy for the rate of global protein synthesis.[21][23][24]
Detailed Protocol for SUnSET Assay
1. Materials and Reagents:
-
Cell culture plates and appropriate growth medium
-
Pevonedistat and/or Bortezomib
-
Puromycin solution (e.g., 1 mg/mL stock in water)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (e.g., 4x or 6x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-puromycin antibody (e.g., clone 12D10 or PMY-2A4)
-
Loading control primary antibody (e.g., anti-Actin, anti-Tubulin, or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
2. Experimental Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency on the day of the experiment.[21]
-
Drug Treatment: Treat cells with the desired concentrations of pevonedistat, bortezomib, or vehicle control for the specified duration.
-
Puromycin Labeling: Approximately 15-30 minutes before the end of the drug treatment, add puromycin directly to the culture medium at a final concentration of 1-10 µg/mL.[21] It is critical that the incubation time and concentration of puromycin are consistent across all samples.[21]
-
Cell Lysis: At the end of the incubation, immediately place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS.[21][25]
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[21][25]
-
Incubate the lysate on ice for 20-30 minutes.
-
Centrifuge the lysate at ~13,000 x g for 20 minutes at 4°C to pellet cellular debris.[21][25]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA or Bradford assay.[21]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[21]
3. Western Blotting and Analysis:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[21][26]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[26]
-
Primary Antibody Incubation: Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C, following the manufacturer's recommended dilution.[26]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[26]
-
Loading Control: Strip the membrane and re-probe with a loading control antibody or use a total protein stain to ensure equal loading.
-
Data Analysis: Quantify the intensity of the entire lane for each sample in the puromycin blot using software like ImageJ/Fiji.[21][25] Normalize the puromycin signal to the corresponding loading control. The resulting value reflects the relative rate of global protein synthesis.
Visualizations
Caption: Comparative signaling pathways of Pevonedistat and Bortezomib.
Caption: Workflow for measuring protein synthesis via SUnSET assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pevonedistat - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 6. MLN4924 (Pevonedistat), a protein neddylation inhibitor, suppresses proliferation and migration of human clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma | MDPI [mdpi.com]
- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel strategies to target the ubiquitin proteasome system in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ubiquitin–proteasome system as a molecular target in solid tumors: an update on bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Characterization of the ubiquitin-proteasome system in bortezomib-adapted cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting Cullin-RING E3 Ligases for Radiosensitization: From NEDDylation Inhibition to PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 2.11. SUnSET assays [bio-protocol.org]
A Comparative Guide to Validating MLN4924 On-Target Effects via Substrate Accumulation
Introduction: MLN4924 (Pevonedistat) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1] The neddylation pathway, a crucial component of post-translational modification, is initiated by NAE and is essential for the activation of Cullin-RING E3 ligases (CRLs), the largest family of E3 ubiquitin ligases.[1][2] By forming a covalent adduct with NEDD8, MLN4924 blocks the entire neddylation cascade.[1] This inactivation of CRLs prevents the ubiquitination and subsequent proteasomal degradation of their specific substrates.[1][3] Consequently, the most direct and reliable method for validating the on-target activity of MLN4924 is to quantify the accumulation of these CRL substrates. This guide compares MLN4924 with newer generation NAE inhibitors, providing experimental data and protocols for researchers in drug development.
Mechanism of Action: The Neddylation Pathway
NAE inhibition disrupts the normal function of CRLs. The accumulation of CRL substrates, such as the cell cycle regulators p21, p27, and the DNA replication licensing factor CDT1, is a direct biochemical confirmation of MLN4924's on-target effect.[1][2] This accumulation leads to downstream cellular consequences, including cell cycle arrest, senescence, and apoptosis, which form the basis of its anti-cancer activity.[3]
Performance Comparison: NAE Inhibitors
While MLN4924 is the pioneering NAE inhibitor, newer agents like TAS4464 and SOMCL-19-133 have been developed with improved potency and selectivity. The primary measure of performance is the concentration required to inhibit NAE and induce downstream effects, such as substrate accumulation and cancer cell death.
Table 1: Comparison of NAE Inhibitor Potency (IC₅₀)
| Compound | NAE Enzymatic IC₅₀ | Cellular Growth IC₅₀ (Average) | Selectivity vs. UAE | Reference |
|---|---|---|---|---|
| MLN4924 | 0.26 - 10.5 nM | ~1068 nM | >1000-fold | [4][5][6] |
| TAS4464 | 0.004 nM | Not specified | >10000-fold | [5][7] |
| SOMCL-19-133 | 0.36 nM | ~201 nM | >2855-fold | [4][6] |
Data is compiled from studies in various cancer cell lines; direct comparison should be made with caution.
Table 2: On-Target Effect Comparison - Substrate Accumulation
| Compound | Cell Line (Colon Cancer) | Effective Concentration for Substrate Accumulation | Key Accumulated Substrates | Comparative Efficacy | Reference |
|---|---|---|---|---|---|
| MLN4924 | HCT-116 | 10 - 1000 nM | p21, p27, CDT1, Wee1 | Baseline | [4][5] |
| TAS4464 | HCT-116 | 1 - 100 nM | p21, p27, CDT1, p-IκBα | More potent; achieves effect at a much lower dose range than MLN4924.[5] | [5][8] |
| SOMCL-19-133 | HCT-116 | 10 - 100 nM | p21, p27, CDT1, Wee1 | More effective at lower concentrations than MLN4924.[4][6] |[4][6] |
Experimental Protocols
Validating the on-target effect of NAE inhibitors primarily involves Western Blot analysis to detect the disappearance of neddylated cullins and the accumulation of CRL substrates.
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116, SJSA-1) and allow them to adhere overnight. Treat cells with various concentrations of MLN4924 (e.g., 0.04, 0.2, 1.0 µM) or an alternative inhibitor alongside a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).[1]
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9] Scrape and collect the lysate, then clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[9] Normalize all samples to the same concentration.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an 8-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[10]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. Confirm successful transfer by staining with Ponceau S.[11]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).[11]
-
Incubate the membrane with a primary antibody diluted in blocking buffer overnight at 4°C. Use antibodies specific to the substrates of interest (e.g., anti-p27, anti-CDT1, anti-p21) and neddylated cullins (e.g., anti-Cullin-1).[1] An antibody against a housekeeping protein (e.g., Actin, GAPDH) should be used as a loading control.
-
Wash the membrane multiple times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis: Wash the membrane again extensively with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensity using software like ImageJ to determine the relative fold-change in protein accumulation compared to the vehicle control.
Logical Framework for On-Target Validation
The validation of MLN4924's on-target effect follows a clear logical progression from direct enzyme inhibition to measurable downstream biological outcomes. Observing the accumulation of known CRL substrates serves as the definitive proximal biomarker for NAE inhibition.
Conclusion: Validating the on-target effect of MLN4924 is straightforwardly achieved by demonstrating the accumulation of its downstream substrates. This is a direct and quantifiable consequence of NAE inhibition. When comparing MLN4924 to next-generation inhibitors like TAS4464 and SOMCL-19-133, experimental data indicate that these newer compounds achieve a similar or greater on-target effect at significantly lower concentrations. For researchers investigating the neddylation pathway, quantifying the dose-dependent accumulation of substrates such as p27 and CDT1 via Western Blot remains the gold-standard method for confirming and comparing the efficacy of NAE inhibitors.
References
- 1. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLN4924 inhibits cell proliferation by targeting the activated neddylation pathway in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SOMCL-19-133, a novel, selective, and orally available inhibitor of NEDD8-activating enzyme (NAE) for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pevonedistat Inhibits SOX2 Expression and Sphere Formation but Also Drives the Induction of Terminal Differentiation Markers and Apoptosis within Arsenite-Transformed Urothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The NEDD8-activating enzyme inhibitor MLN4924 induces G2 arrest and apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pevonedistat (MLN4924) Plus Azacitidine Versus Azacitidine Monotherapy in Higher-Risk Myelodysplastic Syndromes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the combination therapy of pevonedistat (MLN4924) and azacitidine against azacitidine alone for the treatment of higher-risk myelodysplastic syndromes (MDS). This analysis is based on data from key clinical trials and preclinical studies, presenting efficacy and safety data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and trial designs.
Executive Summary
Pevonedistat, a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), has been investigated in combination with the hypomethylating agent azacitidine for the treatment of patients with higher-risk myelodysplastic syndromes (MDS). The rationale for this combination lies in the distinct but potentially synergistic mechanisms of action of the two drugs. While azacitidine aims to reverse aberrant DNA methylation, pevonedistat induces tumor cell death by disrupting cullin-RING ligase (CRL)-mediated protein turnover. Clinical trials have explored whether this combination can improve upon the established efficacy of azacitidine monotherapy. This guide synthesizes the findings from major clinical studies to provide a clear comparison of the two treatment regimens.
Efficacy and Safety Data
The clinical development of pevonedistat plus azacitidine has progressed through Phase 2 and Phase 3 trials. The results have shown some encouraging signals, particularly in the Phase 2 setting, although the Phase 3 PANTHER trial did not meet its primary endpoint of event-free survival (EFS) in the intent-to-treat (ITT) population.[1][2]
Table 1: Efficacy Outcomes in Higher-Risk MDS Patients (Phase 2 Study - NCT02610777)
| Endpoint | Pevonedistat + Azacitidine | Azacitidine Alone | Hazard Ratio (HR) [95% CI] | p-value |
| Median Event-Free Survival (EFS) | 21.0 months | 16.6 months | 0.67 [0.42-1.05] | 0.076 |
| Median Overall Survival (OS) | 21.8 months | 19.0 months | 0.80 [0.51-1.26] | 0.334 |
| Complete Response (CR) Rate | 52% | 27% | - | - |
| Median Duration of Response | 34.6 months | 13.1 months | - | - |
Data from the higher-risk MDS patient cohort of the P-2001 study presented at ASH 2020.[3][4]
Table 2: Efficacy Outcomes in Higher-Risk MDS Patients (Phase 3 PANTHER Trial - NCT03268954)
| Endpoint | Pevonedistat + Azacitidine (n=162) | Azacitidine Alone (n=162) | Hazard Ratio (HR) [95% CI] | p-value |
| Median Event-Free Survival (EFS) | 19.2 months | 15.6 months | 0.887 [0.659-1.193] | 0.431 |
| Median Overall Survival (OS) | 21.6 months | 17.5 months | 0.785 [0.593-1.039] | 0.092 |
| Complete Remission (CR) Rate | 24% | 32% | - | - |
Data from the higher-risk MDS cohort of the PANTHER study.[1][2]
A post-hoc analysis of the PANTHER trial suggested a potential overall survival benefit for patients with higher-risk MDS who received more than three cycles of the combination therapy.[1][2]
Table 3: Safety Profile - Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in the PANTHER Trial
| Adverse Event | Pevonedistat + Azacitidine (n=227) | Azacitidine Alone (n=227) |
| Anemia | 33% | 34% |
| Neutropenia | 31% | 33% |
| Thrombocytopenia | 30% | 30% |
The safety profile of the combination therapy was comparable to that of azacitidine alone, with no significant increase in myelosuppression.[1][2]
Experimental Protocols
Phase 2 Study (NCT02610777)
This was a randomized, open-label, multicenter study.[5]
-
Patient Population: Patients with higher-risk MDS, chronic myelomonocytic leukemia (CMML), or low-blast acute myeloid leukemia (AML) who were naïve to hypomethylating agents. Higher-risk MDS was defined by the Revised International Prognostic Scoring System (IPSS-R) as having a risk score >3.[5]
-
Randomization: Patients were randomized 1:1 to receive either pevonedistat plus azacitidine or azacitidine alone.[5]
-
Treatment Regimen:
-
Combination Arm: Pevonedistat 20 mg/m² as a 60-minute intravenous infusion on days 1, 3, and 5, plus azacitidine 75 mg/m² intravenously or subcutaneously on days 1 to 5, 8, and 9 of a 28-day cycle.
-
Monotherapy Arm: Azacitidine 75 mg/m² intravenously or subcutaneously on days 1 to 5, 8, and 9 of a 28-day cycle.
-
-
Primary Endpoint: Event-free survival (EFS), defined as the time from randomization to death or transformation to AML.[5]
Phase 3 PANTHER Trial (NCT03268954)
This was a global, randomized, phase 3 trial.[6]
-
Patient Population: Patients with newly diagnosed higher-risk MDS, higher-risk CMML, or AML with 20% to 30% blasts.[6]
-
Randomization: Patients were randomized 1:1 to the two treatment arms.[6]
-
Treatment Regimen:
-
Primary Endpoint: Event-free survival (EFS).[6]
Signaling Pathways and Experimental Workflow
Mechanism of Action: Pevonedistat (MLN4924)
Pevonedistat inhibits the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway. This pathway is responsible for the attachment of the ubiquitin-like protein NEDD8 to substrate proteins, most notably the cullin subunits of cullin-RING ligases (CRLs). Inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of their substrates. Many of these substrates are tumor suppressor proteins that regulate cell cycle progression, DNA replication, and apoptosis. The accumulation of these proteins can lead to cell cycle arrest and apoptosis in cancer cells.[3][7]
Caption: Pevonedistat (MLN4924) inhibits the NAE, leading to CRL inactivation and substrate accumulation, which in turn induces cell cycle arrest and apoptosis.
Mechanism of Action: Azacitidine
Azacitidine is a hypomethylating agent that functions as a cytidine analog. It is incorporated into both DNA and RNA. Its primary anti-cancer effect is attributed to the inhibition of DNA methyltransferases (DNMTs). By incorporating into DNA, azacitidine traps DNMTs, leading to their degradation and a subsequent reduction in DNA methylation. This can lead to the re-expression of previously silenced tumor suppressor genes, promoting cell differentiation and apoptosis.[7][8]
Caption: Azacitidine incorporates into DNA, inhibiting DNMTs and leading to DNA hypomethylation, which can result in the re-expression of tumor suppressor genes.
Clinical Trial Workflow (PANTHER Trial Example)
The workflow of a typical randomized clinical trial comparing these two regimens involves several key stages, from patient screening and enrollment to treatment and follow-up.
Caption: A typical workflow for a randomized clinical trial comparing the combination therapy to monotherapy in higher-risk MDS.
Conclusion
The combination of pevonedistat and azacitidine has shown encouraging clinical activity in patients with higher-risk MDS, particularly in the Phase 2 setting, with improvements in event-free survival and complete response rates compared to azacitidine alone.[3] However, the pivotal Phase 3 PANTHER trial did not meet its primary endpoint of EFS in the intent-to-treat population, although a trend towards improved overall survival was observed in the higher-risk MDS cohort.[1][2] The safety profile of the combination is comparable to that of azacitidine monotherapy.[1][2] Further analysis, including biomarker studies, may help identify subgroups of patients who are most likely to benefit from this combination therapy. The differing outcomes between the Phase 2 and Phase 3 trials underscore the complexities of drug development in heterogeneous diseases like MDS.
References
- 1. mdpi.com [mdpi.com]
- 2. The Nedd8‐activating enzyme inhibitor MLN4924 (TAK‐924/Pevonedistat) induces apoptosis via c‐Myc‐Noxa axis in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. PHASE 2 STUDY OF PEVONEDISTAT + AZACITIDINE VERSUS AZACITIDINE IN PATIENTS WITH HIGHER-RISK MYELODYSPLASTIC SYNDROMES/CHRONIC MYELOMONOCYTIC LEUKEMIA OR LOW-BLAST ACUTE MYELOGENOUS LEUKEMIA (NCT02610777) | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 6. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protein Neddylation Inhibitor MLN4924 Suppresses Patient-Derived Glioblastoma Cells via Inhibition of ERK and AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat vs. Standard Chemotherapy: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the investigational drug Pevonedistat with standard-of-care chemotherapy regimens, focusing on in vivo performance. Pevonedistat is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), a novel mechanism that disrupts cancer cell survival pathways. Its efficacy has been extensively evaluated both as a monotherapy and in combination, primarily against hematologic malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), where hypomethylating agents (HMAs) like azacitidine are the standard of care.
Mechanism of Action: A Tale of Two Pathways
Pevonedistat introduces a unique mechanism distinct from traditional cytotoxic or DNA-modifying chemotherapies.
Pevonedistat: This small molecule inhibitor acts as an adenosine monophosphate (AMP) mimetic, binding to the NAE adenylation site.[1] This action terminates the "neddylation" cascade, a process crucial for the function of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.[2] By inhibiting CRLs, Pevonedistat prevents the degradation of key regulatory proteins, leading to an accumulation of tumor-suppressive substrates. This ultimately triggers cell cycle arrest, apoptosis, and senescence in cancer cells.[1][3][4]
Standard Chemotherapy (Azacitidine): Azacitidine, a hypomethylating agent, is a cornerstone of therapy for higher-risk MDS.[1][5] It functions by incorporating into DNA and RNA, inhibiting DNA methyltransferase, which leads to a reduction in DNA methylation and subsequent re-expression of tumor-suppressor genes. This process helps to control the growth of malignant cells.
Preclinical In Vivo Data: Pevonedistat in Combination
Preclinical studies using xenograft models have consistently demonstrated that Pevonedistat can act synergistically with standard chemotherapy agents, enhancing their anti-tumor effects.
| Cancer Type | Animal Model | Treatment Arms | Key Outcomes | Reference |
| Mantle Cell Lymphoma (MCL) | SCID Mouse Xenograft | 1. Pevonedistat (180 mg/kg) 2. Cytarabine (1000 mg/kg) 3. Pevonedistat + Cytarabine | The combination significantly improved median survival (78 days) compared to Pevonedistat alone (53 days) or Cytarabine alone (25 days). | [6][7] |
| Neuroblastoma | Orthotopic Mouse Xenograft | 1. Control 2. Pevonedistat | Pevonedistat treatment resulted in a significant decrease in average tumor weight (0.5 mg) compared to the control group (1.6 mg). | [8] |
| Acute Myeloid Leukemia (AML) | Systemic Murine Xenograft (OCI-AML2 cells) | 1. Vehicle 2. Pevonedistat (60 mg/kg) 3. Azacitidine (8 mg/kg) 4. Venetoclax (50 mg/kg) 5. Pevonedistat + Azacitidine + Venetoclax | The triple combination of Pevonedistat, Azacitidine, and Venetoclax demonstrated high activity and induced durable anti-leukemic responses. | [9][10] |
| Melanoma | Subcutaneous Xenografts & PDTX | 1. Vehicle 2. Pevonedistat (90 mg/kg) | Pevonedistat treatment significantly prolonged survival in mice bearing both sensitive and resistant melanoma tumors. | [11] |
Clinical Trial Data: Pevonedistat Plus Azacitidine vs. Azacitidine Alone
The combination of Pevonedistat with Azacitidine has been evaluated in multiple clinical trials for patients with higher-risk MDS, chronic myelomonocytic leukemia (CMML), and low-blast AML. While early phase trials showed promise, the pivotal Phase 3 trial did not meet its primary endpoint.
Efficacy in Higher-Risk Myeloid Malignancies
| Trial | Patient Population | Treatment Arms | Median Event-Free Survival (EFS) | Median Overall Survival (OS) | Complete Response (CR) Rate |
| Phase 2 (Pevonedistat-2001) | Higher-Risk MDS | 1. Pevonedistat + Azacitidine 2. Azacitidine Alone | 20.2 months vs. 14.8 months | 23.9 months vs. 19.1 months | 52% vs. 27%[12] |
| Phase 3 (PANTHER) | Higher-Risk MDS/CMML, Low-Blast AML (ITT Population) | 1. Pevonedistat + Azacitidine (n=227) 2. Azacitidine Alone (n=227) | 17.7 months vs. 15.7 months (P=0.557) | Not statistically significant | 32% vs. 28%[13] |
| Phase 3 (PANTHER) | Higher-Risk MDS Cohort | 1. Pevonedistat + Azacitidine 2. Azacitidine Alone | 19.2 months vs. 15.6 months (P=0.431) | 21.6 months vs. 17.5 months (P=0.092) | N/A |
The Phase 2 trial results suggested a significant clinical benefit with the addition of Pevonedistat to Azacitidine for patients with higher-risk MDS.[5][12] However, the larger Phase 3 PANTHER trial did not demonstrate a statistically significant improvement in its primary endpoint of EFS for the overall intent-to-treat (ITT) population.[13][14]
Safety and Tolerability (PANTHER Trial Data)
The addition of Pevonedistat to Azacitidine did not introduce new safety signals, and the incidence of common high-grade adverse events was comparable between the two arms, with azacitidine dose intensity maintained.[13]
| Grade ≥3 Treatment-Emergent Adverse Event | Pevonedistat + Azacitidine Arm | Azacitidine Alone Arm |
| Anemia | 33% | 34% |
| Neutropenia | 31% | 33% |
| Thrombocytopenia | 30% | 30% |
Data from the PANTHER Phase 3 Trial.[13]
Experimental Protocols
Representative In Vivo Xenograft Study Protocol
This protocol is based on methodologies used in preclinical evaluations of Pevonedistat.[6][8][9][11]
-
Cell Line Culture: Human cancer cell lines (e.g., OCI-AML2 for AML) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent graft rejection.
-
Xenograft Implantation: A specified number of cancer cells (e.g., 5 x 10^6) are injected either subcutaneously or intravenously (for systemic models) into each mouse.
-
Tumor Growth & Randomization: Tumors are allowed to establish. Once they reach a predetermined size or evidence of engraftment is seen, mice are randomized into treatment and control groups.
-
Treatment Administration:
-
Pevonedistat Arm: Pevonedistat is administered at a specified dose and schedule (e.g., 60 mg/kg, intraperitoneally, daily for 14 days).[9]
-
Standard Chemotherapy Arm: The chemotherapy agent (e.g., Azacitidine 8 mg/kg) is administered according to a clinically relevant schedule.[9]
-
Combination Arm: Both agents are administered as described.
-
Control Arm: Mice receive a vehicle control.
-
-
Monitoring and Endpoints: Tumor volume is measured regularly (for subcutaneous models), and animal survival is monitored. For systemic models, disease burden can be tracked using bioluminescence imaging.[9] The primary endpoints are typically tumor growth inhibition and overall survival.
Clinical Trial Protocol (PANTHER - Phase 3)
This protocol is a summary of the design for the NCT03268954 trial.[13]
-
Study Design: A global, randomized, open-label, Phase 3 trial.
-
Patient Population: Newly diagnosed patients with higher-risk MDS, higher-risk CMML, or AML with 20-30% blasts.
-
Randomization: Patients were randomized 1:1 to two treatment arms.
-
Treatment Arms:
-
Arm A (Combination): Pevonedistat (20 mg/m²) intravenously on days 1, 3, and 5, plus Azacitidine (75 mg/m²) on days 1-5, 8, and 9 of a 28-day cycle.
-
Arm B (Control): Azacitidine monotherapy with the same dosing and schedule.
-
-
Primary Endpoint: Event-free survival (EFS), defined as the time from randomization to death or transformation to AML, whichever occurred first.
-
Secondary Endpoints: Overall survival (OS), overall response rate (ORR), complete remission (CR) rate, duration of response, and safety.
Conclusion
In preclinical in vivo models, Pevonedistat has demonstrated significant anti-tumor activity, particularly when used in combination with standard chemotherapy agents like cytarabine and azacitidine across various cancers.[6][7] Early phase clinical trials in patients with higher-risk MDS suggested that the combination of Pevonedistat and Azacitidine could offer superior efficacy over Azacitidine alone.[12]
However, the definitive Phase 3 PANTHER trial did not meet its primary endpoint, as the addition of Pevonedistat to Azacitidine did not result in a statistically significant improvement in event-free survival compared to Azacitidine monotherapy in the overall study population.[1][13] While the combination was well-tolerated, these results highlight the challenge of translating promising preclinical and early-phase data into late-stage clinical success. Future research may focus on identifying specific molecular or genetic subtypes of myeloid malignancies that may derive a benefit from NAE inhibition.
References
- 1. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pevonedistat (MLN4924): mechanism of cell death induction and therapeutic potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 4. The development of pevonedistat in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML): hope or hype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Pevonedistat, a NEDD8-activating enzyme inhibitor, is active in mantle cell lymphoma and enhances rituximab activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 11. researchgate.net [researchgate.net]
- 12. Pevonedistat plus Azacitidine Improves Outcomes versus Azacitidine Monotherapy in High-Risk MDS [jhoponline.com]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
Cross-Validation of MLN4924's Efficacy: A Comparative Guide for Cancer Researchers
An objective analysis of the NEDD8-activating enzyme inhibitor, Pevonedistat (MLN4924), across diverse cancer models, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Pevonedistat (MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway.[1] By blocking NAE, MLN4924 prevents the attachment of NEDD8 to cullins, leading to the inactivation of Cullin-RING ligases (CRLs). This results in the accumulation of CRL substrate proteins, which can induce cell cycle arrest, senescence, and apoptosis in cancer cells.[1][2] Preclinical and clinical studies have demonstrated the anti-tumor activity of MLN4924 in a wide array of solid and hematologic malignancies, prompting its investigation in numerous clinical trials.[3][4][5][6] This guide provides a comparative overview of MLN4924's effects in different cancer models, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design and interpretation of future research.
Quantitative Analysis of MLN4924's Anti-Cancer Activity
The following tables summarize the in vitro and in vivo efficacy of MLN4924 across various cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of MLN4924 in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Key Findings | Reference |
| Pancreatic Cancer | MiaPaCa-2 | 213 | Induced G2 phase cell cycle arrest and apoptosis. | [5] |
| Pancreatic Cancer | BxPC-3 | >1000 | Less sensitive to MLN4924 compared to MiaPaCa-2. | [5] |
| Glioblastoma | LN229 | ~1000 | [5] | |
| Glioblastoma | U87 | 4280 | Less sensitive to MLN4924 compared to LN229. | [5] |
| Melanoma | A375 (BRAF mutant) | 1200 | Induced apoptosis. | [7] |
| Renal Cell Carcinoma | 786-O | Not Specified | Induced dose-dependent cytotoxicity, anti-proliferation, and apoptosis. | [8] |
| Renal Cell Carcinoma | ACHN | Not Specified | Caused cell cycle arrest at the G2 phase. | [8] |
Table 2: In Vivo Efficacy of MLN4924 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| Neuroblastoma | Orthotopic | Not Specified | Significant decrease in tumor weight | Efficacy observed independent of p53 status. | [9] |
| Renal Cell Carcinoma | SCID mouse | Not Specified | Significant | Minimal general toxicity observed. | [8] |
| Pancreatic Cancer | Xenograft | Not Specified | Significant | [10] | |
| Acute Myeloid Leukemia | AZA-resistant HL-60 | Subtherapeutic doses in combination with Azacitidine | Complete and sustained tumor regression | Synergistic effect with Azacitidine. | [11] |
| Acute Myeloid Leukemia | AZA-resistant THP-1 | Subtherapeutic doses in combination with Azacitidine | Complete and sustained tumor regression | Synergistic effect with Azacitidine. | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of MLN4924 and a typical experimental workflow for its evaluation.
Figure 1: Mechanism of action of MLN4924 (Pevonedistat).
Figure 2: A typical experimental workflow for evaluating MLN4924.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
Cell Viability Assay (MTS/CCK8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of MLN4924 (e.g., 0-10 µM) for 48-72 hours.
-
Reagent Addition: MTS or CCK8 reagent is added to each well according to the manufacturer's instructions and incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured at 490 nm (for MTS) or 450 nm (for CCK8) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with MLN4924 at the desired concentration and time point.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with MLN4924 and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Following treatment with MLN4924, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p21, p27, WEE1, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. MLN4924 is administered via a clinically relevant route (e.g., intravenous or subcutaneous) at a predetermined dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry.
Mechanisms of Resistance
Resistance to MLN4924 has been observed in some preclinical models and clinical settings. The primary mechanisms identified include:
-
Overexpression of the ABCG2 drug efflux pump: The ATP-binding cassette (ABC) transporter ABCG2 can actively transport MLN4924 out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Mutations in the NAEβ subunit (UBA3): Mutations in the UBA3 gene can alter the binding of MLN4924 to its target enzyme.[1]
Conclusion
MLN4924 has demonstrated significant anti-cancer activity across a broad spectrum of malignancies by targeting the neddylation pathway. Its efficacy is mediated through the induction of cell cycle arrest, apoptosis, and senescence. While promising, the development of resistance remains a clinical challenge. This guide provides a consolidated resource for understanding the comparative effects of MLN4924, which can inform the design of future preclinical studies and clinical trials, including the exploration of combination therapies to overcome resistance and enhance therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Neddylation inhibitor: Pevonedistat_Chemicalbook [chemicalbook.com]
- 5. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 6. Phase I study assessing the mass balance, pharmacokinetics, and excretion of [14C]-pevonedistat, a NEDD8-activating enzyme inhibitor in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of MLN4924 (Pevonedistat) as a Potential Therapeutic Agent in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first-in-class inhibitor, MLN4924 (pevonedistat), induces cell-cycle arrest, senescence, and apoptosis in human renal cell carcinoma by suppressing UBE2M-dependent neddylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 11. Pevonedistat, a first-in-class NEDD8-activating enzyme inhibitor, combined with azacitidine in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Annihilation of Lymphoma Cells: A Comparative Analysis of MLN4924 and Ibrutinib Combination Therapy
A potent synergistic effect has been observed with the combination of the NEDD8-activating enzyme (NAE) inhibitor MLN4924 (pevonedistat) and the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib in preclinical models of lymphoma. This guide provides a comprehensive comparison of the combination therapy versus single-agent treatments, supported by experimental data, for researchers and drug development professionals.
The dual targeting of the NF-κB and B-cell receptor (BCR) signaling pathways by MLN4924 and ibrutinib, respectively, has demonstrated significant promise in overcoming resistance and enhancing therapeutic efficacy in various lymphoma subtypes, including Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL).
Mechanism of Synergy: A Two-Pronged Attack
The synergistic interaction between MLN4924 and ibrutinib stems from their distinct but convergent mechanisms of action that ultimately disrupt critical survival pathways in lymphoma cells.
Ibrutinib , a well-established therapeutic agent, covalently binds to and irreversibly inhibits BTK, a key kinase in the BCR signaling pathway.[1] This inhibition blocks the downstream activation of NF-κB, a transcription factor crucial for the proliferation and survival of many B-cell malignancies.[2]
MLN4924 is a first-in-class inhibitor of NAE, an enzyme essential for the neddylation process. Neddylation is a post-translational modification that activates Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, MLN4924 prevents the degradation of CRL substrates, including the inhibitor of NF-κB, IκBα. The accumulation of phosphorylated IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activity.[3]
The combination of ibrutinib and MLN4924 thus creates a dual blockade of the NF-κB pathway, with ibrutinib acting upstream by inhibiting BCR signaling and MLN4924 acting downstream by preventing IκBα degradation. This two-pronged attack leads to a more profound and sustained inhibition of NF-κB activity, resulting in enhanced apoptosis and reduced proliferation of lymphoma cells.
Preclinical Efficacy: In Vitro and In Vivo Evidence
Preclinical studies have consistently demonstrated the synergistic anti-lymphoma activity of the MLN4924 and ibrutinib combination.
In Vitro Synergism in DLBCL Cell Lines
The combination of pevonedistat (MLN4924) and ibrutinib has been shown to be synergistic in DLBCL cell lines.[1] This synergy leads to enhanced cell death compared to either agent alone.
Table 1: In Vitro Efficacy of MLN4924 and Ibrutinib in DLBCL Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
|---|
| DLBCL | Pevonedistat + Ibrutinib | Not Specified | Synergistic Activity |[4] |
Prolonged Survival in In Vivo Xenograft Models
The synergistic effects observed in vitro translate to improved survival in animal models of DLBCL. The combination of pevonedistat and ibrutinib led to prolonged survival in SCID mice with DLBCL xenografts compared to monotherapy controls.[1][4]
Table 2: In Vivo Efficacy in DLBCL Xenograft Model
| Treatment Group | Outcome | Reference |
|---|
| Pevonedistat + Ibrutinib | Prolonged survival compared to single agents |[4] |
Clinical Evaluation
Based on the strong preclinical rationale, a Phase I clinical trial was conducted to evaluate the safety and efficacy of pevonedistat in combination with ibrutinib in patients with relapsed/refractory B-cell non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[5] The combination demonstrated a manageable safety profile and promising preliminary efficacy, particularly in patients with MCL, where an overall response rate (ORR) of 100% was observed.[5]
Table 3: Clinical Efficacy of Pevonedistat and Ibrutinib in Relapsed/Refractory Lymphoma
| Lymphoma Subtype | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |
|---|---|---|---|---|---|
| All NHL/CLL | 18 | 65% | 22% | 39% | [5] |
| Mantle Cell Lymphoma (MCL) | 8 | 100% | 37.5% | 62.5% | [5] |
| CLL/SLL/B-PLL | 4 | 50% | 0% | 50% |[5] |
Experimental Protocols
Cell Viability and Synergy Assays
Detailed methodologies for assessing cell viability and synergy were not available in the reviewed sources. Typically, assays such as the MTT or CellTiter-Glo assay are used to determine cell viability after treatment with single agents and combinations at various concentrations. Synergy is then calculated using software such as CalcuSyn to determine the combination index (CI), where CI < 1 indicates synergy.
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To determine the effect of MLN4924 and ibrutinib on the expression and phosphorylation of key proteins in the NF-κB pathway.
Procedure:
-
Cell Culture and Treatment: Lymphoma cell lines are cultured under standard conditions and treated with MLN4924, ibrutinib, the combination, or vehicle control for specified time points.
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against p-IκBα, total IκBα, p65 (NF-κB), and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of MLN4924 and ibrutinib, alone and in combination, on tumor growth and survival in a mouse model of lymphoma.
Procedure:
-
Cell Implantation: Severe combined immunodeficient (SCID) mice are subcutaneously or intravenously injected with lymphoma cells.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, MLN4924 alone, ibrutinib alone, and the combination of MLN4924 and ibrutinib. Drugs are administered according to a predetermined schedule and dosage.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Survival is also recorded as a primary endpoint.
-
Toxicity Assessment: Animal weight and general health are monitored to assess treatment-related toxicity.
Conclusion
The combination of MLN4924 and ibrutinib represents a promising therapeutic strategy for lymphoma by synergistically targeting the NF-κB pathway through distinct and complementary mechanisms. Preclinical data strongly support the enhanced anti-tumor activity of this combination, and early clinical findings are encouraging. Further investigation is warranted to optimize dosing schedules and to identify patient populations most likely to benefit from this novel combination therapy.
References
- 1. Ibrutinib treatment of CLL – the cancer fights back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pevonedistat, a Nedd8-activating enzyme inhibitor, in combination with ibrutinib in patients with relapsed/refractory B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Pevonedistat in p53 Wild-Type vs. Mutant Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Pevonedistat (MLN4924), a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), has emerged as a promising therapeutic agent in oncology. Its mechanism of action, which disrupts the activity of Cullin-RING ligases (CRLs), leads to the accumulation of CRL substrates, thereby inducing cell cycle arrest, senescence, and apoptosis in cancer cells. A critical determinant of cellular response to pevonedistat is the status of the tumor suppressor protein p53. This guide provides a comparative analysis of pevonedistat's effects in cancer cells with wild-type p53 versus those with mutated p53, supported by experimental data and detailed protocols.
Data Presentation: Pevonedistat's Differential Effects
The cellular response to pevonedistat is significantly influenced by the functional status of p53. In vitro studies have demonstrated that while pevonedistat is cytotoxic to neuroblastoma cell lines regardless of their p53 status, the underlying mechanisms of cell death are distinct.[1]
Cell Viability (IC50)
Pevonedistat demonstrates potent cytotoxicity in both p53 wild-type (p53WT) and p53 mutant (p53MUT) neuroblastoma cell lines, with IC50 values in the nanomolar range.[1]
| Cell Line | p53 Status | IC50 (nM) |
| CHLA255 | Wild-Type | ~150 |
| SKNSH | Wild-Type | ~200 |
| LAN5 | Wild-Type | ~400 |
| SKNAS | Mutant | ~136 |
| LAN1 | Mutant | ~250 |
| SKNBE | Mutant | ~300 |
Data extracted from Foster et al., "The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma".[1]
Apoptosis
A key differentiator in the cellular response to pevonedistat is the induction of apoptosis. p53 wild-type cells exhibit a significantly higher level of apoptosis compared to p53 mutant cells upon treatment with pevonedistat.[1]
| p53 Status | Median % Annexin V Positive Cells | Range of % Annexin V Positive Cells |
| Wild-Type | 73% | 22-91% |
| Mutant | 19% | 12-32% |
Data represents a summary of results from three p53WT and three p53MUT neuroblastoma cell lines treated with pevonedistat at their respective IC50 concentrations.[2]
Cell Cycle Arrest
The mechanism of cell cycle arrest induced by pevonedistat is also p53-dependent. p53 wild-type cells predominantly arrest in the G0/G1 phase, whereas p53 mutant cells arrest in the G2/M phase and can undergo rereplication.[1]
| p53 Status | Cell Line | Cell Cycle Phase Arrest | Notable Changes |
| Wild-Type | LAN5 | G0/G1 | Increase in G0/G1 from 42% to 76% |
| Mutant | SKNBE | G2/M | Increase in G2/M from 8.2% to 46.1% |
| Mutant | SKNAS | G2/M | Increase in G2/M from 7.8% to 48.6% |
Data extracted from Foster et al., "The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma".[1]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures to determine the IC50 of pevonedistat.
Materials:
-
96-well plates
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
-
Phenazine ethosulfate (PES) solution
-
Cell culture medium
-
Pevonedistat
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of pevonedistat in culture medium and add to the wells. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of a combined MTS/PES solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
This protocol outlines the steps for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with pevonedistat at the desired concentration and duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by staining DNA with propidium iodide.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with pevonedistat as required.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Immunoblotting
This protocol provides a general guideline for detecting changes in protein expression levels of key cell cycle regulators.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p21, anti-WEE1, anti-CDT1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with pevonedistat and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. GAPDH is commonly used as a loading control.
Mandatory Visualization
Caption: Pevonedistat action in p53 wild-type cells.
Caption: Pevonedistat action in p53 mutant cells.
Caption: Experimental workflow for pevonedistat analysis.
References
Evaluating MLN4924's Impact on Radiotherapy Sensitization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective radiotherapy sensitizers is a critical endeavor in oncology, aiming to enhance the tumor-killing effects of radiation while minimizing damage to healthy tissues. MLN4924 (Pevonedistat), a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), has emerged as a promising candidate in preclinical studies. This guide provides a comprehensive comparison of MLN4924 with other notable radiotherapy sensitizers, supported by experimental data, to aid in the evaluation of its therapeutic potential.
MLN4924: A Novel Approach to Radiosensitization
MLN4924 functions by inhibiting the NAE, a key enzyme in the neddylation pathway. This pathway is crucial for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, MLN4924 disrupts CRL-mediated protein degradation, leading to the accumulation of specific CRL substrates. This disruption of cellular protein homeostasis has been shown to induce cell cycle arrest, apoptosis, and senescence, ultimately sensitizing cancer cells to the cytotoxic effects of ionizing radiation.[1][2][3]
Mechanism of Action: The Signaling Pathway
MLN4924's radiosensitizing effect is primarily attributed to its ability to induce the accumulation of key cell cycle regulators and DNA damage response proteins. The inhibition of CRLs prevents the degradation of proteins such as p21, p27, and WEE1, leading to G2/M cell cycle arrest.[2][3] This arrest prevents cancer cells from repairing radiation-induced DNA damage before entering mitosis, thereby increasing the likelihood of mitotic catastrophe and cell death. Furthermore, the accumulation of DNA replication licensing factors like CDT1 can lead to DNA re-replication and increased genomic instability, further enhancing the lethal effects of radiation.[1][4]
Performance Comparison: MLN4924 vs. Alternatives
To provide a comprehensive evaluation, MLN4924 is compared against three other classes of radiotherapy sensitizers: PARP inhibitors, EGFR inhibitors (Cetuximab), and alkylating agents (Temozolomide).
| Radiosensitizer Class | Example Compound(s) | Cancer Type(s) (Preclinical/Clinical) | Sensitization Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Key Toxicity Observations (in Combination with Radiotherapy) |
| NAE Inhibitor | MLN4924 (Pevonedistat) | Pancreatic, Prostate, Breast, Head and Neck | SER: 1.24 - 1.75 [5][6] | Preclinical: Minimal toxicity in mice.[1] Clinical (with chemotherapy): Fatigue, nausea, liver enzyme elevations, myelosuppression.[7] |
| PARP Inhibitors | Olaparib, Rucaparib, Veliparib | Breast, Ovarian, Prostate, Lung, Glioblastoma | SER: ~1.3 - 1.7 [8] | Myelosuppression is a common dose-limiting toxicity.[9] |
| EGFR Inhibitor | Cetuximab | Head and Neck, Colorectal, Esophageal | SER: 1.24 - 1.9 [5][10] | Skin rash (acneiform), infusion reactions, hypomagnesemia. |
| Alkylating Agent | Temozolomide | Glioblastoma | Dose Enhancement Factor: ~1.5 | Myelosuppression (thrombocytopenia, neutropenia). |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of MLN4924 and its alternatives as radiotherapy sensitizers.
In Vitro Radiosensitization: Clonogenic Survival Assay
The clonogenic assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound at the cellular level.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells/well).
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with the radiosensitizing agent (e.g., MLN4924) at various concentrations for a predetermined duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Cells are exposed to a single dose of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Incubation: The cells are then incubated for a period of 7 to 14 days to allow for the formation of colonies, with the medium being changed as needed.
-
Colony Staining and Counting: Colonies are fixed with methanol and stained with a solution of crystal violet. Colonies containing 50 or more cells are counted.
-
Data Analysis: The plating efficiency and surviving fraction at each radiation dose are calculated. The Sensitization Enhancement Ratio (SER) is determined by dividing the radiation dose that results in a certain level of cell survival (e.g., 50%) in the control group by the dose that causes the same level of survival in the drug-treated group.
In Vivo Radiosensitization: Tumor Growth Delay Assay
This assay evaluates the efficacy of a radiosensitizer in a living organism, providing a more clinically relevant assessment of its potential.
References
- 1. Radiosensitization of human pancreatic cancer cells by MLN4924, an investigational NEDD8-activating enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosensitization by the investigational NEDD8-activating enzyme inhibitor MLN4924 (pevonedistat) in hormone-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosensitization by the investigational NEDD8-activating enzyme inhibitor MLN4924 (pevonedistat) in hormone-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. The p21-dependent radiosensitization of human breast cancer cells by MLN4924, an investigational inhibitor of NEDD8 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Radiosensitization of human pancreatic cancer cells by MLN4924, an investigational NEDD8-activating enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Study of the Investigational NEDD8-Activating Enzyme Inhibitor Pevonedistat (TAK-924/MLN4924) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Neddylation Inhibitor Pevonedistat (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pevonedistat in Treatment-Naive Acute Myeloid Leukemia: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pevonedistat-based therapy with the current standard of care for treatment-naive Acute Myeloid Leukemia (AML) patients, supported by experimental data from key clinical trials.
Pevonedistat, a first-in-class inhibitor of the NEDD8-activating enzyme (NAE), has been investigated as a novel therapeutic agent for AML. Its mechanism of action disrupts the cullin-RING ligase-mediated protein turnover, leading to the apoptotic death of cancer cells.[1] This guide assesses the clinical benefit of pevonedistat in combination with azacitidine and compares it against the established frontline treatment of venetoclax plus azacitidine for older adults with AML who are ineligible for intensive chemotherapy.
Performance Comparison: Pevonedistat vs. Standard of Care
The primary clinical evidence for pevonedistat in treatment-naive AML comes from the Phase 3 PANTHER trial, which compared pevonedistat plus azacitidine to azacitidine alone in patients with higher-risk myelodysplastic syndromes (MDS), chronic myelomonocytic leukemia (CMML), and low-blast AML. For the purpose of this guide, we will focus on the AML patient cohort from this trial and compare the findings with the pivotal Phase 3 VIALE-A trial, which established venetoclax plus azacitidine as the standard of care.
Efficacy in Treatment-Naive AML
| Efficacy Endpoint | Pevonedistat + Azacitidine (PANTHER - AML Subgroup) | Azacitidine Alone (PANTHER - AML Subgroup) | Venetoclax + Azacitidine (VIALE-A) | Azacitidine Alone (VIALE-A) |
| Median Overall Survival (OS) | 14.5 months[2][3] | 14.7 months[2][3] | 14.7 months[4][5] | 9.6 months[4][5] |
| Event-Free Survival (EFS) | Not explicitly reported for AML subgroup | Not explicitly reported for AML subgroup | - | - |
| Complete Remission (CR) Rate | Not explicitly reported for AML subgroup | Not explicitly reported for AML subgroup | 36.7%[5] | 17.9%[5] |
| Composite Complete Remission (CR + CRi) Rate | - | - | 66.4%[5] | 28.3%[5] |
CRi: Complete Remission with incomplete hematologic recovery
The PANTHER trial did not meet its primary endpoint of event-free survival in the overall study population.[6][7] In the subgroup of patients with AML (with 20-30% blasts), the combination of pevonedistat and azacitidine did not demonstrate an improvement in overall survival compared to azacitidine alone.[2][3] In contrast, the VIALE-A trial showed a significant overall survival benefit for the combination of venetoclax and azacitidine over azacitidine alone, leading to its establishment as the standard of care for newly diagnosed AML patients ineligible for intensive chemotherapy.[4][5] The combination of venetoclax and azacitidine also resulted in substantially higher rates of complete remission.[5]
Safety Profile
| Adverse Event (Grade ≥3) | Pevonedistat + Azacitidine (PANTHER - Overall Population) | Azacitidine Alone (PANTHER - Overall Population) | Venetoclax + Azacitidine (VIALE-A) | Azacitidine Alone (VIALE-A) |
| Anemia | 33%[2] | 34%[2] | - | - |
| Neutropenia | 31%[2] | 33%[2] | 43%[8] | 29%[8] |
| Thrombocytopenia | 30%[2] | 30%[2] | 47%[8] | 42%[8] |
| Febrile Neutropenia | - | - | 30%[4] | 10%[4] |
| Pneumonia | - | - | 16%[4] | 22%[4] |
The safety profile of pevonedistat in combination with azacitidine was found to be comparable to that of azacitidine alone, with no significant increase in myelosuppression.[2][9] The most common grade ≥3 hematologic adverse events in the PANTHER trial were anemia, neutropenia, and thrombocytopenia, with similar rates in both arms.[2] In the VIALE-A trial, hematologic toxicities, particularly neutropenia and thrombocytopenia, were more frequent in the venetoclax plus azacitidine arm compared to the azacitidine alone arm.[8] Febrile neutropenia was also more common with the venetoclax combination.[4]
Experimental Protocols
PANTHER Trial (NCT03268954)
This was a global, randomized, open-label, multicenter, Phase 3 trial.[2][10]
-
Patient Population: The trial enrolled patients with newly diagnosed higher-risk MDS, higher-risk CMML, or AML with 20-30% marrow blasts who were not candidates for intensive chemotherapy.[2][10]
-
Treatment Arms:
-
Primary Endpoint: Event-free survival (EFS), defined as time to death or transformation to AML for patients with MDS/CMML, and time to death for patients with AML.[2][7]
References
- 1. Highlights from ASH 2016: Abstract 98 – Results of a Clinical Study of Pevonedistat, a First-in-Class NAE Inhibitor, Combined with Azacitidine in Older Patients with AML [aml-hub.com]
- 2. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. PANTHER No Significant Benefit for Pevonedistat Plus Azacitidine in Higher-Risk Myelodysplastic Syndrome - The ASCO Post [ascopost.com]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Pevonedistat plus azacitidine vs azacitidine alone in higher-risk MDS/chronic myelomonocytic leukemia or low-blast-percentage AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pevonedistat (PEV) plus Azacitidine (AZA) Versus AZA Alone As First-Line Treatment for Patients with Higher-Risk Myelodysplastic Syndromes (MDS)/Chronic Myelomonocytic Leukemia (CMML) or Acute Myeloid Leukemia (AML) with 2030% Marrow Blasts: The Randomized Phase 3 PANTHER Trial (NCT03268954) [epistemonikos.org]
Safety Operating Guide
Proper Disposal and Handling of Laboratory Reagents: A Guide for Researchers
Disclaimer: Initial searches for "ML10375" did not yield specific results. The information provided below pertains to "M0375 (SplintR Ligase)," which is presumed to be the intended substance. Researchers should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling.
This guide provides essential safety and logistical information for the proper disposal and handling of common, non-hazardous laboratory reagents, with a focus on procedural, step-by-step guidance to ensure a safe laboratory environment.
Handling and Storage of M0375 (SplintR Ligase)
According to the Safety Data Sheet for SplintR Ligase (M0375), this product is not classified as hazardous.[1][2][3] Standard laboratory best practices should be followed for handling and storage.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid ingestion and inhalation. In case of contact with eyes, rinse thoroughly with plenty of water.[1][2][3] If skin irritation occurs, wash with soap and water.[1][2][3]
-
Storage: Store in a well-ventilated place. Keep containers tightly closed when not in use.
Quantitative Data for Disposal
As M0375 is not classified as a hazardous substance, there is no specific quantitative data for its disposal. For general laboratory waste, quantitative limits for disposal via sanitary sewer systems may apply to certain diluted, non-hazardous solutions. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
| Parameter | Guideline | Citation |
| pH of Aqueous Solutions for Drain Disposal | Between 5.0 and 10.0 | [4] |
| Dilute Acid and Base Solutions for Drain Disposal | Less than 10% (V/V) concentration | [2] |
| Organic Chemicals in Aqueous Solution for Drain Disposal | Approximately 1% concentration or less | [5] |
General Protocol for the Disposal of Non-Hazardous Laboratory Waste
For non-hazardous chemical waste, such as buffers and dilute salt solutions, the following general steps should be followed. This procedure is a general guideline; always adhere to your institution's specific protocols.
-
Waste Identification and Classification: Confirm that the waste is non-hazardous by consulting the SDS. Ensure it does not meet the criteria for ignitability, corrosivity, reactivity, or toxicity.
-
Container Rinsing: Empty chemical containers should be triple-rinsed with an appropriate solvent (often water) before disposal in regular trash.[6] For containers that held non-hazardous materials, the rinsate can typically be discharged down the sanitary sewer.
-
Label Defacement: Completely remove or deface the original labels from empty containers before disposal to avoid confusion.[7]
-
Disposal: Dispose of the triple-rinsed, unlabeled container in the appropriate laboratory waste receptacle for glass or plastic.
Logical Workflow for Laboratory Waste Disposal
The following diagram outlines the general decision-making process for the disposal of laboratory chemical waste.
Caption: Decision-making workflow for laboratory chemical waste disposal.
This guide is intended to provide a foundational understanding of safe disposal practices. Always prioritize your institution's specific guidelines and consult with your Environmental Health and Safety department for any questions or concerns.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
Safety and Handling Information for ML10375 Not Available
Extensive searches for safety data sheets (SDS), handling procedures, and experimental protocols for a substance designated as "ML10375" have not yielded any results corresponding to a chemical compound. The product identifier "this compound" appears to be associated with a commercial plumbing component rather than a substance used in research and development.
One of the search results identified this compound as a "1-1/2" 17GA G/J Sink P-Trap BR/Nut RB", a type of sink drainpipe.[1] This finding suggests a potential misidentification of the substance .
Given that this compound does not appear to be a chemical substance available for laboratory use, the requested information on personal protective equipment (PPE), disposal plans, and experimental protocols is not applicable. Consequently, the creation of data tables and workflow diagrams related to chemical handling is not possible.
For accurate and relevant safety information, it is crucial to verify the correct identifier of the chemical being handled. Researchers, scientists, and drug development professionals are advised to consult the manufacturer or supplier of any substance to obtain the appropriate Safety Data Sheet (SDS) before handling. The SDS provides comprehensive information on physical and chemical properties, health hazards, and necessary safety precautions, including required personal protective equipment.
Should you have a different identifier for the substance of interest, please provide it to receive a detailed safety and handling profile.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
